D-(+)-Trehalose-13C12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
354.21 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxy(113C)methyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-2-yl]oxy(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
HDTRYLNUVZCQOY-OSKVYJSUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Understanding 13C-Labeled Trehalose for In Vivo Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the application of 13C-labeled trehalose (B1683222) in in vivo research. Trehalose, a naturally occurring disaccharide, is increasingly recognized for its role in cellular stress responses, particularly in the induction of autophagy. The use of its stable isotope-labeled form, 13C-trehalose, offers a powerful tool for tracing its metabolic fate and understanding its mechanism of action in living organisms. This document details experimental protocols, presents quantitative data from in vivo studies, and visualizes the key signaling pathways involved.
Core Concepts: Tracing Trehalose Metabolism In Vivo
Stable isotope tracing using 13C-labeled trehalose allows researchers to follow the journey of trehalose molecules throughout a biological system. By replacing some of the naturally abundant 12C atoms with the heavier 13C isotope, scientists can distinguish exogenous trehalose and its metabolic byproducts from the endogenous carbon pool. This technique is instrumental in metabolic flux analysis, which quantifies the rates of metabolic pathways.
The primary analytical techniques for detecting and quantifying 13C-labeled molecules are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS/MS offers high sensitivity and is ideal for identifying and quantifying a wide range of metabolites, while NMR spectroscopy provides detailed information about the position of the 13C label within a molecule, which is crucial for elucidating metabolic pathways.
Key In Vivo Applications of 13C-Labeled Trehalose
The in vivo applications of 13C-labeled trehalose primarily revolve around two key areas:
-
Metabolic Flux Analysis: Tracing the flow of carbon from trehalose through central metabolic pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). This helps in understanding how trehalose is utilized as an energy source and for biosynthetic processes under various physiological and pathological conditions.
-
Mechanism of Action Studies: Investigating the molecular mechanisms by which trehalose exerts its therapeutic effects, particularly its role as an inducer of autophagy, a cellular recycling process implicated in a variety of diseases, including neurodegenerative disorders.
Data Presentation: Quantitative Insights from In Vivo Studies
The following tables summarize quantitative data from representative in vivo studies utilizing 13C-labeled substrates to probe metabolic pathways influenced by trehalose.
Table 1: Fractional 13C Enrichment in Murine Tissues Following Oral Administration of [U-13C]glucose
This table illustrates the typical distribution and incorporation of a 13C-labeled sugar into central carbon metabolites in various tissues over time. While this data is for glucose, it provides a relevant framework for what to expect in a 13C-trehalose study, as trehalose is composed of two glucose units.[1]
| Time Point | Tissue | Glycolysis Metabolites (%) | TCA Cycle Metabolites (%) | Amino Acids (%) | Neurotransmitters (%) |
| 15 min | Plasma | 75.3 | 1.2 | 23.5 | - |
| Liver | 68.9 | 10.1 | 21.0 | - | |
| Brain | 55.1 | 21.2 | - | 23.7 | |
| 30 min | Plasma | 70.1 | 2.5 | 27.4 | - |
| Liver | 62.5 | 15.3 | 22.2 | - | |
| Brain | 48.7 | 25.8 | - | 25.5 | |
| 2 hours | Plasma | 55.8 | 8.9 | 35.3 | - |
| Liver | 50.2 | 22.7 | 27.1 | - | |
| Brain | 39.4 | 30.1 | - | 30.5 | |
| 4 hours | Plasma | 45.2 | 12.1 | 42.7 | - |
| Liver | 42.8 | 25.9 | 31.3 | - | |
| Brain | 29.8 | 29.8 | - | 40.4 |
Table 2: Half-life of DHA in Murine Tissues Following a Diet Switch to a 13C-Enriched Source
This table demonstrates the turnover rates of a specific molecule in different tissues, a type of analysis that can be applied to study the dynamics of trehalose and its metabolites.[2]
| Tissue | Half-life (days) with Algal-DHA Diet (95% CI) | Half-life (days) with 13C enriched-DHA Diet (95% CI) |
| Brain | 46.9 (41.98–52.92) | 46.2 (42.92–49.94) |
| Liver | 5.6 (4.64–6.81) | 7.2 (6.32–8.26) |
| Plasma | 4.7 (3.91–5.75) | 6.4 (5.40–7.58) |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 13C-labeled trehalose in vivo.
In Vivo Administration of 13C-Labeled Trehalose to Mice
This protocol is adapted from established methods for oral gavage of 13C-labeled substrates.[1][3]
Animal Model:
-
C57BL/6N mice are commonly used.[4] The choice of strain should be appropriate for the specific research question.
Acclimatization:
-
House mice in a controlled environment for at least one week prior to the experiment to allow for adaptation.
Fasting:
-
Fast mice for 4-6 hours before administration of the 13C-labeled trehalose to reduce the background of endogenous unlabeled metabolites.
Tracer Preparation:
-
Dissolve uniformly labeled [U-13C12]trehalose in sterile water or saline to the desired concentration. A typical dose for trehalose in drinking water is a 2% solution.[4] For oral gavage, a dose of 120 mg/mouse/day has been used.[3]
Administration:
-
Administer the 13C-trehalose solution via oral gavage using a blunt-tipped needle. The volume should be appropriate for the mouse's weight.
Sample Collection:
-
Collect blood samples from the tail vein at various time points (e.g., 15, 30, 60, 120, 240 minutes) post-administration.[1]
-
At the final time point, euthanize the mice and collect tissues of interest (e.g., liver, brain, muscle).
-
Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity and store at -80°C until analysis.[5]
Sample Preparation for LC-MS/MS and NMR Analysis
Tissue Homogenization:
-
Homogenize the frozen tissue samples in a cold solvent, typically a mixture of methanol, acetonitrile, and water, to extract metabolites.
Metabolite Extraction:
-
Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
Reconstitution:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS or NMR analysis.
LC-MS/MS Analysis of 13C-Labeled Trehalose and Metabolites
This protocol is based on established methods for the analysis of 13C-labeled metabolites.[6][7]
Chromatography:
-
Use a liquid chromatography system to separate the metabolites. A hydrophilic interaction liquid chromatography (HILIC) column is often used for polar metabolites like sugars and amino acids.
Mass Spectrometry:
-
Employ a tandem mass spectrometer (MS/MS) to detect and quantify the metabolites.
-
Operate the mass spectrometer in selected reaction monitoring (SRM) mode to specifically detect the transitions of the 13C-labeled and unlabeled forms of trehalose and its downstream metabolites.
Data Analysis:
-
Integrate the peak areas for the different isotopologues of each metabolite.
-
Correct for the natural abundance of 13C.
-
Calculate the fractional enrichment of 13C in each metabolite pool.
NMR Spectroscopy Analysis of 13C-Labeled Metabolites
This protocol is based on established methods for NMR-based metabolomics.[8][9][10][11]
Sample Preparation:
-
Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard.
NMR Data Acquisition:
-
Acquire 1D and 2D 13C NMR spectra on a high-field NMR spectrometer.
-
2D experiments such as 1H-13C HSQC are particularly useful for resolving overlapping signals and assigning resonances to specific atoms within a molecule.
Data Analysis:
-
Process the NMR spectra using appropriate software.
-
Identify and quantify the 13C-labeled metabolites based on their chemical shifts and coupling patterns.
-
Determine the positional enrichment of 13C within the molecules to trace the flow of carbon through metabolic pathways.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the in vivo study of 13C-labeled trehalose.
Caption: Trehalose-induced autophagy signaling pathway.
Caption: Experimental workflow for in vivo 13C-trehalose studies.
Caption: Trehalose metabolism and its link to Glycolysis and the PPP.
Conclusion
The use of 13C-labeled trehalose in in vivo studies provides an invaluable methodology for researchers in both academic and industrial settings. It enables the detailed investigation of trehalose's metabolic fate and its intricate mechanisms of action, particularly in the context of autophagy induction and central carbon metabolism. The protocols and data presented in this guide offer a solid foundation for designing and executing robust in vivo experiments, ultimately contributing to a deeper understanding of trehalose's therapeutic potential. As analytical technologies continue to advance, the precision and scope of in vivo 13C-trehalose studies are poised to expand, further illuminating its role in health and disease.
References
- 1. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 13C enrichment technique reveals early turnover of DHA in peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Trehalose induces bladder smooth muscle hypercontractility in mice: involvement of oxidative stress and cellular senescence [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. 13C-Stable isotope resolved metabolomics uncovers dynamic biochemical landscape of gut microbiome-host organ communications in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracer-Based Metabolic Analysis by NMR in Intact Perfused Human Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 11. 13C nuclear magnetic resonance study of trehalose mobilization in yeast spores - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of D-(+)-Trehalose-¹³C₁₂ in Unraveling Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 6, 2025
Abstract
Stable isotope tracing has emerged as a powerful tool in the quest to understand the intricate metabolic networks of microorganisms. Among the various isotopic tracers, D-(+)-Trehalose-¹³C₁₂ offers a unique window into the central carbon metabolism of numerous bacteria and fungi. This fully labeled disaccharide allows for the precise tracking of carbon atoms as they are processed through various catabolic and anabolic pathways. This technical guide provides an in-depth exploration of the application of D-(+)-Trehalose-¹³C₁₂ in microbial metabolic studies. It details the underlying principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA), presents structured quantitative data from relevant studies, outlines comprehensive experimental protocols, and visualizes key metabolic pathways and workflows using the DOT language for clear, reproducible diagrams. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage D-(+)-Trehalose-¹³C₁₂ in their investigations of microbial physiology and metabolic engineering.
Introduction: The Significance of Trehalose (B1683222) Metabolism in Microbes
Trehalose, a non-reducing disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond, is a vital molecule in a wide array of microorganisms, including bacteria, yeast, and fungi.[1] It serves not only as a crucial carbon and energy source but also plays a significant role as a protectant against various environmental stresses such as desiccation, osmotic shock, and extreme temperatures.[2] The metabolic pathways governing the synthesis and degradation of trehalose are tightly regulated and intricately connected to the central carbon metabolism.
The study of these pathways is paramount for several reasons:
-
Understanding Microbial Survival and Pathogenesis: In pathogenic microbes, trehalose metabolism can be linked to virulence and the ability to survive within a host.[3]
-
Metabolic Engineering and Biotechnology: Microorganisms are frequently engineered for the production of biofuels, pharmaceuticals, and other valuable chemicals. A thorough understanding of their metabolic fluxes is essential for optimizing production yields.[4]
-
Drug Development: Key enzymes in the trehalose metabolic pathways represent potential targets for novel antimicrobial agents.
D-(+)-Trehalose-¹³C₁₂, a stable isotope-labeled version of trehalose where all twelve carbon atoms are the heavier ¹³C isotope, provides an invaluable tool for researchers. By introducing this labeled substrate to a microbial culture, scientists can trace the journey of the ¹³C atoms through the metabolic network. This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), allows for the quantification of the rates (fluxes) of metabolic reactions, offering a dynamic and quantitative picture of cellular metabolism.[5]
Principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA) using D-(+)-Trehalose-¹³C₁₂
¹³C-MFA is a powerful technique used to determine the in vivo fluxes through a metabolic network.[6] The fundamental principle involves introducing a ¹³C-labeled substrate, in this case, D-(+)-Trehalose-¹³C₁₂, into a microbial culture that is in a metabolic steady state. As the microbes metabolize the labeled trehalose, the ¹³C atoms are incorporated into various downstream metabolites.
The workflow for a typical ¹³C-MFA experiment can be summarized as follows:
-
Labeling Experiment: The microbial culture is fed with a defined medium containing D-(+)-Trehalose-¹³C₁₂ as the primary carbon source.
-
Sample Quenching and Metabolite Extraction: Once the culture has reached an isotopic steady state, the metabolic activity is rapidly halted (quenched), and intracellular metabolites are extracted.
-
Analytical Measurement: The isotopic labeling patterns of key metabolites, particularly proteinogenic amino acids and metabolic intermediates, are measured using techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), or nuclear magnetic resonance (NMR) spectroscopy.
-
Flux Calculation: The measured labeling patterns, along with other physiological data (e.g., substrate uptake and product secretion rates), are used as inputs for a computational model of the organism's metabolic network. This model then calculates the intracellular metabolic fluxes that best explain the observed data.[6]
The distribution of ¹³C isotopes in the downstream metabolites provides a "fingerprint" of the active metabolic pathways and their relative activities. For instance, the specific pattern of ¹³C enrichment in amino acids can reveal the fluxes through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle.
Quantitative Data Presentation
While specific quantitative data from direct feeding of D-(+)-Trehalose-¹³C₁₂ and subsequent analysis of downstream metabolites is not abundant in publicly available literature, the following tables are structured to illustrate how such data would be presented. The data presented here is hypothetical and serves to exemplify the expected outputs of a ¹³C-MFA experiment. These tables are based on known metabolic pathways and the principles of isotopic labeling.
Table 1: Hypothetical Isotopic Enrichment of Key Central Metabolites in E. coli after Growth on D-(+)-Trehalose-¹³C₁₂
| Metabolite | Mass Isotopomer Distribution (M+n) | Average ¹³C Enrichment (%) |
| Glucose-6-phosphate | M+0: 5%, M+6: 95% | 95.0 |
| Fructose-6-phosphate | M+0: 6%, M+6: 94% | 94.0 |
| 3-Phosphoglycerate | M+0: 10%, M+3: 90% | 90.0 |
| Phosphoenolpyruvate | M+0: 12%, M+3: 88% | 88.0 |
| Pyruvate (B1213749) | M+0: 15%, M+3: 85% | 85.0 |
| Acetyl-CoA | M+0: 20%, M+2: 80% | 80.0 |
| Citrate | M+0: 18%, M+2: 35%, M+4: 40%, M+6: 7% | Varies |
| α-Ketoglutarate | M+0: 25%, M+2: 30%, M+4: 45% | Varies |
| Succinate | M+0: 30%, M+2: 25%, M+4: 45% | Varies |
| Malate | M+0: 28%, M+2: 32%, M+4: 40% | Varies |
| Oxaloacetate | M+0: 35%, M+2: 30%, M+4: 35% | Varies |
Note: The mass isotopomer distribution (M+n) represents the fraction of the metabolite pool that contains 'n' ¹³C atoms. The average ¹³C enrichment is the weighted average of the ¹³C atoms in the metabolite pool.
Table 2: Hypothetical Relative Fluxes through Central Carbon Metabolism in Corynebacterium glutamicum Determined by ¹³C-MFA with D-(+)-Trehalose-¹³C₁₂
| Metabolic Pathway | Reaction | Relative Flux (%) |
| Glycolysis | Glucose-6-phosphate -> Pyruvate | 100 |
| Pentose Phosphate Pathway | Glucose-6-phosphate -> Ribose-5-phosphate | 25 |
| TCA Cycle | Acetyl-CoA -> Oxaloacetate | 80 |
| Anaplerosis | Pyruvate -> Oxaloacetate | 15 |
| Phosphoenolpyruvate -> Oxaloacetate | 5 | |
| Trehalose Catabolism | Trehalose -> Glucose-6-phosphate | 100 |
Note: Fluxes are normalized to the rate of trehalose uptake (set to 100). These values represent the percentage of carbon flowing through each pathway relative to the initial catabolic step.
Experimental Protocols
This section provides a detailed methodology for a typical ¹³C-MFA experiment using D-(+)-Trehalose-¹³C₁₂ as the tracer. The protocol is generalized and may require optimization for specific microbial species and experimental conditions.
¹³C-Labeling Experiment
-
Strain and Pre-culture Preparation:
-
Select the microbial strain of interest (e.g., Escherichia coli, Corynebacterium glutamicum, Saccharomyces cerevisiae).
-
Prepare a pre-culture in a suitable rich medium (e.g., LB for E. coli, BHI for C. glutamicum, YPD for S. cerevisiae) and grow overnight at the optimal temperature and shaking speed.
-
-
Main Culture and Isotopic Labeling:
-
Inoculate a defined minimal medium with the pre-culture to an initial optical density (OD₆₀₀) of approximately 0.05. The minimal medium should contain all necessary nutrients except for a carbon source.
-
Supplement the minimal medium with a known concentration of D-(+)-Trehalose-¹³C₁₂ (e.g., 10 g/L). The isotopic purity of the labeled trehalose should be high (≥99 atom % ¹³C).
-
Incubate the culture under controlled conditions (temperature, shaking, pH) until it reaches a mid-exponential growth phase and is in a metabolic and isotopic steady state. This typically requires at least 5-7 generations.
-
Cell Quenching and Metabolite Extraction
-
Rapid Quenching:
-
To halt all enzymatic activity instantaneously, rapidly transfer a known volume of the cell culture into a quenching solution kept at a very low temperature. A common quenching solution is a 60% methanol (B129727) solution pre-chilled to -50°C. The volume of the quenching solution should be at least twice the volume of the cell culture sample.
-
-
Cell Harvesting:
-
Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 75% ethanol).
-
Lyse the cells using methods such as sonication or bead beating, ensuring the temperature remains low to prevent metabolite degradation.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the intracellular metabolites.
-
Dry the supernatant under a vacuum or nitrogen stream.
-
Sample Preparation for Mass Spectrometry
-
Protein Hydrolysis (for amino acid analysis):
-
Resuspend a portion of the dried cell pellet in 6 M HCl.
-
Hydrolyze the proteins by incubating at 110°C for 24 hours.
-
Dry the hydrolysate to remove the HCl.
-
-
Derivatization:
-
To make the amino acids and other metabolites volatile for GC-MS analysis, they need to be derivatized. A common derivatization agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
-
Resuspend the dried hydrolysate or metabolite extract in a suitable solvent (e.g., pyridine) and add the derivatization agent.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 1 hour) to complete the derivatization reaction.
-
Mass Spectrometry Analysis
-
GC-MS or LC-MS/MS Analysis:
-
Inject the derivatized sample into a GC-MS or LC-MS/MS system.
-
The instrument separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio (m/z) of the fragments, allowing for the determination of the mass isotopomer distributions.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify the metabolites and quantify the relative abundance of their different mass isotopomers.
-
Correct the data for the natural abundance of ¹³C.
-
Visualization of Metabolic Pathways and Workflows
Diagrams created using the DOT language provide a clear and reproducible way to visualize complex biological information.
Caption: Overview of D-(+)-Trehalose-¹³C₁₂ catabolism in Gram-negative bacteria.
Caption: Major trehalose biosynthesis pathways in bacteria.
Caption: Experimental workflow for ¹³C-MFA using D-(+)-Trehalose-¹³C₁₂.
Conclusion and Future Perspectives
D-(+)-Trehalose-¹³C₁₂ is a powerful and specific probe for investigating the intricacies of microbial metabolism. Its application in ¹³C-MFA studies provides unparalleled quantitative insights into the operational status of central carbon metabolism, revealing the dynamic distribution of fluxes through key pathways. This knowledge is fundamental for a wide range of applications, from understanding the survival strategies of pathogenic microorganisms to the rational design of microbial cell factories for industrial biotechnology.
While the direct application of D-(+)-Trehalose-¹³C₁₂ as a tracer is still an emerging area of research, the methodologies and principles outlined in this guide provide a solid framework for its use. Future studies employing this labeled substrate are expected to yield a wealth of information on the specific roles of trehalose catabolism in various microbial species and under diverse environmental conditions. The continued development of analytical techniques and computational modeling tools will further enhance the precision and scope of these investigations, solidifying the role of D-(+)-Trehalose-¹³C₁₂ as an indispensable tool in the field of microbial systems biology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Three pathways for trehalose metabolism in Corynebacterium glutamicum ATCC13032 and their significance in response to osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C metabolic flux analysis identifies an unusual route for pyruvate dissimilation in mycobacteria which requires isocitrate lyase and carbon dioxide fixation : Rothamsted Research [repository.rothamsted.ac.uk]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
D-(+)-Trehalose-13C12: A Technical Guide to Isotopic Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and stability of D-(+)-Trehalose-13C12, a non-reducing disaccharide labeled with a stable isotope. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals utilizing this compound in their work. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key analytical procedures.
Isotopic Purity
The isotopic purity of this compound is a critical parameter, ensuring accurate and reproducible results in tracer studies and metabolic flux analysis. The primary methods for determining isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Commercial suppliers consistently report a high level of isotopic enrichment for this product.
Table 1: Isotopic Purity of this compound
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry, NMR Spectroscopy |
| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of labeled compounds.[1][2] The following protocol outlines a general procedure that can be adapted for this compound.
Objective: To quantify the atom percent of ¹³C in this compound.
Instrumentation:
-
Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS), such as an Orbitrap or Time-of-Flight (TOF) instrument.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., high-purity water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to establish a calibration curve.
-
Prepare a sample of unlabeled D-(+)-Trehalose for comparison and to determine the natural isotopic abundance.
-
-
LC-HRMS Analysis:
-
Inject the samples onto the LC-HRMS system. The chromatographic step is used to separate the analyte of interest from any potential impurities.
-
Acquire full-scan mass spectra in a high-resolution mode (resolution > 60,000).
-
Monitor for the molecular ions corresponding to unlabeled ([M+H]⁺ or [M-H]⁻) and fully labeled ([M+12+H]⁺ or [M+12-H]⁻) trehalose (B1683222).
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopic species.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = (Area of Labeled Isotopologue) / (Sum of Areas of all Isotopologues) * 100
-
Correct for the natural abundance of ¹³C in the unlabeled standard.
-
Experimental Protocol: Determination of Isotopic Purity by NMR Spectroscopy
¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule and is an excellent method for confirming the position and extent of isotopic labeling.
Objective: To confirm the uniform ¹³C labeling of this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe.
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O).
-
Add a known amount of an internal standard if quantitative analysis is required.
-
-
NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-coupled ¹³C NMR spectrum to observe ¹³C-¹H coupling constants.
-
For more detailed analysis, 2D NMR experiments such as ¹H-¹³C HSQC can be performed.
-
-
Data Analysis:
-
Compare the ¹³C spectrum of the labeled compound to that of unlabeled trehalose. The signals in the labeled spectrum will be significantly more intense.
-
The presence of ¹³C-¹³C coupling patterns in the high-resolution ¹³C spectrum confirms the incorporation of adjacent ¹³C atoms.
-
The integration of the signals can be used to determine the relative enrichment at each carbon position.
-
Stability
The stability of this compound is a crucial factor for its storage, handling, and use in experimental settings. While specific long-term stability studies on the ¹³C-labeled form are not extensively published, the chemical stability is expected to be very similar to that of unlabeled trehalose. Unlabeled trehalose is known to be a highly stable, non-reducing sugar.
Table 2: Stability Profile of D-(+)-Trehalose (Inferred from Unlabeled Compound)
| Condition | Observation |
| Solid State | Stable at ambient temperature when protected from moisture. |
| Aqueous Solution (pH) | Stable in a pH range of 3.5 to 10. Hydrolysis of the glycosidic bond can occur under strongly acidic conditions (pH < 3). |
| Temperature | Stable to heat in the solid state and in solution. As a non-reducing sugar, it does not readily undergo Maillard browning reactions. |
| Light | Not known to be light-sensitive. |
| Oxidation | Resistant to oxidation due to the absence of a free hemiacetal group. |
Experimental Protocol: Long-Term Stability Study
A long-term stability study is designed to evaluate the physical and chemical stability of a substance under defined storage conditions over an extended period.
Objective: To assess the long-term stability of this compound under specified storage conditions.
Methodology:
-
Protocol Design:
-
Define storage conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).
-
Select appropriate time points for testing (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Choose a suitable container closure system.
-
-
Testing Parameters:
-
Appearance: Visual inspection for any changes in color or physical form.
-
Assay (Chemical Purity): HPLC analysis to determine the percentage of the active ingredient.
-
Isotopic Purity: Mass spectrometry or NMR to confirm no degradation affecting the isotopic label.
-
Degradation Products: HPLC analysis to identify and quantify any impurities.
-
Water Content: Karl Fischer titration to measure the moisture content.
-
Experimental Protocol: Forced Degradation Study
Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions. This information is valuable for developing stability-indicating analytical methods.
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Procedure:
-
Expose samples of this compound to the stress conditions outlined above.
-
At appropriate time points, withdraw samples and neutralize if necessary.
-
Analyze the stressed samples using a stability-indicating HPLC method (e.g., with UV and/or MS detection) to separate the parent compound from any degradation products.
-
Characterize any significant degradation products using techniques such as LC-MS/MS and NMR.
Signaling Pathways Involving Trehalose
While the isotopic label in this compound is primarily for tracing purposes and does not alter its biological activity, it is relevant to understand the signaling pathways in which trehalose and its metabolites are involved. In many organisms, particularly plants and yeast, the metabolite trehalose-6-phosphate (B3052756) (T6P), rather than trehalose itself, acts as a key signaling molecule.[3][4][5][6][7] T6P is involved in regulating carbohydrate metabolism and growth in response to sugar availability.[4][7]
The synthesis of trehalose proceeds via a two-step pathway involving the enzymes trehalose-6-phosphate synthase (TPS) and trehalose-6-phosphate phosphatase (TPP).[4][7]
Conclusion
This compound is a high-purity, stable isotopically labeled compound that is well-suited for a variety of research applications. Its isotopic enrichment is consistently high, and its chemical stability is comparable to that of unlabeled trehalose. The provided experimental protocols offer a framework for the in-house verification of its purity and stability, ensuring the integrity of experimental data. Understanding the role of its metabolite, T6P, in cellular signaling provides a broader context for its application in metabolic research.
References
- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 13C NMR spectrometric method for the determination of intramolecular δ13C values in fructose from plant sucrose samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. glycosidic bond stability: Topics by Science.gov [science.gov]
- 6. 13C nuclear magnetic resonance study of trehalose mobilization in yeast spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
Unraveling Carbohydrate Storage: A Technical Guide to D-(+)-Trehalose-¹³C₁₂ Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate network of carbohydrate metabolism and storage is central to cellular bioenergetics and organismal health. Understanding the flux through these pathways is critical for elucidating disease mechanisms and developing novel therapeutics. Stable isotope tracing has emerged as a powerful technique for this purpose, and D-(+)-Trehalose-¹³C₁₂, a uniformly labeled, non-reducing disaccharide, offers a unique tool for investigating the storage and mobilization of carbohydrates. This technical guide provides an in-depth overview of the application of D-(+)-Trehalose-¹³C₁₂ in studying carbohydrate storage, complete with experimental protocols, data presentation strategies, and visual representations of the underlying metabolic pathways.
Trehalose (B1683222), composed of two glucose molecules linked by an α,α-1,1-glycosidic bond, serves as a significant energy storage molecule in various organisms, including insects, fungi, and yeast.[1][2] In mammals, while not endogenously synthesized, exogenous trehalose can be metabolized and its constituent glucose moieties integrated into central carbon metabolism. The use of ¹³C-labeled trehalose allows for the precise tracking of these carbon atoms as they are incorporated into storage forms like glycogen (B147801) and subsequently released to meet energetic demands.
Core Concepts in ¹³C Metabolic Tracing
Stable isotope tracing with compounds like D-(+)-Trehalose-¹³C₁₂ relies on the principle that these labeled molecules are biochemically indistinguishable from their unlabeled counterparts.[3] As the ¹³C-labeled substrate is metabolized, the heavy carbon isotopes are incorporated into downstream metabolites. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify the extent of ¹³C enrichment in these metabolites, providing a dynamic view of metabolic fluxes.[3][4]
Key advantages of using D-(+)-Trehalose-¹³C₁₂ include:
-
Direct assessment of trehalose uptake and metabolism: It allows for the direct measurement of the rate at which cells or organisms can utilize exogenous trehalose.
-
Tracing carbon fate into storage: The ¹³C label can be tracked into glycogen and other carbohydrate reserves, providing quantitative insights into the rate of synthesis.
-
Investigating storage mobilization: By monitoring the reappearance of ¹³C-labeled glucose and other metabolites after a period of storage, the rate of glycogenolysis and the subsequent fate of the released glucose can be determined.
-
High analytical sensitivity: When coupled with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), even low levels of ¹³C incorporation can be accurately quantified.[5]
Experimental Design and Protocols
The following protocols provide a framework for conducting metabolic tracing experiments using D-(+)-Trehalose-¹³C₁₂. These are generalized methodologies that can be adapted to specific cell types, tissues, or whole organisms.
Experimental Workflow
A typical experimental workflow for a D-(+)-Trehalose-¹³C₁₂ tracing study involves several key steps, from cell culture and labeling to sample analysis and data interpretation.
Protocol 1: In Vitro Cell Culture Labeling
This protocol is designed for adherent or suspension cell lines to trace the incorporation of ¹³C from trehalose into intracellular glycogen.
Materials:
-
Cell line of interest
-
Standard cell culture medium
-
Glucose-free and serum-free base medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
D-(+)-Trehalose-¹³C₁₂ (sterile solution)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (B129727), ice-cold (80% v/v in water)
-
Cell scrapers (for adherent cells)
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells at a density that ensures they are in the mid-logarithmic growth phase at the time of the experiment.
-
Acclimatization: A day after seeding, switch the cells to a medium containing unlabeled trehalose at the same concentration as the planned labeled experiment to allow for adaptation.
-
Labeling:
-
Prepare the labeling medium by supplementing the glucose-free base medium with dFBS and D-(+)-Trehalose-¹³C₁₂ to the desired final concentration (e.g., 5-10 mM).
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of ¹³C incorporation.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold 80% methanol to the culture dish/tube.
-
For adherent cells, use a cell scraper to detach the cells in the methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites for analysis.
-
Protocol 2: Glycogen Isolation and Hydrolysis
To specifically analyze ¹³C incorporation into glycogen, an additional purification step is required.
Materials:
-
Metabolite extract from Protocol 1
-
Ethanol (B145695) (95% and 70%)
-
Amyloglucosidase solution
-
Glycogen (as a carrier, if needed)
Procedure:
-
Glycogen Precipitation: To the polar metabolite extract, add two volumes of ice-cold 95% ethanol to precipitate glycogen. A small amount of unlabeled glycogen can be added as a carrier to improve precipitation efficiency.
-
Incubation and Centrifugation: Incubate at -20°C for at least 1 hour, then centrifuge at high speed to pellet the glycogen.
-
Washing: Wash the glycogen pellet twice with 70% ethanol to remove any remaining soluble metabolites.
-
Hydrolysis:
-
Resuspend the glycogen pellet in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5).
-
Add amyloglucosidase and incubate overnight at 57°C to hydrolyze the glycogen to glucose.[6]
-
Centrifuge to remove any insoluble material.
-
-
Analysis: The resulting glucose solution can be analyzed by LC-MS/MS to determine the extent of ¹³C labeling.
Data Analysis and Presentation
Mass Spectrometry Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for quantifying ¹³C enrichment. For analyzing the glucose derived from glycogen hydrolysis, a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode is commonly used.
Table 1: Example LC-MS/MS Parameters for ¹³C-Glucose Analysis
| Parameter | Setting |
| Chromatography | |
| Column | Amine-based column for carbohydrate separation |
| Mobile Phase | Acetonitrile/water gradient with a weak base (e.g., ammonium (B1175870) hydroxide) |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Monitored Transitions | M+0 (¹²C₆): m/z 179 → m/z 89 |
| M+1: m/z 180 → m/z 90 | |
| M+2: m/z 181 → m/z 91 | |
| M+3: m/z 182 → m/z 92 | |
| M+4: m/z 183 → m/z 93 | |
| M+5: m/z 184 → m/z 94 | |
| M+6: m/z 185 → m/z 95 | |
| Dwell Time | 50-100 ms |
Note: Specific m/z values may need to be optimized based on the instrument and derivatization method, if used.
Data Presentation
Quantitative data from ¹³C tracing experiments should be presented in a clear and structured format to facilitate interpretation and comparison.
Table 2: Fractional ¹³C Enrichment in Glycogen-Derived Glucose Over Time
| Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| 0 | 99.2 ± 0.1 | 0.7 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 95.4 ± 0.5 | 1.5 ± 0.2 | 2.1 ± 0.3 | 0.8 ± 0.1 | 0.2 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 4 | 78.6 ± 1.2 | 5.3 ± 0.4 | 8.9 ± 0.7 | 4.5 ± 0.5 | 2.0 ± 0.3 | 0.6 ± 0.1 | 0.1 ± 0.0 |
| 8 | 55.2 ± 2.1 | 8.9 ± 0.8 | 15.4 ± 1.5 | 10.8 ± 1.1 | 6.3 ± 0.7 | 2.9 ± 0.4 | 0.5 ± 0.1 |
| 24 | 23.7 ± 3.5 | 10.1 ± 1.2 | 22.8 ± 2.8 | 19.5 ± 2.1 | 13.6 ± 1.8 | 7.9 ± 1.0 | 2.4 ± 0.5 |
Data are presented as mean ± standard deviation for n=3 biological replicates. M+n represents the fraction of molecules with n ¹³C atoms.
Metabolic Pathways and Signaling
The metabolic fate of D-(+)-Trehalose-¹³C₁₂ involves its breakdown into ¹³C-glucose, which then enters central carbon metabolism. A key pathway for storage is glycogenesis, where ¹³C-glucose is converted to ¹³C-glycogen.
Trehalose Metabolism and Entry into Glycogenesis
Upon cellular uptake, trehalose is hydrolyzed by the enzyme trehalase into two molecules of glucose.[2] These ¹³C-labeled glucose molecules are then phosphorylated to glucose-6-phosphate, a central hub in carbohydrate metabolism. From here, the labeled glucose-6-phosphate can be isomerized to glucose-1-phosphate, which is then activated to UDP-glucose and incorporated into the growing glycogen chain by glycogen synthase.
Mobilization of ¹³C-Labeled Glycogen
When energy is required, glycogen phosphorylase catalyzes the breakdown of glycogen (glycogenolysis) to release glucose-1-phosphate-¹³C₆. This can then be converted back to glucose-6-phosphate-¹³C₆ to enter glycolysis or be dephosphorylated to free glucose-¹³C₆ and released from the cell.
Conclusion
D-(+)-Trehalose-¹³C₁₂ is a valuable tool for researchers investigating the dynamics of carbohydrate storage. By providing a direct means to trace the metabolic fate of exogenous trehalose into and out of glycogen reserves, this stable isotope tracer enables a quantitative understanding of the underlying metabolic fluxes. The protocols and analytical strategies outlined in this guide offer a robust framework for designing and executing insightful experiments in this critical area of metabolic research. The ability to precisely measure the rates of carbohydrate storage and mobilization is paramount for advancing our knowledge of metabolic regulation in both health and disease, and for the development of targeted therapeutic interventions.
References
- 1. Trehalose - Wikipedia [en.wikipedia.org]
- 2. tuscany-diet.net [tuscany-diet.net]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Steady-state and Flux-based Trehalose Estimation as an Indicator of Carbon Flow from Gluconeogenesis or Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of D-(+)-Trehalose-¹³C₁₂ in Elucidating Yeast Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of fully labeled D-(+)-Trehalose-¹³C₁₂ in the study of yeast metabolism. Trehalose (B1683222), a non-reducing disaccharide of glucose, is a pivotal molecule in Saccharomyces cerevisiae and other fungi, serving not only as a carbohydrate reserve but also as a crucial protectant against a variety of environmental stresses and a key signaling molecule. The use of stable isotope-labeled trehalose, particularly the uniformly labeled D-(+)-Trehalose-¹³C₁₂, allows for precise tracing of its metabolic fate, offering a powerful tool to dissect complex metabolic networks, quantify flux through various pathways, and understand its regulatory roles.
Core Concepts: Why Use D-(+)-Trehalose-¹³C₁₂?
In yeast, trehalose metabolism is intricately linked with central carbon metabolism. D-(+)-Trehalose-¹³C₁₂ serves as a powerful probe for several key reasons:
-
Tracing Exogenous Trehalose Utilization: Yeast possesses mechanisms to transport and metabolize external trehalose. By supplying ¹³C₁₂-trehalose, researchers can track its uptake, hydrolysis into ¹³C₆-glucose, and the subsequent entry of these labeled glucose molecules into glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. This allows for the quantification of the contribution of external trehalose to the cell's energy and biosynthetic needs.
-
Distinguishing Storage and Signaling Roles: The intermediate in trehalose biosynthesis, trehalose-6-phosphate (B3052756) (T6P), is a critical signaling molecule that regulates glycolytic flux. Studies using ¹³C-labeled precursors have shown that T6P levels are tightly controlled. Introducing ¹³C₁₂-trehalose can help to uncouple the metabolic and signaling functions of the trehalose pathway.
-
Metabolic Flux Analysis (MFA): ¹³C-MFA is a cornerstone technique for quantifying the rates (fluxes) of metabolic pathways. While traditionally performed with labeled glucose, using ¹³C₁₂-trehalose provides a unique perspective on how an alternative carbohydrate source is partitioned within the metabolic network.
-
Stress Response Mechanisms: Trehalose accumulation is a hallmark of the yeast stress response. Utilizing ¹³C₁₂-trehalose can help to elucidate the dynamics of trehalose mobilization and its role in fueling metabolic adaptations during stress conditions such as heat shock, osmotic stress, and nutrient limitation.
Metabolism of Exogenous Trehalose in Saccharomyces cerevisiae
Saccharomyces cerevisiae has two primary pathways for the utilization of extracellular trehalose:
-
Extracellular Hydrolysis: The enzyme acid trehalase (Ath1p), which is localized in the periplasmic space, can hydrolyze extracellular trehalose into two molecules of glucose.[1] These glucose molecules are then transported into the cell by the abundant hexose (B10828440) transporters and enter central carbon metabolism.
-
Direct Transport and Intracellular Hydrolysis: Yeast can also directly transport trehalose across the plasma membrane via transporters such as the α-glucoside transporter Agt1p.[2] Once inside the cell, the trehalose is hydrolyzed by the cytosolic neutral trehalase (Nth1p) into two molecules of glucose.[1]
The use of D-(+)-Trehalose-¹³C₁₂ allows for the precise tracing of the carbon atoms from trehalose as they flow through these pathways and into the broader metabolic network.
Experimental Protocols
Yeast Strain and Culture Conditions for ¹³C-Labeling
Objective: To cultivate yeast in a defined medium and introduce D-(+)-Trehalose-¹³C₁₂ for metabolic tracing.
Materials:
-
Saccharomyces cerevisiae strain of interest (e.g., BY4741).
-
Synthetic defined (SD) medium with a non-labeled carbon source for initial growth (e.g., 2% galactose or ethanol, to avoid glucose repression of trehalose transporters).
-
D-(+)-Trehalose-¹³C₁₂ (uniformly labeled).
-
Sterile, baffled flasks for aerobic cultivation.
-
Shaking incubator.
Procedure:
-
Inoculate a pre-culture of the yeast strain in SD medium with the non-labeled carbon source and grow overnight at 30°C with shaking (200 rpm).
-
Use the pre-culture to inoculate the main culture in fresh SD medium to an initial OD₆₀₀ of ~0.1.
-
Grow the main culture to mid-log phase (OD₆₀₀ of 0.8-1.0).
-
Harvest the cells by centrifugation (3000 x g, 5 min, 4°C).
-
Wash the cells twice with sterile, ice-cold water to remove residual medium.
-
Resuspend the cell pellet in fresh, pre-warmed SD medium where the primary carbon source is replaced with a defined concentration of D-(+)-Trehalose-¹³C₁₂ (e.g., 1-2%).
-
Incubate under the same growth conditions and collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) for metabolite extraction.
Metabolite Extraction
Objective: To rapidly quench metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Quenching solution: 60% methanol, pre-chilled to -40°C.
-
Extraction buffer: 75% ethanol, pre-warmed to 70°C.
-
Centrifuge capable of reaching high speeds and maintaining low temperatures.
-
Lyophilizer or vacuum concentrator.
Procedure:
-
Rapidly transfer a defined volume of the cell culture into 5 volumes of the cold quenching solution.
-
Centrifuge the quenched cells at 5000 x g for 5 minutes at -20°C.
-
Discard the supernatant and resuspend the cell pellet in the pre-warmed extraction buffer.
-
Incubate at 70°C for 10 minutes to extract metabolites.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a lyophilizer or vacuum concentrator.
-
Store the dried extract at -80°C until analysis.
LC-MS/MS Analysis of ¹³C-Labeled Metabolites
Objective: To separate and quantify the isotopologues of key metabolites to determine the extent of ¹³C incorporation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).
-
Inject the sample onto the HILIC column for chromatographic separation.
-
Use a gradient elution program with solvents such as acetonitrile (B52724) and water with ammonium (B1175870) acetate (B1210297) to resolve polar metabolites.
-
Analyze the eluent by tandem mass spectrometry in negative ion mode.
-
Monitor the mass transitions for the different isotopologues of key metabolites in glycolysis, the PPP, and the TCA cycle (e.g., glucose-6-phosphate, fructose-1,6-bisphosphate, pyruvate, citrate, succinate).
Data Presentation
The primary data from a D-(+)-Trehalose-¹³C₁₂ tracing experiment is the mass isotopomer distribution (MID) for various metabolites. This data can be presented in tables to show the percentage of each isotopologue at different time points.
Table 1: Mass Isotopomer Distribution of Glycolytic Intermediates after Incubation with D-(+)-Trehalose-¹³C₁₂
| Metabolite | Time (min) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Glucose-6-Phosphate | 0 | 99.1 | 0.5 | 0.2 | 0.1 | 0.1 | 0.0 | 0.0 |
| 5 | 45.2 | 2.1 | 3.5 | 5.8 | 8.1 | 12.3 | 23.0 | |
| 15 | 10.8 | 1.5 | 2.2 | 4.1 | 6.5 | 15.1 | 59.8 | |
| 30 | 2.3 | 0.8 | 1.1 | 2.5 | 4.3 | 12.7 | 76.3 | |
| Fructose-1,6-Bisphosphate | 0 | 99.0 | 0.6 | 0.2 | 0.1 | 0.1 | 0.0 | 0.0 |
| 5 | 52.1 | 2.5 | 4.0 | 6.2 | 7.9 | 10.5 | 16.8 | |
| 15 | 15.4 | 1.8 | 2.8 | 4.9 | 7.1 | 13.9 | 54.1 | |
| 30 | 4.1 | 1.0 | 1.5 | 3.0 | 5.0 | 11.8 | 73.6 |
M+n represents the isotopologue with n ¹³C atoms.
Table 2: ¹³C-Labeling in TCA Cycle Intermediates from D-(+)-Trehalose-¹³C₁₂
| Metabolite | Time (min) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Citrate | 0 | 99.2 | 0.5 | 0.2 | 0.1 | 0.0 | 0.0 | 0.0 |
| 15 | 70.3 | 8.1 | 15.2 | 3.1 | 2.5 | 0.5 | 0.3 | |
| 30 | 45.1 | 10.5 | 25.8 | 8.2 | 6.4 | 2.1 | 1.9 | |
| 60 | 20.7 | 12.3 | 38.9 | 12.5 | 9.8 | 3.5 | 2.3 | |
| Succinate | 0 | 99.3 | 0.4 | 0.2 | 0.1 | 0.0 | ||
| 15 | 75.8 | 9.5 | 12.1 | 1.8 | 0.8 | |||
| 30 | 50.2 | 12.8 | 28.3 | 5.4 | 3.3 | |||
| 60 | 28.9 | 15.1 | 40.7 | 9.8 | 5.5 |
Visualizations of Pathways and Workflows
Trehalose Metabolism and its Connection to Central Carbon Metabolism
Caption: Metabolism of exogenous D-(+)-Trehalose-¹³C₁₂ in Saccharomyces cerevisiae.
Experimental Workflow for ¹³C-MFA using D-(+)-Trehalose-¹³C₁₂
Caption: Workflow for ¹³C metabolic flux analysis with D-(+)-Trehalose-¹³C₁₂.
Trehalose-6-Phosphate (T6P) Signaling Network
Caption: T6P signaling regulates glycolysis and gluconeogenesis in yeast.
Conclusion
D-(+)-Trehalose-¹³C₁₂ is an invaluable tool for yeast metabolic research. It enables the precise tracing of exogenous trehalose utilization, providing quantitative insights into its contribution to central carbon metabolism. By combining stable isotope labeling with advanced analytical techniques like LC-MS/MS, researchers can generate high-resolution data on metabolic fluxes and pathway dynamics. This approach is particularly powerful for dissecting the complex interplay between trehalose metabolism, stress response, and metabolic regulation, ultimately aiding in the development of novel antifungal therapies and the optimization of yeast-based biotechnological processes.
References
A Technical Guide to the Preliminary Investigation of Trehalose Biosynthesis with ¹³C Tracers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the preliminary investigation of trehalose (B1683222) biosynthesis using ¹³C tracers. Trehalose, a disaccharide of glucose, is a crucial molecule for many organisms, involved in stress protection and energy storage.[1][2] Understanding its biosynthetic pathways is critical for various fields, including microbiology, biotechnology, and the development of novel therapeutics. This guide details the experimental protocols, data interpretation, and visualization of metabolic pathways necessary for conducting these investigations.
Introduction to ¹³C Tracer Analysis in Trehalose Biosynthesis
Stable isotope tracing with ¹³C-labeled substrates is a powerful technique to elucidate metabolic pathways and quantify fluxes.[3] By providing cells with a carbon source enriched in ¹³C, researchers can track the incorporation of these heavy isotopes into downstream metabolites, such as trehalose. This allows for the differentiation between various biosynthetic routes.
Trehalose can be synthesized from glucose via glycolysis and the trehalose-6-phosphate (B3052756) synthase (Tps1) pathway, or from non-carbohydrate precursors through gluconeogenesis.[1] ¹³C tracer analysis, by tracking the specific labeling patterns in the trehalose molecule, can unambiguously distinguish the contribution of these different pathways.[1] For instance, using uniformly labeled [U-¹³C]glucose will reveal the direct flux from glucose to trehalose, while using labeled gluconeogenic precursors like [U-¹³C₄]aspartate can quantify the contribution of gluconeogenesis.[1]
Analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in detecting and quantifying the ¹³C enrichment in trehalose and its intermediates.[1][2][4] LC-MS/MS offers high sensitivity for quantifying labeled compounds, while NMR provides detailed information on the positional distribution of ¹³C isotopes within the molecule.[2][4][5]
Experimental Protocols
The following sections detail the key experimental procedures for conducting a preliminary investigation of trehalose biosynthesis using ¹³C tracers.
Cell Culture and ¹³C Labeling
This protocol is a generalized procedure and may require optimization based on the specific cell type and experimental goals.
Objective: To label intracellular metabolites by growing cells in the presence of a ¹³C-labeled substrate.
Materials:
-
Cell line of interest (e.g., S. cerevisiae, mammalian cells)
-
Appropriate growth medium (e.g., YPD for yeast, DMEM for mammalian cells)
-
¹³C-labeled tracer (e.g., [U-¹³C]glucose, [1,2-¹³C₂]glucose, [U-¹³C₄]aspartate)
-
Sterile culture flasks or plates
-
Incubator with temperature and CO₂ control
Procedure:
-
Cell Seeding: Seed cells in culture flasks or plates at a density that will allow them to reach the desired growth phase (e.g., logarithmic phase) at the time of labeling.
-
Tracer Introduction:
-
For glycolytic flux analysis: Replace the standard medium with a medium containing the ¹³C-labeled glucose tracer (e.g., [U-¹³C]glucose). The concentration of the tracer should be optimized for the specific cell line.
-
For gluconeogenic flux analysis: Grow cells in a medium with a non-glucose carbon source (e.g., glycerol, ethanol) and supplement with a ¹³C-labeled gluconeogenic precursor, such as [U-¹³C₄]aspartate (e.g., at a final concentration of 1 mM).[1]
-
-
Incubation: Incubate the cells with the labeled substrate for a predetermined period. The incubation time should be sufficient to achieve a steady-state labeling of the intracellular metabolites of interest, which can range from minutes to hours depending on the metabolic rates of the cells.[1] Time-course experiments are recommended to determine the optimal labeling duration.
-
Harvesting: After incubation, rapidly quench the metabolism and harvest the cells. This can be achieved by quickly washing the cells with ice-cold saline or phosphate-buffered saline (PBS) and then flash-freezing them in liquid nitrogen.
Metabolite Extraction
Objective: To extract intracellular metabolites, including trehalose, for subsequent analysis.
Materials:
-
Frozen cell pellets
-
Extraction solvent (e.g., cold 80% methanol, chloroform/methanol/water mixture)
-
Centrifuge
-
Lyophilizer or vacuum concentrator
Procedure:
-
Solvent Addition: Add the pre-chilled extraction solvent to the frozen cell pellet.
-
Cell Lysis: Thoroughly resuspend the pellet by vortexing or sonication to ensure complete cell lysis and extraction of metabolites.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying: Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
LC-MS/MS Analysis of ¹³C-Labeled Trehalose
Objective: To separate and quantify the different isotopologues of trehalose.
Materials:
-
Dried metabolite extract
-
LC-MS/MS system (e.g., coupled to a triple quadrupole or high-resolution mass spectrometer)
-
Appropriate LC column (e.g., HILIC column for polar metabolites)
-
Mobile phases (e.g., acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate)
-
¹³C₁₂-trehalose internal standard[2]
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, typically the initial mobile phase of the LC gradient. Add a known amount of ¹³C₁₂-trehalose as an internal standard for absolute quantification.[2]
-
LC Separation: Inject the sample onto the LC system. The separation of trehalose from other isomers is critical and is typically achieved using a HILIC column with a gradient of increasing aqueous mobile phase.
-
MS/MS Detection: Analyze the eluting compounds using the mass spectrometer in multiple reaction monitoring (MRM) mode for a triple quadrupole instrument or by tracking specific m/z values for a high-resolution instrument. The precursor ion for trehalose and its fragment ions are monitored. For example, the precursor ion for fully labeled ¹³C₁₂-trehalose is m/z 377, which fragments to ¹³C₆-glucose with an m/z of 209.[5]
-
Data Analysis: Integrate the peak areas for each isotopologue of trehalose. The relative abundance of each isotopologue provides information on the labeling pattern and the activity of the biosynthetic pathways.
NMR Spectroscopy Analysis of ¹³C-Labeled Trehalose
Objective: To determine the positional enrichment of ¹³C within the trehalose molecule.
Materials:
-
Purified ¹³C-labeled trehalose sample
-
NMR spectrometer equipped with a ¹³C-observe probe
-
NMR tubes
-
Deuterated solvent (e.g., D₂O)
Procedure:
-
Sample Preparation: Dissolve the purified trehalose sample in a deuterated solvent and transfer it to an NMR tube.
-
¹³C NMR Spectrum Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Proton decoupling is used to simplify the spectrum to single peaks for each carbon position.[6]
-
Data Analysis: The chemical shift of each peak corresponds to a specific carbon atom in the trehalose molecule.[7][8] The intensity of each peak is proportional to the ¹³C enrichment at that position.[9] This positional information is crucial for distinguishing between pathways that label different carbons of the glucose units that form trehalose.[4]
Data Presentation
Quantitative data from ¹³C tracer experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Isotopologue Distribution of Trehalose after Labeling with [U-¹³C]glucose
| Isotopologue | m/z | Relative Abundance (%) |
| M+0 | 343.1 | 5.2 |
| M+1 | 344.1 | 1.1 |
| M+2 | 345.1 | 0.8 |
| M+3 | 346.1 | 1.5 |
| M+4 | 347.1 | 2.3 |
| M+5 | 348.1 | 4.1 |
| M+6 | 349.1 | 85.0 |
This table illustrates a hypothetical high incorporation of ¹³C from [U-¹³C]glucose into trehalose, indicating a significant glycolytic flux towards its synthesis.
Table 2: Metabolic Flux Rates Determined by ¹³C Metabolic Flux Analysis (¹³C-MFA)
| Metabolic Flux | Control Condition (mmol/gDCW·h) | Experimental Condition (mmol/gDCW·h) |
| Glucose Uptake | 1.5 ± 0.1 | 1.8 ± 0.2 |
| Glycolysis (Phosphofructokinase) | 1.2 ± 0.1 | 1.5 ± 0.1 |
| Pentose Phosphate Pathway | 0.3 ± 0.05 | 0.3 ± 0.06 |
| Trehalose Synthesis | 0.1 ± 0.02 | 0.25 ± 0.04 |
| TCA Cycle (Citrate Synthase) | 0.8 ± 0.07 | 0.9 ± 0.08 |
This table presents example flux rates calculated from ¹³C labeling data, comparing a control and an experimental condition. Such data provides quantitative insights into how a specific perturbation affects trehalose biosynthesis in the context of central carbon metabolism.[10]
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) are essential for visualizing the complex relationships in metabolic pathways and experimental workflows.
Trehalose Biosynthesis Pathways
Caption: Trehalose biosynthesis from glycolytic and gluconeogenic precursors.
Experimental Workflow for ¹³C Tracer Analysis
Caption: A typical experimental workflow for ¹³C-based trehalose flux analysis.
Conclusion
The use of ¹³C tracers provides a robust framework for the preliminary investigation of trehalose biosynthesis. By combining detailed experimental protocols with powerful analytical techniques and clear data visualization, researchers can gain significant insights into the metabolic pathways governing trehalose production. This technical guide serves as a foundational resource for scientists and professionals in drug development, enabling them to design and execute experiments that will further our understanding of this important biomolecule and its role in cellular physiology and disease. The methodologies described herein are adaptable to a wide range of biological systems, offering a versatile approach to metabolic research.
References
- 1. Steady-state and Flux-based Trehalose Estimation as an Indicator of Carbon Flow from Gluconeogenesis or Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. 13C nuclear magnetic resonance and gas chromatography-mass spectrometry studies of carbon metabolism in the actinomycin D producer Streptomyces parvulus by use of 13C-labeled precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trehalose(99-20-7) 13C NMR spectrum [chemicalbook.com]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000975) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for D-(+)-Trehalose-¹³C₁₂ Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-(+)-Trehalose is a non-reducing disaccharide found in a variety of organisms, where it serves as a crucial osmoprotectant and stress protectant, shielding cells from damage caused by dehydration, freezing, and oxidative stress.[1][2] Its role in cellular protection and metabolism has garnered significant interest in various research fields, including drug development. The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry. D-(+)-Trehalose-¹³C₁₂ serves as an ideal internal standard for the quantification of its unlabeled counterpart in complex biological matrices. Its identical chemical and physical properties to the analyte ensure that it co-elutes during chromatography and experiences similar ionization effects, thereby correcting for variations in sample extraction, processing, and instrument response.[3] This application note provides detailed protocols for the sample preparation and analysis of D-(+)-Trehalose using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on the use of D-(+)-Trehalose-¹³C₁₂ as an internal standard.
I. Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of D-(+)-Trehalose by LC-MS/MS, highlighting the sensitivity and dynamic range of the method when using D-(+)-Trehalose-¹³C₁₂ as an internal standard.
| Parameter | Value | Method | Reference |
| Limit of Detection (LOD) | 22 nM | LC-MS/MS | [1] |
| Limit of Quantification (LOQ) | 28 nM | LC-MS/MS | [1] |
| Calibration Curve Range | 0.1 - 100 µM | LC-MS/MS | [1][4] |
| Linearity | Single Polynomial Fit | LC-MS/MS | [1][4] |
II. Experimental Protocols
A. Protocol 1: LC-MS/MS Analysis of D-(+)-Trehalose
This protocol is optimized for the sensitive and direct quantification of trehalose (B1683222) in biological samples.
1. Materials and Reagents
-
D-(+)-Trehalose dihydrate (>99%)
-
D-(+)-Trehalose-¹³C₁₂
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Ammonium acetate (B1210297) (>99%)
-
Methanol (B129727) (MS grade or HPLC grade)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
2. Sample Preparation: Extraction from Mammalian Cells
-
Cell Culture: Grow mammalian cells to confluence in appropriate culture dishes.
-
Media Removal: Aspirate the cell culture medium.
-
Washing: Quickly wash the cells twice with 5 mL of PBS at 37°C to remove any remaining medium.[5]
-
Metabolism Quenching & Lysis: Add 500 µL of ice-cold methanol to the cells to quench metabolic activity and lyse the cells. Gently swirl the dish for at least 3 minutes to ensure complete coverage and lysis.[5]
-
Cell Scraping: Use a cell scraper to detach the adherent cells and suspend them in the methanol.[5]
-
Collection: Transfer the cell lysate into a microcentrifuge tube. To ensure complete recovery, rinse the dish with a small volume of the methanol suspension and add it to the tube.[5]
-
Internal Standard Spiking: Add a known concentration of D-(+)-Trehalose-¹³C₁₂ internal standard to each sample. A final concentration of 5 µM is a good starting point.[4]
-
Protein Precipitation: Centrifuge the lysate at high speed (>13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted trehalose to a new microcentrifuge tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Parameters
-
LC System: A standard HPLC or UHPLC system.
-
Column: Waters Sunfire C18 column (5 µm, 2.1 x 150 mm) or equivalent.[3]
-
Mobile Phase A: 2 mM Ammonium acetate in water.[1]
-
Mobile Phase B: 2 mM Ammonium acetate in acetonitrile.[1]
-
Gradient: Isocratic elution with 80-82% Mobile Phase B.[1]
-
Flow Rate: 1 mL/min.[1]
-
Column Temperature: 35°C.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
4. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of D-(+)-Trehalose to the peak area of D-(+)-Trehalose-¹³C₁₂ against the concentration of the D-(+)-Trehalose standards. The curve is best fitted with a single polynomial function.[1]
-
Quantify the amount of trehalose in the samples by interpolating their peak area ratios from the calibration curve.
B. Protocol 2: GC-MS Analysis of D-(+)-Trehalose (with Derivatization)
This protocol is suitable for the analysis of trehalose when LC-MS/MS is not available, but it requires a chemical derivatization step to make the sugar volatile.
1. Materials and Reagents
-
All materials from Protocol 1, plus:
-
Pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylchlorosilane (TMCS)
2. Sample Preparation: Extraction and Derivatization
-
Extraction: Follow steps 1-9 of the sample preparation protocol for LC-MS/MS (Protocol 1A).
-
Drying: Evaporate the supernatant to complete dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization:
-
Extraction of Derivatives: Add an appropriate volume of hexane and vortex. The upper hexane layer containing the derivatized sugars is then transferred to an autosampler vial for GC-MS analysis.
3. GC-MS Instrumental Parameters
-
GC System: A standard gas chromatograph.
-
Column: DB-5 or similar capillary column (e.g., 60 m x 0.25 mm x 0.25 µm).[6]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Detection Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Characteristic Ions for Derivatized Trehalose: Monitor characteristic fragment ions for the trimethylsilyl (B98337) (TMS) derivative of trehalose. The specific ions will depend on the fragmentation pattern. For example, m/z 361 can be a characteristic ion for TMS-derivatized trehalose.[7]
III. Visualizations
Trehalose Biosynthesis and Catabolism Pathway
The following diagram illustrates the primary pathway for trehalose synthesis and its subsequent breakdown.
Caption: Trehalose biosynthesis from UDP-glucose and glucose-6-phosphate and its catabolism to glucose.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the key steps in the sample preparation and analysis workflow for quantifying trehalose using LC-MS/MS.
Caption: Sample preparation and analysis workflow for D-(+)-Trehalose quantification by LC-MS/MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for D-(+)-Trehalose-¹³C₁₂ in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-(+)-Trehalose, a non-reducing disaccharide composed of two glucose units, is a vital molecule in a wide range of organisms, from bacteria and fungi to plants and invertebrates, where it serves as a stress protectant and energy source.[1] In recent years, the intermediate of its biosynthesis, trehalose-6-phosphate (B3052756) (T6P), has been identified as a critical signaling molecule, particularly in plants, linking sugar status to growth and development.[2][3][4][5] Metabolic Flux Analysis (MFA) using stable isotopes like ¹³C is a powerful technique to quantify the rates of metabolic reactions within a living cell.[6][7][8] By providing fully labeled D-(+)-Trehalose-¹³C₁₂ as a carbon source, researchers can trace the path of the labeled carbon atoms through the metabolic network, providing a detailed snapshot of cellular metabolism.
This document provides detailed application notes and protocols for the use of D-(+)-Trehalose-¹³C₁₂ in ¹³C-Metabolic Flux Analysis to elucidate the metabolic fate of trehalose (B1683222) and its impact on central carbon metabolism. This technique is particularly relevant for studying organisms that utilize trehalose as a primary carbon source, for investigating the metabolic effects of drugs that target trehalose metabolism, and for understanding the metabolic adaptations of pathogens that rely on trehalose, such as Mycobacterium tuberculosis.[9][10]
Principle of the Method
The core of ¹³C-MFA lies in introducing a ¹³C-labeled substrate into a biological system and then measuring the incorporation of ¹³C into downstream metabolites. When cells are cultured in a medium containing D-(+)-Trehalose-¹³C₁₂ as the sole carbon source, the enzyme trehalase hydrolyzes it into two molecules of D-glucose-¹³C₆. These labeled glucose molecules then enter the central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.
By analyzing the mass isotopomer distribution (MID) of key metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), it is possible to deduce the relative and absolute fluxes through these pathways.[11][12] The resulting flux map provides a quantitative understanding of the cellular metabolic state.
Applications
-
Drug Development: Elucidating the metabolic pathways affected by drugs targeting trehalose synthesis or breakdown in pathogens.
-
Metabolic Engineering: Quantifying the metabolic burden and pathway alterations in microorganisms engineered to produce or degrade trehalose.
-
Pathogen Metabolism: Studying the unique metabolic adaptations of pathogens like Mycobacterium tuberculosis that utilize trehalose in their cell walls.[9][10]
-
Plant Science: Investigating the role of trehalose and T6P in regulating plant metabolism and development.[1][2]
-
Fundamental Biology: Understanding how different organisms transport and metabolize trehalose as a carbon and energy source.
Experimental Workflow
The overall workflow for a D-(+)-Trehalose-¹³C₁₂ MFA experiment is outlined below.
Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis using D-(+)-Trehalose-¹³C₁₂.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific organisms or cell lines.
Preparation of Labeled Culture Medium
-
Prepare a defined minimal medium: The medium should be free of any other carbon sources like yeast extract or casamino acids that would dilute the ¹³C label.[13]
-
Prepare a sterile stock solution of D-(+)-Trehalose-¹³C₁₂: Assuming the labeled trehalose is not sterile, prepare a concentrated stock solution in ultrapure water and sterilize it by passing it through a 0.22 µm syringe filter into a sterile container.[14]
-
Add the labeled trehalose to the medium: Aseptically add the sterile D-(+)-Trehalose-¹³C₁₂ stock solution to the sterile minimal medium to the desired final concentration (e.g., 2 g/L).
Cell Culture and Labeling
-
Prepare a seed culture: Grow the cells in a medium containing unlabeled trehalose (or another suitable carbon source) to obtain a healthy seed culture in the exponential growth phase.
-
Inoculate the labeled medium: Inoculate the D-(+)-Trehalose-¹³C₁₂ containing medium with the seed culture at a low inoculation ratio (e.g., <1% v/v) to minimize dilution from the unlabeled seed culture.[13]
-
Monitor growth: Monitor cell growth (e.g., by measuring optical density at 600 nm for microbial cultures).
-
Harvest cells: Harvest the cells during the mid-exponential growth phase to ensure they are in a metabolic and isotopic steady state.[15]
Metabolite Quenching and Extraction
-
Quenching: Rapidly quench metabolic activity to prevent changes in metabolite levels during harvesting. For microbial cultures, this can be done by rapidly filtering the culture and immediately washing the cells with a cold saline solution.
-
Extraction: Perform metabolite extraction using a suitable solvent system. A common method is a two-phase extraction with a cold chloroform/methanol/water mixture.[15] This separates polar metabolites (for MFA) from lipids and other non-polar molecules.
-
Drying: Dry the polar extract completely using a speed vacuum concentrator.
Sample Derivatization and Mass Spectrometry Analysis
For GC-MS analysis, metabolites must be derivatized to make them volatile.
-
Derivatization: A common method is silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[15]
-
GC-MS or LC-MS/MS Analysis: Inject the derivatized sample into the GC-MS system or the non-derivatized polar extract into an LC-MS/MS system. The mass spectrometer will detect the mass isotopomer distributions (MIDs) for key metabolites.[11]
Data Analysis and Flux Calculation
-
Data Processing: Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Flux Calculation: Use specialized software (e.g., 13CFLUX2, INCA) to estimate metabolic fluxes. This software uses an iterative process to find the set of fluxes that best explains the experimentally measured MIDs.[8]
Metabolic Pathway Visualization
The following diagram illustrates the entry of carbon from D-(+)-Trehalose-¹³C₁₂ into the central carbon metabolism.
Caption: Entry of ¹³C from labeled trehalose into central carbon metabolism.
Data Presentation
The primary quantitative data from a ¹³C-MFA experiment is the mass isotopomer distribution (MID) of key metabolites. This data is typically presented in tabular format. The tables below show hypothetical MIDs for key metabolites from an organism grown on D-(+)-Trehalose-¹³C₁₂. M+n represents the fraction of the metabolite pool that contains 'n' ¹³C atoms.
Table 1: Hypothetical Mass Isotopomer Distributions of Glycolytic Intermediates
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Glucose-6-Phosphate | 0.01 | 0.01 | 0.01 | 0.02 | 0.05 | 0.10 | 0.80 |
| Fructose-6-Phosphate | 0.01 | 0.01 | 0.01 | 0.02 | 0.05 | 0.10 | 0.80 |
| 3-Phosphoglycerate | 0.05 | 0.05 | 0.10 | 0.80 | - | - | - |
| Phosphoenolpyruvate | 0.06 | 0.04 | 0.10 | 0.80 | - | - | - |
| Pyruvate | 0.08 | 0.02 | 0.10 | 0.80 | - | - | - |
Table 2: Hypothetical Mass Isotopomer Distributions of TCA Cycle Intermediates
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |
| Citrate | 0.10 | 0.15 | 0.60 | 0.10 | 0.05 |
| α-Ketoglutarate | 0.12 | 0.18 | 0.55 | 0.10 | 0.05 |
| Succinate | 0.15 | 0.20 | 0.50 | 0.10 | 0.05 |
| Malate | 0.18 | 0.22 | 0.45 | 0.10 | 0.05 |
| Aspartate (from Oxaloacetate) | 0.18 | 0.22 | 0.45 | 0.10 | 0.05 |
Note: The expected dominant isotopomer for glycolytic intermediates is fully labeled (M+6 for hexoses, M+3 for trioses) as they are directly formed from the fully labeled glucose. The MIDs for TCA cycle intermediates are more complex due to the mixing of carbons in the cycle and anaplerotic reactions.
Conclusion
D-(+)-Trehalose-¹³C₁₂ is a valuable tool for metabolic flux analysis, enabling researchers to quantitatively investigate the metabolism of this important disaccharide. By combining careful experimental design, high-precision mass spectrometry, and robust computational analysis, this technique provides deep insights into cellular physiology. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to design and execute ¹³C-MFA experiments to advance their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Trehalose metabolism and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Trehalose Metabolism and Signaling | Annual Reviews [annualreviews.org]
- 5. Trehalose-6-Phosphate: Connecting Plant Metabolism and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 8. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 9. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes | Springer Nature Experiments [experiments.springernature.com]
- 10. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Note: Quantification of ¹³C-Labeled Trehalose by LC-MS/MS for Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trehalose (B1683222) is a non-reducing disaccharide found in a wide variety of organisms, where it serves as a crucial osmoprotectant and stress protectant. In the context of metabolic research, tracing the incorporation of stable isotopes, such as ¹³C, from labeled precursors into trehalose provides valuable insights into carbon flux and the activity of metabolic pathways like glycolysis and gluconeogenesis. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of ¹³C-labeled trehalose in biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.
Principle
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to separate trehalose from other cellular metabolites. The analyte is then detected by a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. The SRM transitions for both unlabeled (¹²C) and fully labeled (¹³C₁₂) trehalose are monitored, allowing for accurate quantification and the determination of isotopic enrichment. ¹³C₁₂-trehalose is also used as an internal standard to correct for matrix effects and variations in sample processing.
Experimental Protocols
Sample Preparation (from Yeast Cells)
This protocol is adapted for yeast cells but can be modified for other biological matrices.
Reagents and Materials:
-
¹³C-glucose (or other ¹³C-labeled precursor)
-
Quenching solution: 60% methanol, pre-chilled to -40°C
-
Extraction solvent: 75% ethanol
-
Internal Standard (IS) solution: 5 µM ¹³C₁₂-trehalose in water
-
Deionized water
-
Microcentrifuge tubes
-
Centrifuge capable of reaching 14,000 x g at 4°C
Procedure:
-
Cell Culture and Labeling: Grow yeast cells in a defined medium to the mid-logarithmic phase. Introduce the ¹³C-labeled precursor (e.g., [U-¹³C₆] glucose) to the culture at a defined concentration and for a specific duration (pulse-labeling).[1]
-
Quenching: Rapidly harvest a known number of cells and immediately quench metabolic activity by adding the cell suspension to 5 volumes of ice-cold 60% methanol.
-
Centrifugation: Pellet the cells by centrifugation at 14,000 x g for 1 minute at 4°C.
-
Metabolite Extraction: Resuspend the cell pellet in 1 mL of pre-chilled 75% ethanol. Vortex vigorously for 1 minute.
-
Incubation: Incubate the samples at 80°C for 3 minutes to ensure complete extraction.
-
Clarification: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Sample Dilution and IS Spiking: Transfer the supernatant to a new microcentrifuge tube. Add the ¹³C₁₂-trehalose internal standard solution to a final concentration of 5 µM. Dilute the sample with deionized water as necessary to fall within the calibration curve range.
-
Final Preparation: Centrifuge the final sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates before transferring to an autosampler vial.
LC-MS/MS Analysis
Instrumentation:
-
HPLC system with a HILIC column (e.g., Agilent Poroshell 120 HILIC-Z, 100 x 2.1 mm, 2.7 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6410B)[2]
LC Conditions:
| Parameter | Value |
|---|---|
| Column | Agilent Poroshell 120 HILIC-Z (100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 25 mM Ammonium Formate and 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 97% B for 1 min, ramp to 60% B at 13 min, increase to 30% B in 2 min, hold at 30% for 2 min, return to initial conditions |
| Flow Rate | 0.500 mL/min |
| Injection Volume | 4 µL |
| Column Temperature | 40°C |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 4000 V |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
Data Presentation
Quantitative Data Summary
The following table summarizes the SRM transitions used for the quantification of unlabeled and ¹³C-labeled trehalose.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| ¹²C-Trehalose | 365.1 [M+Na]⁺ | 185.1 | 20 |
| ¹³C₁₂-Trehalose | 377.1 [M+Na]⁺ | 209.0 [¹³C₆-glucose+Na]⁺ | 20 |
Note: The precursor ion for trehalose is observed as a sodium adduct [M+Na]⁺. The product ion for ¹³C₁₂-trehalose corresponds to a ¹³C-labeled glucose fragment with a sodium adduct.[2]
Calibration Curve
A calibration curve should be prepared using known concentrations of unlabeled trehalose (e.g., 0.1 µM to 100 µM) with a constant concentration of the ¹³C₁₂-trehalose internal standard (5 µM). The ratio of the peak area of the analyte to the internal standard is plotted against the concentration of the analyte. A non-linear, single polynomial fit is often observed for this type of analysis.[2][3]
Mandatory Visualizations
Experimental Workflow
Caption: Overview of the experimental workflow for ¹³C-trehalose quantification.
Trehalose Biosynthesis Pathway
References
Application Notes and Protocols for D-(+)-Trehalose-¹³C₁₂ in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-(+)-Trehalose-¹³C₁₂ in metabolomics research, offering detailed protocols and data presentation guidelines. This stable isotope-labeled internal standard is a powerful tool for tracing the metabolic fate of trehalose (B1683222) and quantifying its levels in various biological systems.
Introduction to D-(+)-Trehalose and its Significance
D-(+)-Trehalose is a non-reducing disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond. It is found in a wide variety of organisms, including bacteria, fungi, plants, and invertebrates, where it serves as a crucial osmoprotectant and stress protectant against conditions like desiccation, heat, and oxidative stress.[1] In recent years, trehalose metabolism and its intermediate, trehalose-6-phosphate (B3052756) (T6P), have been recognized as significant signaling molecules that regulate plant growth and development.[1][2][3] Given its roles in cellular protection and metabolic regulation, understanding the dynamics of trehalose metabolism is of great interest in fields ranging from agriculture to drug development.
D-(+)-Trehalose-¹³C₁₂ is a stable isotope-labeled version of trehalose, where all twelve carbon atoms are replaced with the ¹³C isotope. This isotopic labeling allows for its differentiation from endogenous, unlabeled trehalose by mass spectrometry, making it an invaluable tool for two primary applications in metabolomics:
-
Quantitative Analysis: As an internal standard for accurate quantification of endogenous trehalose levels.
-
Metabolic Flux Analysis (MFA): As a tracer to follow the metabolic fate of trehalose and elucidate the activity of related metabolic pathways.
Application: D-(+)-Trehalose-¹³C₁₂ as an Internal Standard for Accurate Quantification
One of the primary applications of D-(+)-Trehalose-¹³C₁₂ is its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise quantification of endogenous trehalose.[4][5] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative metabolomics as it corrects for variations in sample preparation, injection volume, and matrix effects.[4]
Quantitative Data Summary
The following table summarizes typical parameters for the quantification of trehalose using D-(+)-Trehalose-¹³C₁₂ as an internal standard with an LC-MS/MS system.
| Parameter | Value | Reference |
| Internal Standard | D-(+)-Trehalose-¹³C₁₂ | [4][5] |
| Concentration of Internal Standard | 5 µM | [5] |
| Limit of Detection (LOD) | 22 nM | [4] |
| Limit of Quantification (LOQ) | 28 nM | [4] |
| Dynamic Range | 0.1 - 100 µM | [5] |
| Mass Transition (Precursor > Product) | 377 > 209 m/z | [4] |
| Endogenous Trehalose Transition | 360 > 163 m/z | [4] |
Application: D-(+)-Trehalose-¹³C₁₂ for Metabolic Flux Analysis
D-(+)-Trehalose-¹³C₁₂ can be used as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA) studies to investigate the uptake and metabolism of trehalose in cellular systems. By introducing ¹³C-labeled trehalose to cells or organisms, researchers can track the incorporation of the ¹³C label into downstream metabolites, thereby elucidating the pathways involved in trehalose breakdown and utilization.
Experimental Workflow for ¹³C-Trehalose Tracing
The general workflow for a ¹³C-trehalose tracing experiment is outlined below. This protocol is a generalized adaptation based on established ¹³C-MFA methodologies.
Caption: General experimental workflow for a D-(+)-Trehalose-¹³C₁₂ tracing study.
Hypothetical Quantitative Data from a Tracing Experiment
| Metabolite | Isotopologue | Fractional Enrichment (%) - Control | Fractional Enrichment (%) - Treated |
| Glucose-6-phosphate | M+6 | 0.1 | 45.2 |
| Fructose-6-phosphate | M+6 | 0.1 | 42.8 |
| 3-Phosphoglycerate | M+3 | 0.2 | 35.5 |
| Pyruvate | M+3 | 0.1 | 28.9 |
| Lactate | M+3 | 0.3 | 38.1 |
| Citrate | M+2 | 0.1 | 15.7 |
| Citrate | M+4 | 0.0 | 5.2 |
| α-Ketoglutarate | M+2 | 0.1 | 12.3 |
Note: This is illustrative data. Actual enrichment will depend on experimental conditions.
Detailed Experimental Protocols
Protocol 1: Quantification of Endogenous Trehalose using D-(+)-Trehalose-¹³C₁₂ as an Internal Standard
Objective: To accurately quantify the concentration of trehalose in a biological sample.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
D-(+)-Trehalose-¹³C₁₂ (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with a suitable column (e.g., Waters high-performance carbohydrate column)[4]
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells using an appropriate method.
-
Perform a protein precipitation step by adding a cold solvent (e.g., 3 volumes of acetonitrile) to the sample.
-
Vortex vigorously and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins.
-
Transfer the supernatant to a new tube.
-
-
Internal Standard Spiking:
-
Add a known concentration of D-(+)-Trehalose-¹³C₁₂ to the supernatant. A final concentration of 5 µM is a good starting point.[5]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Integrate the peak areas for both endogenous trehalose and the internal standard.
-
Calculate the response ratio (endogenous trehalose peak area / internal standard peak area).
-
Generate a calibration curve using known concentrations of unlabeled trehalose spiked with the same amount of internal standard.
-
Determine the concentration of trehalose in the sample by interpolating its response ratio on the calibration curve.
-
Protocol 2: Metabolic Tracing with D-(+)-Trehalose-¹³C₁₂
Objective: To trace the metabolic fate of trehalose in a cell culture system.
Materials:
-
Cultured cells of interest
-
Standard cell culture medium
-
Custom labeling medium: Glucose-free and trehalose-free base medium supplemented with D-(+)-Trehalose-¹³C₁₂
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold (-80°C)
-
Cell scraper
-
Refrigerated centrifuge
Procedure:
-
Cell Seeding and Acclimation:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to acclimate in their standard culture medium for 24 hours.
-
-
Isotope Labeling:
-
Prepare the labeling medium by supplementing the base medium with a desired concentration of D-(+)-Trehalose-¹³C₁₂ (e.g., 10 mM).
-
Aspirate the standard medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of ¹³C into downstream metabolites.
-
-
Metabolic Quenching and Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled trehalose.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Scrape the cells in the methanol and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the metabolite extracts using an appropriate LC-MS/MS method for polar metabolites.
-
Collect data for the different mass isotopologues of key metabolites in central carbon pathways (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway, TCA cycle).
-
The fractional enrichment of ¹³C in each metabolite is calculated to determine the extent of trehalose catabolism and its contribution to these pathways.
-
Signaling Pathways and Logical Relationships
Trehalose Biosynthesis and Signaling in Plants
In plants, the synthesis of trehalose and its precursor, trehalose-6-phosphate (T6P), is a key regulatory hub that integrates carbon availability with growth and development. T6P acts as a signal of sucrose (B13894) status.[1]
Caption: The trehalose biosynthesis pathway and its role in metabolic signaling in plants.
Catabolism of Exogenous Trehalose
When D-(+)-Trehalose-¹³C₁₂ is supplied to cells, it can be taken up and hydrolyzed by the enzyme trehalase into two molecules of glucose, which are then phosphorylated to enter glycolysis.
Caption: Catabolic pathway for exogenous D-(+)-Trehalose-¹³C₁₂ in a cellular system.
References
D-(+)-Trehalose-¹³C₁₂: A Versatile Probe for Elucidating Trehalose Transporter Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-(+)-Trehalose is a non-reducing disaccharide found in a wide variety of organisms, including bacteria, fungi, invertebrates, and plants, where it serves as a crucial osmoprotectant and stress protectant.[1][2] In pathogens such as Mycobacterium tuberculosis, trehalose (B1683222) is a key component of the cell wall and is essential for virulence.[1][3] The transport of trehalose across cellular membranes is mediated by a diverse family of transporter proteins. Given the absence of trehalose biosynthesis in mammals, these transporters represent promising targets for the development of novel antimicrobial agents and other therapeutics.[1]
D-(+)-Trehalose-¹³C₁₂, a stable isotope-labeled analog of trehalose, serves as a powerful tool for studying the kinetics, specificity, and regulation of these transporters. Its use in conjunction with mass spectrometry allows for the precise and sensitive quantification of trehalose uptake, enabling researchers to dissect transport mechanisms and screen for potential inhibitors. These application notes provide a comprehensive overview and detailed protocols for utilizing D-(+)-Trehalose-¹³C₁₂ as a probe for trehalose transporters.
Applications in Research and Drug Development
-
Elucidation of Transporter Mechanisms: D-(+)-Trehalose-¹³C₁₂ enables the detailed characterization of trehalose transport systems, including the determination of kinetic parameters such as Kₘ and Vₘₐₓ.[4]
-
High-Throughput Screening (HTS) for Inhibitors: The ability to accurately quantify trehalose uptake makes this probe suitable for HTS assays to identify compounds that block or modulate transporter activity.
-
Metabolic Flux Analysis: Tracing the metabolic fate of the ¹³C label from trehalose can provide insights into downstream metabolic pathways and their regulation.[5]
-
Pathogen-Specific Targeting: In pathogenic organisms, understanding trehalose transport is critical for developing strategies to disrupt essential metabolic processes.[3][6]
Overview of Trehalose Transport Mechanisms
Trehalose transport systems are diverse and vary between organisms. The choice of experimental system will depend on the specific transporter of interest.
-
Facilitated Diffusion: Some transporters, like the TRET1 transporter in insects, function as facilitated transporters, allowing the bidirectional movement of trehalose down its concentration gradient.[4][7]
-
Proton Symporters: In some fungi, trehalose uptake is coupled to the transport of protons, utilizing the proton motive force to drive trehalose into the cell against a concentration gradient.
-
Phosphotransferase System (PTS): In many bacteria, including E. coli, trehalose is transported and concomitantly phosphorylated by the PTS. In this system, trehalose enters the cytoplasm as trehalose-6-phosphate.[8][9]
-
ABC Transporters: Some bacteria utilize ATP-binding cassette (ABC) transporters for the active uptake of trehalose.
Experimental Protocols
Protocol 1: General Trehalose Uptake Assay using D-(+)-Trehalose-¹³C₁₂ and LC-MS/MS
This protocol provides a general framework for measuring the uptake of D-(+)-Trehalose-¹³C₁₂ in a cellular system (e.g., bacterial culture, yeast, or mammalian cells expressing a specific transporter).
Workflow for Trehalose Uptake Assay
Caption: General workflow for a D-(+)-Trehalose-¹³C₁₂ uptake assay.
Materials:
-
D-(+)-Trehalose-¹³C₁₂
-
Cell culture of interest (bacterial, fungal, or other)
-
Uptake Buffer (e.g., PBS, minimal media without a carbon source)
-
Quenching Solution (e.g., ice-cold saline)
-
Extraction Solvent (e.g., 80% methanol)
-
Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS)
Procedure:
-
Cell Preparation:
-
Grow the cells of interest to the mid-logarithmic phase of growth.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold uptake buffer to remove any residual medium.
-
Resuspend the cells in pre-warmed uptake buffer to a defined cell density.
-
-
Uptake Assay:
-
Initiate the uptake by adding D-(+)-Trehalose-¹³C₁₂ to the cell suspension to a final desired concentration.
-
Incubate the cells at the appropriate temperature with shaking.
-
At various time points, take aliquots of the cell suspension and immediately quench the uptake by diluting into ice-cold quenching solution.
-
Quickly pellet the cells by centrifugation at 4°C.
-
-
Metabolite Extraction:
-
Remove the supernatant and resuspend the cell pellet in a defined volume of ice-cold extraction solvent.
-
Lyse the cells (e.g., by bead beating or sonication).
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using a LC-MS/MS system.
-
Separate the metabolites using a suitable column (e.g., HILIC).
-
Detect the D-(+)-Trehalose-¹³C₁₂ using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).
-
Data Analysis:
-
Create a standard curve using known concentrations of D-(+)-Trehalose-¹³C₁₂.
-
Quantify the amount of intracellular D-(+)-Trehalose-¹³C₁₂ at each time point.
-
Calculate the rate of uptake.
Protocol 2: Kinetic Analysis of a Trehalose Transporter
This protocol is an extension of Protocol 1 to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) of a specific trehalose transporter.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
In the uptake assay (step 2), use a range of D-(+)-Trehalose-¹³C₁₂ concentrations that bracket the expected Kₘ of the transporter.
-
For each concentration, measure the initial rate of uptake by taking samples at early time points where the uptake is linear.
-
Plot the initial rate of uptake versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Data Presentation
Table 1: Example LC-MS/MS Parameters for D-(+)-Trehalose-¹³C₁₂ Detection.
| Parameter | Value | Reference |
| LC Column | Waters high-performance carbohydrate column | |
| Mobile Phase | 20:80 2 mM ammonium (B1175870) acetate (B1210297) in water/2 mM ammonium acetate in acetonitrile | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Precursor Ion (m/z) | 377 | |
| Product Ion (m/z) | 209 |
Table 2: Comparison of Trehalose Quantification Methods.
| Assay | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Enzymatic Assay | ~21 µM | ~21 µM | |
| HPLC-RID | ~100 µM | ~100 µM | |
| LC-MS/MS | 0.1 µM | 0.5 µM |
Visualization of Key Concepts
Trehalose Transport Mechanisms
Caption: Overview of different trehalose transport mechanisms.
Conclusion
D-(+)-Trehalose-¹³C₁₂ is an invaluable tool for the detailed investigation of trehalose transporters. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at understanding the fundamental mechanisms of trehalose transport and for the development of novel therapeutics targeting these essential pathways. The high sensitivity and specificity of LC-MS/MS analysis of D-(+)-Trehalose-¹³C₁₂ make it the superior method for quantitative studies of trehalose transport.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steady-state and Flux-based Trehalose Estimation as an Indicator of Carbon Flow from Gluconeogenesis or Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Analysis of Trehalose Synthase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes | Springer Nature Experiments [experiments.springernature.com]
- 7. Trehalose transport and metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Trehalose Metabolism using ¹³C Labeled Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trehalose (B1683222), a non-reducing disaccharide, plays a crucial role in cellular protection against various environmental stresses. Understanding the dynamics of its metabolism is vital for research in microbiology, biotechnology, and drug development. This application note provides a detailed protocol for quantifying trehalose metabolism and its associated carbon flux using ¹³C labeled substrates coupled with Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique allows for the precise tracking of carbon atoms from a labeled source as they are incorporated into trehalose and other related metabolites, offering a quantitative snapshot of metabolic pathway activity.
Stable-isotope based pulse-labeling experiments are a powerful tool for measuring the rates of trehalose synthesis from different carbon metabolism pathways.[1] By using substrates like ¹³C-labeled glucose or aspartate, researchers can distinguish whether trehalose is synthesized via gluconeogenesis or directly from glycolysis.[1] This approach provides a more definitive understanding of carbon flux compared to steady-state measurements alone.[1]
Core Concepts
¹³C Metabolic Flux Analysis (¹³C-MFA) is a technique used to quantify the flow of metabolites through a metabolic network. By introducing a ¹³C-labeled substrate into a biological system, the labeled carbon atoms are incorporated into downstream metabolites. The distribution of these isotopes in the metabolites, measured by mass spectrometry, provides information about the relative activities of the metabolic pathways.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used to identify and quantify specific metabolites.[1][2] It separates compounds based on their physicochemical properties and then detects them based on their mass-to-charge ratio, allowing for the differentiation of labeled and unlabeled isotopologues of trehalose.
Experimental Workflow & Signaling Pathways
The overall experimental workflow for quantifying trehalose metabolism using ¹³C labeled substrates is depicted below.
The synthesis of trehalose can occur through different metabolic routes. The diagram below illustrates the central carbon metabolism pathways leading to trehalose synthesis.
Experimental Protocols
Cell Culture and ¹³C Labeling
This protocol is a general guideline and should be adapted for specific cell types and experimental conditions.
Materials:
-
Appropriate cell culture medium (e.g., YPD for yeast, DMEM for mammalian cells)
-
¹³C labeled substrate (e.g., [U-¹³C₆]glucose, ¹³C-aspartate)
-
Cell culture flasks or plates
-
Incubator with temperature and CO₂ control
Protocol:
-
Culture cells to the desired growth phase (e.g., mid-logarithmic phase).
-
For pulse-labeling experiments, prepare a stock solution of the ¹³C labeled substrate.
-
Add the labeled substrate to the culture medium to achieve the desired final concentration or ratio of labeled to unlabeled substrate. For example, for a 50:50 labeling ratio in a 2% glucose medium, add an equal volume of a 2% [U-¹³C₆]glucose solution.[1]
-
Incubate the cells with the labeled substrate for a specific duration (a "pulse"). This can range from minutes to hours depending on the metabolic rate of the cells and the pathways being investigated.[1]
-
At the end of the labeling period, proceed immediately to metabolic quenching.
Metabolic Quenching and Metabolite Extraction
Rapidly stopping all enzymatic activity is crucial to accurately capture the metabolic state of the cells at the time of sampling.
Materials:
-
Quenching solution: 60% methanol, pre-chilled to -40°C or colder.
-
Extraction solvent: e.g., acetonitrile/methanol/water mixture.
-
Centrifuge capable of reaching low temperatures.
-
Lyophilizer or vacuum concentrator.
Protocol:
-
Rapidly harvest the cells from the culture medium. For suspension cultures, this can be done by centrifugation. For adherent cells, aspirate the medium and immediately add the quenching solution.
-
Quench the metabolic activity by immersing the cell pellet or plate in the pre-chilled quenching solution.[2]
-
Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
-
Remove the supernatant and add the extraction solvent to the cell pellet.
-
Vortex or sonicate the mixture to ensure complete cell lysis and metabolite extraction.
-
Centrifuge the extract to pellet cell debris.
-
Collect the supernatant containing the metabolites and transfer it to a new tube.
-
Dry the metabolite extract using a lyophilizer or vacuum concentrator.
-
Store the dried extract at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer.
-
Appropriate chromatography column for separating polar metabolites (e.g., a C18 column with an ion-pairing agent or a specialized column for carbohydrate analysis).
-
Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile).[3]
-
¹³C₁₂-trehalose as an internal standard for quantification.[3]
Protocol:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., the initial mobile phase composition).
-
Include a known concentration of an internal standard, such as ¹³C₁₂-trehalose, in each sample for accurate quantification.[3]
-
Inject the samples onto the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatographic gradient.
-
Detect the metabolites using the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for targeted analysis of trehalose and its isotopologues.[3] The transitions for unlabeled and fully labeled trehalose can be monitored. For example, for trehalose, the transition of m/z 360 -> 163 can be monitored, while for ¹³C₁₂-trehalose, the transition could be m/z 377 -> 209.[3]
Data Presentation and Analysis
The primary data obtained from the LC-MS/MS analysis will be the peak areas or intensities for the different isotopologues of trehalose and other measured metabolites. This data can be used to calculate the fractional labeling and the absolute concentration of these metabolites.
Quantitative Data Summary
The following tables provide an example of how to structure the quantitative data obtained from these experiments.
Table 1: Fractional Enrichment of Trehalose Isotopologues
| Sample ID | M+0 (Unlabeled) | M+6 (¹³C₆-labeled) | M+12 (¹³C₁₂-labeled) | Fractional Enrichment (%) |
| Control (Unlabeled) | 1.00 | 0.00 | 0.00 | 0.0 |
| Experimental 1 | 0.25 | 0.15 | 0.60 | 60.0 |
| Experimental 2 | 0.40 | 0.20 | 0.40 | 40.0 |
Fractional Enrichment is calculated as the percentage of the metabolite pool that is labeled with ¹³C.
Table 2: Absolute Quantification of Trehalose
| Sample ID | Trehalose Concentration (µmol/g dry cell weight) | Standard Deviation |
| Control | 5.2 | 0.4 |
| Condition A | 10.8 | 0.9 |
| Condition B | 3.1 | 0.3 |
Concentrations are determined by comparing the peak area of unlabeled trehalose to a standard curve, normalized to the internal standard and cell mass.
Table 3: Metabolic Flux Rates
| Metabolic Pathway | Flux Rate (µmol/gDCW/h) in Control | Flux Rate (µmol/gDCW/h) in Experimental | Fold Change |
| Glycolysis to Trehalose | 1.5 | 3.0 | 2.0 |
| Gluconeogenesis to Trehalose | 0.8 | 0.4 | 0.5 |
| TCA Cycle | 12.3 | 8.5 | 0.7 |
Flux rates are calculated using ¹³C-MFA software, which integrates the labeling data with a metabolic network model.[4]
Conclusion
The quantification of trehalose metabolism using ¹³C labeled substrates is a robust methodology for gaining deep insights into cellular physiology. The protocols and data presentation formats outlined in this application note provide a comprehensive framework for researchers to design, execute, and interpret experiments aimed at understanding the intricate dynamics of trehalose metabolism. The use of LC-MS/MS and ¹³C-MFA enables the precise determination of metabolic fluxes, which is invaluable for applications in metabolic engineering, disease research, and the development of novel therapeutics.
References
- 1. Steady-state and Flux-based Trehalose Estimation as an Indicator of Carbon Flow from Gluconeogenesis or Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing ¹³C Enrichment from D-(+)-Trehalose-¹²C₁₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-(+)-Trehalose, a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, plays a crucial role in the metabolism of various organisms and is under investigation for numerous therapeutic applications.[1][2] The use of stable isotope-labeled D-(+)-Trehalose, specifically D-(+)-Trehalose-¹³C₁₂, allows researchers to trace its metabolic fate, quantify its uptake, and elucidate its mechanism of action in complex biological systems. This document provides detailed application notes and protocols for the analysis of ¹³C enrichment from D-(+)-Trehalose-¹³C₁₂ using mass spectrometry-based techniques.
The analysis of ¹³C enrichment from stable isotope-labeled compounds is a powerful tool in metabolic research, enabling the quantitative assessment of metabolic fluxes.[3] Mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the preferred methods for such analyses due to their high sensitivity and specificity.[3][4][5] These techniques allow for the separation of trehalose (B1683222) from other metabolites and the determination of the isotopic distribution of carbon atoms within the molecule.
Analytical Approaches
The primary methods for analyzing ¹³C enrichment in trehalose are GC-MS and LC-MS/MS. Each technique offers distinct advantages. GC-MS typically requires derivatization to make trehalose volatile but provides excellent chromatographic resolution and robust fragmentation patterns for isotopomer analysis.[3][6] LC-MS/MS, on the other hand, can often analyze trehalose directly in its native form, offering high throughput and sensitivity, especially when coupled with a triple quadrupole mass spectrometer.[4][5][7]
The fundamental principle behind ¹³C enrichment analysis is the measurement of the relative abundance of different mass isotopologues of the analyte. A molecule of D-(+)-Trehalose contains 12 carbon atoms. In its unlabeled form, the vast majority of these are ¹²C, with a natural abundance of approximately 1.1% ¹³C.[8] When a biological system is supplied with D-(+)-Trehalose-¹³C₁₂, the trehalose molecules extracted from that system will be a mixture of the fully labeled (M+12), partially labeled, and unlabeled forms. By measuring the ion intensities of these different isotopologues, the percentage of ¹³C enrichment can be calculated.
Experimental Workflow
The overall experimental workflow for analyzing ¹³C enrichment from D-(+)-Trehalose-¹³C₁₂ is depicted below.
Protocols
Protocol 1: Sample Preparation from Biological Matrices
This protocol provides a general guideline for extracting trehalose from various biological samples. Optimization may be required depending on the specific sample type.[9][10]
Materials:
-
Biological sample (e-g., cell culture, tissue homogenate, plasma)
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Chloroform (B151607), pre-chilled to -20°C
-
Centrifuge capable of 4°C and high g-force
-
Homogenizer (for tissue samples)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Quenching and Extraction (for Cell Cultures):
-
Rapidly aspirate the culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of pre-chilled 80% methanol per 1 million cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Proceed to step 4.
-
-
Extraction (for Tissue Samples):
-
Weigh 20-50 mg of frozen tissue.
-
Add 1 mL of a pre-chilled methanol/water (80:20, v/v) solution.
-
Homogenize the tissue thoroughly on ice.
-
Vortex vigorously for 1 minute.
-
Proceed to step 4.
-
-
Extraction (for Biofluids like Plasma):
-
Thaw the sample on ice.
-
Add 4 parts of pre-chilled methanol to 1 part of the sample (e.g., 400 µL methanol to 100 µL plasma).
-
Vortex vigorously for 1 minute.
-
-
Phase Separation (Optional, for removing lipids):
-
Add 1 volume of chloroform to the methanol/water extract.
-
Vortex and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the upper aqueous phase containing polar metabolites, including trehalose.
-
-
Protein Precipitation and Clarification:
-
Incubate the extract at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS or derivatization for GC-MS analysis.
-
Protocol 2: Analysis of ¹³C-Trehalose by LC-MS/MS
This protocol outlines a method for the direct analysis of trehalose using LC-MS/MS. A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like trehalose.
Instrumentation and Materials:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
HILIC column (e.g., Amide or Amino-based)
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 5 mM ammonium acetate
-
Reconstituted sample extract
-
D-(+)-Trehalose-¹³C₁₂ standard for tuning and as an internal standard if quantifying unlabeled trehalose.[7]
LC Method:
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Gradient:
-
0-2 min: 95% B
-
2-10 min: Linear gradient to 50% B
-
10-12 min: Hold at 50% B
-
12.1-15 min: Return to 95% B and equilibrate
-
MS/MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required)
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: The precursor ion for unlabeled trehalose ([M+H]⁺) is m/z 343.1. For fully labeled D-(+)-Trehalose-¹³C₁₂, the precursor ion ([M+H]⁺) is m/z 355.1. Product ions for fragmentation need to be determined by infusing a standard. A common transition for unlabeled trehalose is 343.1 -> 163.1.[7] For ¹³C-labeled trehalose, the transitions for each isotopologue (M+1 to M+12) need to be monitored.
Protocol 3: Analysis of ¹³C-Trehalose by GC-MS
This protocol involves derivatization of trehalose to increase its volatility for GC-MS analysis. Silylation is a common derivatization method.
Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or TOF)
-
GC column suitable for sugar analysis (e.g., DB-5ms)
-
Derivatization reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and Pyridine (B92270).
-
Dried sample extract
Derivatization Procedure:
-
To the dried sample extract, add 50 µL of pyridine and vortex to dissolve.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and incubate at 70°C for 1 hour.
-
Cool to room temperature before injection.
GC-MS Method:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Carrier Gas: Helium
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan mode to identify characteristic fragment ions of the derivatized trehalose. Then, use Selected Ion Monitoring (SIM) to monitor the ion clusters for each isotopologue.
Data Presentation and Analysis
The primary data output from the mass spectrometer will be the ion intensities for each mass isotopologue of trehalose. This data should be corrected for the natural abundance of ¹³C in the unlabeled trehalose.
Table 1: Mass Isotopologue Distribution of Trehalose
| Isotopologue | Mass (m/z) of [M+H]⁺ | Measured Ion Intensity (Arbitrary Units) | Corrected Abundance (%) |
| M+0 (Unlabeled) | 343.1 | ||
| M+1 | 344.1 | ||
| M+2 | 345.1 | ||
| ... | ... | ||
| M+12 (Fully Labeled) | 355.1 |
Calculation of ¹³C Enrichment
The average ¹³C enrichment can be calculated using the following formula:
Enrichment (%) = [ Σ (i * Aᵢ) / (n * Σ Aᵢ) ] * 100
Where:
-
i is the number of ¹³C atoms in the isotopologue (from 0 to 12)
-
Aᵢ is the corrected abundance of the isotopologue with i ¹³C atoms
-
n is the total number of carbon atoms in the molecule (12 for trehalose)
The corrected abundance is calculated by accounting for the contribution of natural ¹³C abundance to the measured ion intensities. Various software packages and algorithms are available for this correction.
Table 2: Quantitative Summary of ¹³C Enrichment
| Sample ID | Total Trehalose (µM) | ¹³C Enrichment (%) |
| Control | ||
| Treatment 1 | ||
| Treatment 2 |
Signaling Pathway and Logical Relationships
The analysis of ¹³C enrichment from D-(+)-Trehalose-¹³C₁₂ provides insights into metabolic pathways. For example, if labeled trehalose is taken up by cells and metabolized, the ¹³C label will be incorporated into downstream metabolites of glycolysis and the TCA cycle.
Conclusion
The methodologies described provide a robust framework for the analysis of ¹³C enrichment from D-(+)-Trehalose-¹³C₁₂. Careful sample preparation, optimized instrumental analysis, and accurate data processing are critical for obtaining reliable and meaningful results. These techniques are invaluable for researchers in basic science and drug development to understand the metabolic effects of trehalose and its potential therapeutic applications.
References
- 1. Using trehalose to prevent and treat metabolic function: effectiveness and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Sample Preparation | Center for Stable Isotopes [csi.unm.edu]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: D-(+)-Trehalose-¹³C₁₂ NMR Analysis
Welcome to the technical support center for D-(+)-Trehalose-¹³C₁₂ NMR analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during NMR experiments, particularly focusing on the challenge of low signal intensity.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio (S/N) in my D-(+)-Trehalose-¹³C₁₂ NMR spectrum unexpectedly low?
A1: Low signal-to-noise is a common challenge in ¹³C NMR spectroscopy due to several inherent factors. The ¹³C isotope has a low natural abundance of only 1.1%, and its magnetic moment is significantly weaker than that of protons (¹H), leading to inherently weaker signals.[1][2] For a fully labeled compound like D-(+)-Trehalose-¹³C₁₂, while abundance is not an issue, factors such as sample concentration, acquisition parameters, and sample preparation are critical.
Common causes for low S/N include:
-
Low Sample Concentration: Insufficient dissolved trehalose (B1683222) is a primary reason for weak signals.[3]
-
Suboptimal Acquisition Parameters: Incorrectly set parameters like the number of scans, relaxation delay (D1), or pulse angle can significantly impact signal intensity.[1][3]
-
Improper Shimming: An inhomogeneous magnetic field across the sample leads to broadened peaks and reduced peak height, which lowers the S/N.[3][4]
-
Issues with the NMR Tube or Solvent: Using low-quality, scratched, or dirty NMR tubes, or impurities in the deuterated solvent can degrade spectral quality.[1][3]
Q2: What is the recommended sample concentration for D-(+)-Trehalose-¹³C₁₂ NMR?
A2: For carbohydrates like trehalose, a higher concentration is generally better to achieve a good signal-to-noise ratio. A concentration of 50-100 mg in 0.5-0.6 mL of a suitable deuterated solvent is often recommended for a standard 300-600 MHz NMR spectrometer.[1] The Human Metabolome Database provides an example of a ¹³C NMR spectrum of trehalose acquired at a concentration of 50.0 mM.[5]
Q3: Which deuterated solvent is best for D-(+)-Trehalose-¹³C₁₂?
A3: D-(+)-Trehalose is highly soluble in water, making Deuterium (B1214612) Oxide (D₂O) the most common and recommended solvent. Dimethyl sulfoxide-d6 (DMSO-d6) can also be used if solubility or temperature range is a concern.[1] It is crucial to use high-purity deuterated solvents to minimize interfering residual solvent signals.
Q4: How does the number of scans (NS) affect the signal-to-noise ratio?
A4: The signal-to-noise ratio is proportional to the square root of the number of scans.[3] This means that to double the S/N, you must quadruple the number of scans. While increasing the number of scans is an effective way to improve a weak signal, it also significantly increases the experiment time. A preliminary spectrum with a smaller number of scans (e.g., 128) can help assess the initial S/N and estimate the required number of scans for a high-quality spectrum.[1]
Q5: What is the Nuclear Overhauser Effect (NOE) and how does it impact my ¹³C spectrum?
A5: The Nuclear Overhauser Effect (NOE) is a phenomenon where saturating ¹H nuclei with radiofrequency irradiation can increase the signal intensity of nearby ¹³C nuclei.[1] This is a standard technique used in proton-decoupled ¹³C NMR experiments to enhance the signal. However, the magnitude of the NOE enhancement can vary for different carbon atoms within the molecule, particularly for quaternary carbons which have no directly attached protons. This can lead to non-quantitative signal intensities.[6]
Troubleshooting Guide for Low Signal in D-(+)-Trehalose-¹³C₁₂ NMR
This guide provides a systematic approach to diagnosing and resolving low signal-to-noise issues in your D-(+)-Trehalose-¹³C₁₂ NMR experiments.
Step 1: Evaluate Sample Preparation
A significant portion of low signal issues can be traced back to sample preparation.
| Question | Action & Rationale |
| Is the sample fully dissolved? | Visually inspect the NMR tube for any solid particles or cloudiness. Undissolved sample will not contribute to the signal and can worsen shimming.[3][7] If necessary, gently warm the sample or use sonication to aid dissolution. Filtering the sample into the NMR tube is also recommended.[1][7] |
| Is the sample concentration adequate? | As a rule of thumb, doubling the concentration will roughly double the signal intensity.[1] If solubility permits, prepare a more concentrated sample. |
| Are you using a high-quality NMR tube? | Scratches, imperfections, or dirt on the NMR tube can degrade spectral quality.[1][3] Always use clean, high-quality tubes. |
| Is the solvent volume correct? | For a standard 5 mm NMR tube, the typical solvent volume is 0.5-0.6 mL.[1] This ensures the sample is within the detection region of the instrument's coil.[1][7] |
Step 2: Optimize NMR Acquisition Parameters
Fine-tuning the acquisition parameters is crucial for maximizing the signal-to-noise ratio.
| Parameter | Recommendation & Rationale |
| Number of Scans (NS) | The S/N improves with the square root of the number of scans.[3] If the signal is weak, increase the number of scans (e.g., from 128 to 512 or 1024). |
| Relaxation Delay (D1) | This delay allows the ¹³C nuclei to return to their equilibrium state before the next pulse. For qualitative analysis, a D1 of 1-2 seconds is often sufficient. For quantitative analysis, a much longer delay of 5-7 times the longest T1 (spin-lattice relaxation time) is necessary to ensure full relaxation and accurate signal integration. Quaternary carbons, which lack directly attached protons, often have much longer T1 values.[4][8] |
| Pulse Angle (Flip Angle) | A smaller pulse angle (e.g., 30-45 degrees) allows for a shorter relaxation delay and thus more scans in a given amount of time, which can improve the overall S/N.[1] A 90-degree pulse will maximize the signal for a single scan but requires a longer relaxation delay. |
| Acquisition Time (AQ) | A longer acquisition time can improve resolution, but a typical value of 1-2 seconds is usually sufficient for ¹³C NMR. |
| Receiver Gain (RG) | The receiver gain amplifies the NMR signal. Using the automatic gain adjustment on the spectrometer is recommended.[3] If set too low, the signal will be weak. If set too high, the detector can be overloaded, leading to a distorted signal (clipping). |
Step 3: Check Instrument Settings and Data Processing
| Check | Action & Rationale |
| Shimming | Poor shimming of the magnetic field results in broad peaks and low signal intensity.[3][4] Perform an automated shimming routine. For difficult samples, manual shimming may be necessary. A poor lock signal can also indicate shimming problems.[9] |
| Probe Tuning | The NMR probe must be tuned to the resonance frequency of ¹³C. An untuned probe will result in a significant loss of signal.[7][10] |
| Data Processing | Apply appropriate window functions (e.g., exponential multiplication with a line broadening factor of 1-2 Hz) during Fourier transformation to improve the S/N, although this will slightly decrease the resolution. Ensure proper phasing and baseline correction have been applied.[4] |
Experimental Protocols
Protocol 1: Sample Preparation for D-(+)-Trehalose-¹³C₁₂ in D₂O
Materials:
-
D-(+)-Trehalose-¹³C₁₂
-
Deuterium Oxide (D₂O, 99.9% D)
-
High-quality 5 mm NMR tube
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh 50-100 mg of D-(+)-Trehalose-¹³C₁₂ directly into a clean, dry vial.
-
Add 0.6 mL of D₂O to the vial.
-
Gently vortex or sonicate the vial until the trehalose is completely dissolved.[1]
-
Visually inspect the solution for any remaining solid particles. If present, filter the solution through a small cotton plug in a Pasteur pipette or a syringe filter directly into the NMR tube.[1][7]
-
Carefully place the cap on the NMR tube and label it appropriately.
Protocol 2: Standard ¹³C NMR Acquisition
Instrument:
-
NMR Spectrometer (e.g., 400 MHz) with a suitable probe.
Procedure:
-
Insert the prepared sample into the spectrometer.
-
Lock onto the deuterium signal of the D₂O and shim the magnetic field to achieve good homogeneity.[1]
-
Load a standard ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Set the key acquisition parameters (refer to the table below for starting values).
-
Acquire a preliminary spectrum with a smaller number of scans (e.g., 128) to check the signal intensity.
-
Adjust the number of scans as needed to achieve the desired S/N.
-
Process the acquired Free Induction Decay (FID) with an appropriate window function, Fourier transform, phase correction, and baseline correction.
Table 1: Recommended Starting Parameters for ¹³C NMR of D-(+)-Trehalose-¹³C₁₂
| Parameter | Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher fields provide better sensitivity and dispersion. |
| Pulse Program | zgpg30 (or equivalent) | Standard ¹³C acquisition with proton decoupling. |
| Pulse Angle | 30° | Allows for a shorter relaxation delay.[1] |
| Relaxation Delay (D1) | 2.0 s | A good starting point for qualitative analysis.[1] |
| Acquisition Time (AQ) | ~1.0 - 2.0 s | Sufficient for good digitization of the FID. |
| Number of Scans (NS) | 128 (for initial check), then increase as needed | To achieve adequate S/N. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Visual Troubleshooting Workflows
Caption: A step-by-step workflow for troubleshooting low signal in D-(+)-Trehalose-¹³C₁₂ NMR.
Caption: A standard experimental workflow for acquiring a D-(+)-Trehalose-¹³C₁₂ NMR spectrum.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000975) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 10. NMR Basics [bloch.anu.edu.au]
optimizing D-(+)-Trehalose-13C12 concentration for cell culture
Welcome to the technical support center for D-(+)-Trehalose-13C12. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of this compound concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable isotope-labeled version of D-(+)-Trehalose, a naturally occurring disaccharide composed of two glucose molecules. In this labeled form, all 12 carbon atoms are the heavy isotope, Carbon-13, making it an ideal tracer for research applications.[1]
Its primary application is in 13C-Metabolic Flux Analysis (13C-MFA) .[2][3][4] This powerful technique allows researchers to track the pathway of carbon atoms from trehalose (B1683222) through various intracellular metabolic networks.[4] By analyzing the incorporation of 13C into downstream metabolites using methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR), scientists can quantify the rates (fluxes) of metabolic reactions.[4][5] This provides critical insights into cellular physiology, disease mechanisms, and the metabolic effects of drug candidates.[4][6]
Q2: How is this compound metabolized by cells?
In most organisms, including mammals, trehalose is hydrolyzed by the enzyme trehalase into two molecules of D-glucose.[7] When using this compound, this process yields two molecules of fully labeled 13C-glucose. These labeled glucose molecules then enter central carbon metabolism, primarily through glycolysis and the tricarboxylic acid (TCA) cycle. The 13C label can subsequently be traced in various metabolic intermediates and end-products, such as lactate, amino acids, and lipids.
Caption: Metabolism of this compound into downstream pathways.
Q3: How do I determine the optimal concentration of this compound for my cell culture experiment?
The optimal concentration is a balance between achieving sufficient label incorporation for detection and avoiding cellular toxicity or unintended biological effects. The first and most critical step is to perform a dose-response experiment to determine the cytotoxicity of trehalose for your specific cell line.
The ideal concentration for a 13C-MFA study is the highest concentration that does not significantly impact cell viability, proliferation, or morphology compared to an untreated control.
Experimental Workflow for Determining Optimal Concentration:
-
Establish a Cytotoxicity Profile: Culture cells with a range of D-(+)-Trehalose concentrations for a duration relevant to your planned MFA experiment (e.g., 24-72 hours).
-
Assess Cell Viability: Use a standard cytotoxicity assay (see Q4 for protocol).
-
Monitor Cell Health: Observe cell morphology and measure proliferation rates.
-
Select Concentration: Choose the highest concentration that shows no significant difference from the control group (typically >90% viability and normal proliferation/morphology).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Steady-state and Flux-based Trehalose Estimation as an Indicator of Carbon Flow from Gluconeogenesis or Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 6. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
Technical Support Center: Optimizing 13C Labeled Trehalose Analysis in HPLC
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with 13C labeled trehalose (B1683222). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you improve peak resolution and achieve accurate, reproducible results in your HPLC analyses.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good peak resolution for 13C labeled trehalose challenging?
Achieving optimal peak resolution for 13C labeled trehalose can be challenging due to its high polarity and structural similarity to other saccharides that may be present in the sample matrix. Since 13C labeling does not significantly alter the physicochemical properties, the chromatographic behavior of labeled and unlabeled trehalose is nearly identical.[1][2] Therefore, any issues affecting the resolution of unlabeled trehalose will also impact the labeled analogue. Common challenges include peak tailing, peak fronting, and co-elution with other sugars.
Q2: What is the most common cause of peak tailing with 13C labeled trehalose and how can I fix it?
Peak tailing for polar compounds like trehalose is often caused by secondary interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[3][4] Tailing can also result from a blocked column frit or column contamination.[5]
To address this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH can help to suppress the ionization of residual silanols, thereby reducing secondary interactions.
-
Use of Additives: Incorporating an ion-pairing reagent or a volatile basic modifier into the mobile phase can help to mask active sites.
-
Column Selection: Employing a column with a stationary phase designed to minimize secondary interactions, or a column specifically for carbohydrate analysis, can be beneficial.[6]
-
Guard Column: Using a guard column can help to protect the analytical column from strongly retained contaminants in the sample matrix.[7]
Q3: My 13C labeled trehalose peak is fronting. What are the likely causes and solutions?
Peak fronting is most commonly caused by sample overload, where either the injection volume or the sample concentration is too high for the column's capacity.[8][9] Another potential cause is the incompatibility of the sample solvent with the mobile phase; if the sample solvent is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection.[8]
To resolve peak fronting:
-
Reduce Sample Concentration: Dilute your sample to a lower concentration.[9]
-
Decrease Injection Volume: Use a smaller injection volume to avoid overloading the column.[10]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[8]
Troubleshooting Guides
Problem: Poor Peak Resolution and Co-elution
If you are observing poor resolution between your 13C labeled trehalose peak and other components in your sample, the following steps can help to improve separation.
Troubleshooting Workflow for Poor Peak Resolution
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
| Parameter | Recommendation | Rationale |
| Mobile Phase Composition | Adjust the ratio of aqueous to organic solvent (e.g., acetonitrile). For HILIC, a higher organic content generally increases retention. | Modifying solvent strength alters the retention factor (k), which is a key component of resolution.[11][12] |
| Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase. | For ionizable compounds, pH can significantly impact retention and selectivity. Even for neutral molecules like trehalose, pH can affect the charge of the stationary phase.[12][13] |
| Column Stationary Phase | Consider a column with a different stationary phase chemistry, such as an amide or amino phase, which are commonly used for carbohydrate analysis.[14] | Different stationary phases offer different selectivity (α), which is the most powerful factor for improving resolution between co-eluting peaks.[11] |
| Column Particle Size | Use a column with smaller particles (e.g., sub-2 µm). | Smaller particles lead to higher column efficiency (N), resulting in sharper peaks and better resolution.[15] |
| Column Temperature | Optimize the column temperature. | Temperature affects mobile phase viscosity and mass transfer kinetics. Increasing temperature can sometimes improve efficiency and change selectivity.[10][15] |
| Flow Rate | Decrease the flow rate. | Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[10] |
Problem: Split Peaks
Split peaks for 13C labeled trehalose can be indicative of several issues, from problems at the point of injection to a compromised column.
Troubleshooting Workflow for Split Peaks
Caption: A step-by-step guide to diagnosing the cause of split peaks.
| Possible Cause | Recommended Action |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[4] |
| Partially Blocked Frit or Contamination | Remove the guard column (if present) and re-run the analysis. If the peak shape improves, replace the guard column. If the problem persists, try back-flushing the analytical column.[5] |
| Column Void | A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak. This often requires column replacement.[4] |
| Injector Issue | A partially blocked injector port or needle can cause improper sample introduction onto the column.[16] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for HILIC Separation of 13C Labeled Trehalose
This protocol outlines a systematic approach to optimizing the mobile phase for improved resolution of 13C labeled trehalose using Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Initial Conditions:
-
Column: HILIC column suitable for carbohydrate analysis (e.g., amide or zwitterionic phase).
-
Mobile Phase A: 10 mM Ammonium (B1175870) Acetate (B1210297) in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 85-95%) and decrease over 10-15 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
Optimization Steps:
-
Step 2.1: Adjust Organic Solvent Content:
-
Perform a series of runs varying the initial and final concentrations of acetonitrile. A shallower gradient (slower decrease in acetonitrile) can improve resolution between closely eluting peaks.[12]
-
-
Step 2.2: Modify pH:
-
Prepare Mobile Phase A with different pH values (e.g., 5.0, 6.0, 7.0) by adding small amounts of formic acid or ammonium hydroxide. The pH of the mobile phase is crucial for the separation of carbohydrates.[6]
-
-
Step 2.3: Vary Buffer Concentration:
-
Test different concentrations of ammonium acetate in Mobile Phase A (e.g., 5 mM, 10 mM, 20 mM). Buffer concentration can influence peak shape and retention.[17]
-
-
Data Presentation: Example Mobile Phase Conditions
The following table summarizes example starting conditions for HPLC methods used in trehalose analysis.
| Method Type | Column | Mobile Phase | Flow Rate | Temperature | Reference |
| HPLC-RID | Waters High-Performance Carbohydrate Column (250 x 4.6 mm, 4 µm) | 77% Acetonitrile, 23% Water (Isocratic) | 1 mL/min | 35 °C | [14] |
| LC-MS/MS | Waters High-Performance Carbohydrate Column (250 x 4.6 mm, 4 µm) | 80-82% Acetonitrile with 2 mM Ammonium Acetate, 18-20% Water with 2 mM Ammonium Acetate (Isocratic) | 1 mL/min | 35 °C | [14] |
| HILIC-MS | Zwitterionic HILIC Column | Gradient of Acetonitrile and Water with 25 mM Ammonium Formate and Formic Acid | Not Specified | Not Specified | [6] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by Hydrophilic Interaction Chromatography/Electrospray Accurate Mass Spectrometry with Application in Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. youtube.com [youtube.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. chromtech.com [chromtech.com]
- 12. mastelf.com [mastelf.com]
- 13. mastelf.com [mastelf.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. youtube.com [youtube.com]
- 17. pharmaguru.co [pharmaguru.co]
minimizing isotopic interference with D-(+)-Trehalose-13C12
Welcome to the technical support center for D-(+)-Trehalose-13C12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic interference and to offer troubleshooting support for experiments utilizing 13C-labeled trehalose (B1683222).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound is a stable isotope-labeled version of D-(+)-Trehalose where all twelve carbon atoms (12C) have been replaced with carbon-13 (13C) isotopes. Its primary application is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of natural (unlabeled) trehalose in various biological samples.[1][2] It is particularly valuable in metabolomics and flux analysis studies.
Q2: What is the typical isotopic purity of commercially available this compound, and why is it important?
A2: Commercially available this compound typically has an isotopic purity of 99 atom % 13C.[3] High isotopic purity is crucial for minimizing cross-contribution to the signal of the unlabeled analyte, thereby ensuring accurate quantification.
Q3: How does the natural abundance of 13C affect my measurements of unlabeled trehalose?
A3: The natural abundance of 13C is approximately 1.1%.[4] This means that for any given molecule, there is a small but significant population containing one or more 13C atoms. In the mass spectrum of unlabeled trehalose (C12H22O11), this results in low-abundance peaks at M+1, M+2, etc., relative to the monoisotopic peak (M). While generally minor, this natural isotopic distribution should be considered, especially when measuring low levels of unlabeled trehalose, as the M+1 peak of a high concentration analyte could potentially interfere with a low concentration M peak of another compound.
Q4: Can this compound be used in cell culture for metabolic flux analysis?
A4: Yes, this compound can be used as a tracer in metabolic flux analysis to follow the metabolic fate of trehalose and its constituent glucose molecules within cellular pathways. By tracking the incorporation of 13C into downstream metabolites, researchers can elucidate the activity of various metabolic pathways.
Troubleshooting Guides
Issue 1: High Background Signal at the m/z of Unlabeled Trehalose in Blank Samples
Possible Cause: Contamination of the LC-MS system, solvents, or sample preparation materials with trehalose.
Troubleshooting Steps:
-
Solvent and Blank Analysis: Run a solvent blank (injection of the mobile phase) to check for system contamination.
-
Clean the System: If contamination is detected, flush the LC system and clean the mass spectrometer's ion source.
-
Check Consumables: Use fresh, high-purity solvents and new sample vials and pipette tips to rule out contamination from these sources.
Issue 2: Inaccurate Quantification - Overestimation or Underestimation of Unlabeled Trehalose
Possible Cause 1: Isotopic Contribution from the Labeled Standard
Even with high isotopic purity, the this compound standard may contain a small fraction of incompletely labeled molecules (e.g., containing eleven 13C atoms). This can contribute to the signal of the unlabeled trehalose, leading to overestimation.
Troubleshooting Steps:
-
Analyze the Standard Alone: Inject a high concentration of the this compound standard and monitor the mass transition of the unlabeled trehalose.
-
Correction for Isotopic Purity: If a signal is detected, calculate the percentage contribution and correct the final quantitative results accordingly.
Possible Cause 2: Contribution from Natural Isotopes of Unlabeled Trehalose
The natural abundance of isotopes in unlabeled trehalose can contribute to the signal at the m/z of the labeled standard, although this is less common with a fully 13C-labeled standard (M+12).
Troubleshooting Steps:
-
Analyze Unlabeled Standard: Inject a high concentration of unlabeled trehalose and check for any signal at the mass transition of the 13C-labeled standard.
-
High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer to differentiate between the analyte signal and potential isobaric interferences.
Issue 3: Poor Peak Shape or Low Signal Intensity for this compound
Possible Cause: Suboptimal LC-MS/MS Conditions
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, and flow rate to improve peak shape and retention. A common mobile phase for trehalose analysis is a mixture of water and acetonitrile (B52724) with a small amount of ammonium (B1175870) acetate.[5][6]
-
Optimize Mass Spectrometer Parameters: Tune the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for both labeled and unlabeled trehalose.
-
Confirm Mass Transitions: Verify that the correct precursor and product ions are being monitored in Selected Reaction Monitoring (SRM) mode.[5][6]
Quantitative Data Summary
The following tables provide key quantitative data for experiments involving this compound.
Table 1: Properties of D-(+)-Trehalose and its 13C-labeled Analog
| Property | D-(+)-Trehalose (Unlabeled) | This compound |
| Molecular Formula | C12H22O11 | 13C12H22O11 |
| Monoisotopic Mass | 342.1162 g/mol | 354.1566 g/mol |
| Mass Shift | N/A | M+12 |
| Isotopic Purity | N/A | >99 atom % 13C[3] |
Table 2: LC-MS/MS Parameters for Trehalose Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| D-(+)-Trehalose (Unlabeled) | 365.1 [M+Na]+ or 360 [M+NH4]+ | 163, 85 | Positive |
| This compound | 377.1 [M+Na]+ | 209 | Positive |
| Note: The precursor and product ions can vary depending on the adduct formed and the instrument used. The values presented are commonly reported in the literature.[5][6] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of unlabeled D-(+)-Trehalose and this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Working Solutions:
-
Calibration Curve and QCs:
-
Create calibration standards by spiking a known volume of each unlabeled trehalose working solution into a blank matrix (e.g., cell lysate from a trehalose-deficient strain).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
Add a fixed volume of the this compound working solution to all calibration standards and QC samples.
-
Protocol 2: Metabolite Extraction from Cell Culture
-
Quenching: Rapidly quench metabolic activity by aspirating the culture medium and washing the cells with ice-cold phosphate-buffered saline (PBS). For adherent cells, flash-freezing the culture plate on dry ice is an effective quenching method.
-
Extraction:
-
Add a pre-chilled extraction solvent, typically 80% methanol, to the cells.
-
For adherent cells, use a cell scraper to detach the cells into the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously.
-
Incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.
Visualizations
Caption: Experimental workflow for trehalose quantification.
Caption: Troubleshooting logic for inaccurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. α,α−Trehalose-13C12 99 atom % 13C, 99% (CP) [sigmaaldrich.com]
- 3. a,a−Trehalose-13C12 Aldrich [sigmaaldrich.com]
- 4. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
D-(+)-Trehalose-13C12 sample stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of D-(+)-Trehalose-¹³C₁₂. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your sample and the success of your experiments.
Stability and Storage Overview
D-(+)-Trehalose-¹³C₁₂ is a stable, non-reducing disaccharide. The ¹³C isotopic labeling is not expected to alter its chemical stability compared to the unlabeled compound. Proper storage and handling are crucial to prevent degradation and ensure accurate experimental results. The primary concerns for the stability of solid D-(+)-Trehalose-¹³C₁₂ are moisture uptake due to its hygroscopic nature and potential degradation at very high temperatures. In solution, its stability is excellent at neutral pH, but hydrolysis can occur under strong acidic conditions combined with high temperatures.
Quantitative Stability Data
The stability of trehalose (B1683222) is highly dependent on its physical state (solid or solution) and environmental conditions such as temperature and relative humidity (RH).
Solid-State Stability of Trehalose Under Various Temperature and Humidity Conditions
The crystalline form of trehalose can change depending on the temperature and relative humidity, which can impact its physical properties. The dihydrate form is the most common and stable under typical laboratory conditions.
| Temperature (°C) | Relative Humidity (RH) Range for Dihydrate Stability | Observations |
| 20 | > 10% to 95.5% | Below 10% RH, it may convert to the α-anhydrate form. Above 95.5% RH, deliquescence (dissolving in absorbed moisture) occurs.[1] |
| 30 | > 15% to 94.1% | The RH range for dihydrate stability narrows slightly with increasing temperature.[1] |
| 40 | > 20% to 92.5% | Increased temperature raises the lower RH boundary for dihydrate stability.[1] |
| 50 | > 25% to 90.9% | At higher temperatures, the dihydrate form is stable over a narrower range of humidity.[1] |
Aqueous Solution Stability of Trehalose
Trehalose is exceptionally stable in aqueous solutions at neutral pH.
| Condition | Stability Metric | Observation |
| 25°C, Neutral pH | Half-life for spontaneous hydrolysis | Extremely long, estimated to be millions of years, indicating high stability. |
| Acidic pH (e.g., pH 2.5) | Thermal Denaturation | While stable at room temperature, hydrolysis can be accelerated at elevated temperatures in acidic conditions.[2][3] |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of D-(+)-Trehalose-¹³C₁₂.
Issue: Sample appears clumpy or has changed in appearance.
-
Possible Cause: Moisture absorption. Anhydrous forms of trehalose are hygroscopic and will readily absorb atmospheric moisture to form the dihydrate.[4]
-
Solution:
-
Always store D-(+)-Trehalose-¹³C₁₂ in a tightly sealed container in a desiccator or a controlled low-humidity environment.
-
If moisture absorption is suspected, the material can be dried under vacuum. However, be aware that this may alter the crystalline form.
-
For quantitative work, it is recommended to use a fresh, unopened vial or to rigorously dry the material and account for any potential changes in molecular weight if the hydrate (B1144303) form is used.
-
Issue: Inconsistent results in experimental replicates.
-
Possible Cause 1: Inaccurate concentration due to moisture uptake. The molecular weight of the dihydrate (378.33 g/mol for unlabeled) is different from the anhydrous form (342.30 g/mol for unlabeled). Failing to account for the hydration state will lead to errors in solution preparation.
-
Solution 1: Determine the hydration state of your sample if possible (e.g., by Karl Fischer titration) or assume the dihydrate form if stored under ambient conditions. Adjust molecular weight calculations accordingly. For D-(+)-Trehalose-¹³C₁₂, the molecular weight of the anhydrous form is approximately 354.30 g/mol .
-
Possible Cause 2: Sample degradation. Although highly stable, prolonged exposure to high temperatures and extreme pH can cause hydrolysis.
-
Solution 2: Prepare fresh solutions for each experiment and avoid long-term storage of aqueous solutions, especially at non-neutral pH. If solutions must be stored, sterile filter and store at 2-8°C for short periods.
Issue: Low recovery or unexpected peaks in chromatography.
-
Possible Cause: Degradation of the molecule into glucose. This can happen under harsh sample preparation conditions (e.g., strong acid hydrolysis).
-
Solution:
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Use mild extraction and sample preparation techniques.
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Analyze the sample for the presence of glucose, which would be the primary degradation product.
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Ensure the analytical method is validated for the detection of both trehalose and its potential degradants.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid D-(+)-Trehalose-¹³C₁₂?
A1: Solid D-(+)-Trehalose-¹³C₁₂ should be stored in a tightly sealed container at room temperature in a dry environment, such as a desiccator, to protect it from moisture.
Q2: How stable is D-(+)-Trehalose-¹³C₁₂ in aqueous solution?
A2: It is very stable in neutral aqueous solutions. However, it is recommended to prepare solutions fresh. For short-term storage, sterile filter the solution and store at 2-8°C. Avoid prolonged storage, especially at acidic or basic pH, to prevent hydrolysis.
Q3: Is D-(+)-Trehalose-¹³C₁₂ sensitive to light?
A3: While there is limited specific data on the photodegradation of trehalose, it is generally considered to be stable to light. However, as a general good laboratory practice, it is advisable to store solutions in amber vials or protected from direct light, especially during long-term stability studies.
Q4: What are the primary degradation products of D-(+)-Trehalose-¹³C₁₂?
A4: The primary degradation pathway is hydrolysis of the glycosidic bond, which results in the formation of two molecules of ¹³C₆-glucose.
Q5: Does the ¹³C labeling affect the stability of the molecule?
A5: No, the stable isotope labeling with ¹³C does not significantly alter the chemical properties or stability of the trehalose molecule.
Experimental Protocols
Protocol 1: Stability Testing of D-(+)-Trehalose-¹³C₁₂
This protocol outlines a general procedure for assessing the stability of D-(+)-Trehalose-¹³C₁₂ under various conditions.
-
Sample Preparation:
-
Accurately weigh D-(+)-Trehalose-¹³C₁₂ and prepare a stock solution of known concentration in a suitable solvent (e.g., ultrapure water, buffer of a specific pH).
-
Aliquot the stock solution into multiple vials for testing at different time points and conditions.
-
-
Stress Conditions:
-
Temperature: Store aliquots at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Humidity (for solid state): Place open vials of solid material in desiccators with controlled relative humidity (e.g., 10%, 50%, 90% RH) at a constant temperature.
-
pH: Prepare solutions in buffers with a range of pH values (e.g., pH 3, 5, 7, 9).
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Light: Expose samples to a controlled light source (e.g., a photostability chamber) and compare with samples stored in the dark.
-
-
Time Points:
-
Analyze samples at initial time (T=0) and at predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months).
-
-
Analysis:
-
At each time point, analyze the samples using a validated analytical method (see Protocols 2 and 3) to determine the concentration of D-(+)-Trehalose-¹³C₁₂ remaining.
-
Also, analyze for the appearance of degradation products, primarily ¹³C₆-glucose.
-
Protocol 2: Quantification by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method is suitable for the quantification of trehalose and can separate it from other sugars, including its degradation product, glucose.
-
Instrumentation:
-
HPLC system with a refractive index (RI) detector.
-
Carbohydrate analysis column (e.g., amino-based column).
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Ultrapure water.
-
D-(+)-Trehalose-¹³C₁₂ standard.
-
¹³C₆-Glucose standard (for degradation product identification).
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector Temperature: 35°C.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Prepare a series of standard solutions of D-(+)-Trehalose-¹³C₁₂ of known concentrations.
-
Inject the standards to generate a calibration curve.
-
Prepare and inject the samples to be analyzed.
-
Quantify the amount of D-(+)-Trehalose-¹³C₁₂ in the samples by comparing their peak areas to the calibration curve.
-
Protocol 3: Quantification by Enzymatic Assay
This is a highly specific method for trehalose quantification.
-
Principle:
-
Trehalase enzyme specifically hydrolyzes trehalose into two molecules of glucose.
-
The resulting glucose is then quantified using a coupled enzymatic reaction (e.g., with hexokinase and glucose-6-phosphate dehydrogenase) that produces NADPH, which can be measured spectrophotometrically at 340 nm.[5]
-
-
Materials:
-
Commercial trehalose assay kit (e.g., from Megazyme or similar suppliers) containing trehalase, hexokinase, glucose-6-phosphate dehydrogenase, ATP, and NADP⁺.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
-
D-(+)-Trehalose-¹³C₁₂ standard.
-
-
Procedure:
-
Follow the manufacturer's instructions for the assay kit.
-
Prepare a standard curve using known concentrations of D-(+)-Trehalose-¹³C₁₂.
-
Incubate the samples with the trehalase enzyme to convert trehalose to glucose.
-
Add the subsequent enzymes and cofactors to produce NADPH.
-
Measure the absorbance at 340 nm and determine the trehalose concentration from the standard curve. The amount of NADPH produced is stoichiometric with the amount of glucose, and therefore with the initial amount of trehalose.[5]
-
References
- 1. RH-Temperature Stability Diagram of the Dihydrate, β-Anhydrate, and α-Anhydrate Forms of Crystalline Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dehydration of trehalose dihydrate at low relative humidity and ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Quenching Methods for 13C Trehalose Metabolomics
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quenching step of 13C trehalose (B1683222) metabolomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching in metabolomics?
A1: The primary goal of quenching is to instantly and completely halt all enzymatic activity within cells.[1][2] This process is critical for preserving the metabolic state of the cells at the exact moment of sampling, ensuring that the measured levels of metabolites, such as 13C-labeled trehalose, accurately reflect their in vivo concentrations.[3][4]
Q2: Why is rapid and effective quenching especially important for 13C trehalose analysis?
A2: 13C trehalose analysis is often part of a dynamic isotopic labeling experiment designed to measure metabolic fluxes.[5][6] Trehalose is a key molecule in stress response and energy metabolism, and its turnover can be rapid. Ineffective or slow quenching can allow metabolic enzymes to continue to operate, altering the isotopic enrichment and concentration of trehalose and its related metabolites, which would lead to an inaccurate calculation of metabolic fluxes.[7][8]
Q3: What are the most common methods for quenching metabolism?
A3: The most common methods involve rapidly reducing the temperature of the cells and introducing an organic solvent to denature enzymes. Key methods include:
-
Cold Organic Solvents: Using ice-cold methanol (B129727), often a 60-80% solution with water, is a widely adopted technique.[9][10]
-
Liquid Nitrogen (LN2): Snap-freezing cells by directly applying LN2 is another effective method, particularly for adherent cells, as it provides an almost instantaneous halt to metabolism.[11][12]
-
Cold Isotonic Solutions: Using chilled saline or buffered solutions can quench metabolism while aiming to minimize cell lysis and metabolite leakage.[1][13]
Q4: How does my choice of cell type (adherent vs. suspension) impact the quenching protocol?
A4: The cell type is a critical consideration.
-
Suspension Cells: These cells are often quenched by rapid filtration to remove the culture medium, followed by immediate immersion in a cold quenching solvent.[3][14] Alternatively, the entire cell suspension can be mixed with a larger volume of cold quenching solution.
-
Adherent Cells: For cells growing attached to a surface, the medium must be aspirated quickly before adding the quenching solution directly to the plate.[12] Direct application of liquid nitrogen is a common and effective technique that separates the quenching and extraction steps.[12] Using trypsin to detach cells before quenching is generally not recommended as it significantly alters the cell's metabolic profile.[1][15]
Troubleshooting Guide
Q5: My measured 13C trehalose levels are unexpectedly low or absent. What are the likely causes?
A5: This is a common issue that can often be traced back to the quenching and extraction steps.
-
Metabolite Leakage: The most frequent cause is damage to the cell membrane during quenching, leading to the leakage of intracellular metabolites into the quenching solution.[13] Using 100% cold methanol can sometimes cause more leakage than an aqueous methanol mixture (e.g., 60% methanol).[9]
-
Incomplete Extraction: After quenching, the extraction process may not be efficient enough to recover all intracellular trehalose. Ensure your extraction solvent and protocol are optimized for polar metabolites like trehalose.
-
Suboptimal Quenching Temperature: If the temperature of the quenching solution is not sufficiently low (e.g., warmer than -20°C), enzymatic activity may not be completely halted, allowing for the degradation of trehalose.
Q6: I am observing high variability in my 13C trehalose measurements between replicates. How can I improve consistency?
A6: High variability often points to inconsistencies in the sample handling protocol.
-
Timing: The time between removing cells from the incubator and the completion of quenching must be minimal and, more importantly, consistent across all samples.
-
Temperature Fluctuation: Ensure the quenching solution remains at the target temperature throughout the procedure. For example, when quenching multiple samples, the addition of warmer cell culture can raise the temperature of the quenching solution.[16]
-
Incomplete Removal of Media: Residual extracellular medium can interfere with the analysis. For adherent cells, a rapid rinse with an appropriate buffer before quenching can help, but this step must be performed extremely quickly to avoid altering the metabolome.[1]
Q7: How can I validate that my quenching protocol is effective and not causing metabolite leakage?
A7: You can perform a validation experiment by adding a 13C-labeled tracer to your sample during the quenching step. If the quenching is ineffective, intracellular enzymes will still be active and may incorporate the label into downstream metabolites.[3][9] To check for leakage, the extracellular quenching solution can be collected and analyzed for the presence of intracellular metabolites like ATP or other highly abundant compounds.[17]
Data Summary: Comparison of Quenching Methods
| Quenching Method | Advantages | Disadvantages | Best For |
| Cold Aqueous Methanol (-20°C to -80°C) | Effective at halting metabolism; well-documented.[3][9] | Can cause significant metabolite leakage if the methanol concentration is too high or the temperature is not maintained.[13][16] | Suspension cells and general metabolomics applications. |
| Liquid Nitrogen (LN2) Snap-Freezing | Extremely rapid quenching; separates quenching and extraction steps, offering logistical flexibility.[12] | Can cause cell membrane damage if not performed correctly; potential safety hazards.[11] | Adherent cells, allowing for in-plate quenching. |
| Cold Saline Solution (~0°C) | Minimizes metabolite leakage by maintaining osmotic balance.[1][13] | Less effective at rapidly halting metabolism compared to organic solvents or LN2.[3][9] | Applications where minimizing cell lysis is the absolute priority. |
Experimental Protocols
Protocol 1: Rapid Filtration and Cold Methanol Quenching for Suspension Cells
This protocol is adapted from methods shown to have high quenching efficiency for suspension cultures.[3][9]
-
Preparation: Prepare a quenching solution of 60% (v/v) methanol in water and chill it to -40°C.
-
Sampling: Quickly withdraw a defined volume of cell suspension from your culture.
-
Filtration: Immediately apply the cell suspension to a vacuum filtration apparatus with an appropriate filter (e.g., 0.8 µm pore size). The goal is to separate the cells from the 13C-labeled medium as fast as possible.
-
Quenching: As soon as the medium has passed through the filter, transfer the filter with the cells into a tube containing the pre-chilled 60% methanol solution.
-
Extraction: Vortex the tube vigorously to dislodge cells and extract metabolites.
-
Processing: Centrifuge the sample at a low temperature to pellet cell debris and the filter. Collect the supernatant containing the metabolites for analysis.
-
Storage: Store the metabolite extract at -80°C until LC-MS analysis.
Protocol 2: Direct Liquid Nitrogen Quenching for Adherent Cells
This protocol is designed to minimize metabolic changes by quenching cells directly on the culture plate.[12]
-
Preparation: Place a shallow tray of liquid nitrogen near your cell culture incubator.
-
Media Removal: Aspirate the culture medium from the plate as quickly as possible.
-
Optional Rinse: (If necessary) Very rapidly rinse the cell monolayer with ice-cold saline (0.9% NaCl) and immediately aspirate. This step should take no more than a few seconds.
-
Quenching: Immediately place the culture dish into the liquid nitrogen to flash-freeze the cells.
-
Storage (Optional): The quenched plates can be stored at -80°C for later extraction.[12]
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) directly to the frozen plate. Use a cell scraper to scrape the frozen cell lysate into the solvent.
-
Processing: Collect the cell lysate/solvent mixture into a microcentrifuge tube. Centrifuge at a low temperature to pellet cell debris. Collect the supernatant for analysis.
Visualizations
Caption: General workflow for a 13C metabolomics experiment.
Caption: Troubleshooting logic for low metabolite recovery.
Caption: Simplified 13C trehalose metabolic pathway.
References
- 1. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 2. Metabolic Quenching - Center for Innovative Technology [vanderbilt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 9. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. osti.gov [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Technical Support Center: Correcting for Natural 13C Abundance in Trehalose Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13C-labeled trehalose (B1683222). It specifically addresses the critical step of correcting for the natural abundance of 13C in mass spectrometry data to ensure accurate metabolic flux analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of 13C in my trehalose labeling experiment?
A1: Carbon naturally exists as a mixture of isotopes, primarily the lighter 12C and the heavier 13C, with 13C having a natural abundance of approximately 1.1%.[1] When you analyze any carbon-containing molecule, including trehalose (C12H22O11), using a mass spectrometer, this naturally occurring 13C contributes to the mass isotopologue distribution (MID). Specifically, it generates signals at masses higher than the monoisotopic peak (M+0), such as M+1, M+2, etc.[2] In a stable isotope tracing experiment, you are intentionally introducing a 13C-labeled substrate (e.g., 13C-glucose) to track its incorporation into trehalose. To accurately quantify the enrichment from your tracer, you must mathematically remove the contribution of the 13C that is naturally present in the trehalose molecule.[3] Failure to do so will lead to an overestimation of isotopic enrichment and result in inaccurate calculations of metabolic fluxes.[3]
Q2: What information is essential to perform an accurate natural abundance correction?
A2: To perform an accurate correction, you need the following key pieces of information:
-
The exact molecular formula of the analyte: For trehalose, this is C12H22O11. If you are analyzing a derivatized form of trehalose, the molecular formula of the derivative must also be included in the calculation.
-
The measured mass isotopologue distribution (MID): This is the raw intensity or area data for each isotopologue (M+0, M+1, M+2, etc.) obtained from the mass spectrometer.[3]
-
The natural abundances of all isotopes: You need to know the natural abundance of all isotopes for every element in your molecule (Carbon, Hydrogen, Oxygen, etc.).[1]
-
The isotopic purity of your tracer: Commercially available 13C-labeled substrates are not 100% pure. Knowing the exact purity (e.g., 99% 13C) is crucial for accurate correction.[4]
Q3: I've performed the correction, and some of my abundance values are negative. What does this mean and how should I handle it?
A3: Encountering negative abundance values after correction is a common issue that can arise from several factors:
-
Low Signal Intensity: If the signal for a particular isotopologue is very low and close to the background noise of the instrument, statistical fluctuations can lead to negative values after the mathematical correction.
-
Incorrect Molecular Formula: If the molecular formula used for the correction (including any derivatizing agents) is incorrect, the theoretical isotope distribution will not match the measured data, potentially resulting in negative values.
-
Over-correction: This can happen if the background noise or baseline of the mass spectrum is not properly handled during data processing.
How to handle negative values: Small negative values are often considered to be zero, reflecting the absence of that particular isotopologue. However, if you see large negative values, it indicates a more significant issue with your data quality or correction parameters that needs to be investigated. Some correction software, like IsoCor, constrains the corrected fractions to be non-negative to avoid this issue.[5][6]
Q4: Can I perform the correction manually, or do I need to use specialized software?
A4: While it is theoretically possible to perform the correction manually using a matrix-based method, it is a complex and time-consuming process, especially for a molecule like trehalose with 12 carbon atoms.[7][8] The process involves constructing a correction matrix based on binomial probability and then inverting it to solve for the corrected abundances.[8] Using specialized software is highly recommended as it automates these complex calculations, minimizes the risk of errors, and can handle large datasets efficiently. Popular software tools for this purpose include IsoCor, IsoCorrectoR, and AccuCor.[9][10][11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Corrected enrichment is significantly higher or lower than biologically expected. | 1. Incorrect Molecular Formula: The formula used for correction does not account for derivatization agents. 2. Incorrect Tracer Purity: The assumed purity of the 13C-labeled substrate is different from the actual purity. | 1. Verify Molecular Formula: Double-check the elemental composition of your derivatized trehalose. 2. Verify Tracer Purity: If possible, analyze the 13C-labeled substrate itself by MS to confirm its isotopic purity. Adjust the purity value in your correction software.[4] |
| High residuals after correction (poor fit between measured and calculated data). | 1. Co-eluting Interference: Another molecule with a similar mass-to-charge ratio is co-eluting with your trehalose peak, distorting the measured MID. 2. Instrument Instability: Fluctuations in the mass spectrometer's performance during the analytical run. | 1. Improve Chromatographic Separation: Optimize your LC or GC method to better separate trehalose from interfering compounds. 2. Check Instrument Calibration: Ensure the mass spectrometer is properly calibrated. Use quality control samples to monitor instrument performance. |
| Inconsistent labeling patterns in trehalose despite using a fully labeled (U-13C) glucose tracer. | 1. Metabolic Contributions from Unlabeled Sources: The cells may be utilizing other unlabeled carbon sources (e.g., amino acids from the media) for gluconeogenesis to produce trehalose.[13] 2. Incomplete Labeling (Not at Isotopic Steady State): The labeling experiment may not have been run long enough for the 13C label to fully incorporate into the trehalose pool. | 1. Review Media Composition: Account for all potential carbon sources in your experimental design and analysis. 2. Perform a Time-Course Experiment: Analyze samples at multiple time points to determine when isotopic steady state is reached. |
| M+0 is not close to 100% in an unlabeled control sample after correction. | 1. Incorrect Correction Parameters: The software settings (e.g., resolution, tracer definition) may be incorrect. 2. Systematic Error in Data Acquisition: Issues with the mass spectrometer's calibration or stability. | 1. Review Software Settings: Carefully check all parameters in your correction software.[3] 2. Run an Unlabeled Standard: Analyze a pure, unlabeled trehalose standard and verify that after correction, the M+0 abundance is approximately 100%. |
Data Presentation
Table 1: Natural Abundance of Relevant Stable Isotopes
This table provides the natural abundances of stable isotopes for elements present in trehalose. This information is fundamental for calculating the theoretical mass isotopologue distribution.
| Element | Isotope | Mass (u) | Natural Abundance (%) |
| Hydrogen | 1H | 1.007825 | 99.9885 |
| 2H | 2.014102 | 0.0115 | |
| Carbon | 12C | 12.000000 | 98.93 |
| 13C | 13.003355 | 1.07 | |
| Oxygen | 16O | 15.994915 | 99.757 |
| 17O | 16.999132 | 0.038 | |
| 18O | 17.999160 | 0.205 | |
| Data sourced from the 1997 IUPAC report.[1] |
Table 2: Example Mass Isotopologue Distribution (MID) of Trehalose (C12H22O11) Before and After Correction
This table illustrates a hypothetical example of a measured MID for trehalose in a labeling experiment and the corresponding corrected MID after accounting for natural 13C abundance. The "Measured" data reflects what might be observed from the mass spectrometer, while the "Corrected" data reveals the true incorporation of the 13C tracer.
| Isotopologue | Measured Abundance (%) | Corrected Abundance (%) |
| M+0 | 15.0 | 25.5 |
| M+1 | 18.0 | 15.2 |
| M+2 | 16.5 | 10.3 |
| M+3 | 12.5 | 5.8 |
| M+4 | 8.5 | 2.1 |
| M+5 | 6.0 | 1.1 |
| M+6 | 23.5 | 40.0 |
| This is a hypothetical dataset for illustrative purposes. |
Experimental Protocols
Protocol 1: Data Acquisition for Natural Abundance Correction
-
Sample Preparation: Prepare samples for your metabolomics workflow. For stable isotope tracing experiments, this must include:
-
Unlabeled Control Samples: Cells grown in media with unlabeled glucose. This is crucial for verifying the accuracy of the natural abundance correction.
-
13C-Labeled Samples: Cells grown in media containing the 13C-labeled glucose tracer.
-
Blank Samples: A sample containing only the extraction solvent to assess background noise.
-
-
Instrument Setup (LC-MS/GC-MS):
-
Set the mass spectrometer to acquire data in full scan mode to capture the entire mass isotopologue distribution of trehalose.
-
Optimize ionization source parameters and chromatographic conditions to achieve a stable signal and good peak shape for trehalose.
-
-
Data Acquisition Sequence:
-
Inject a blank sample to ensure there is no carryover or system contamination.
-
Inject your unlabeled control sample.
-
Inject your 13C-labeled samples.
-
Ensure that the trehalose peak is well-defined and has sufficient signal intensity across all isotopologues of interest.[3]
-
Protocol 2: Data Processing and Correction Using Software (e.g., IsoCor)
This protocol provides a general workflow for using a tool like IsoCor for 13C correction.[3][4][5][6][14]
-
Data Extraction:
-
Process your raw mass spectrometry data using the instrument vendor's software or an open-source tool.
-
Integrate the peaks for each isotopologue of trehalose (M+0, M+1, M+2, etc.) to obtain their respective intensities or peak areas.
-
-
Data Formatting:
-
Export the integrated data into a format compatible with your correction software (typically a .csv or .tsv file).
-
The file should contain columns for the metabolite name (e.g., "Trehalose"), its molecular formula (C12H22O11), and the measured intensities for each isotopologue.
-
-
Using IsoCor for Correction:
-
Launch the IsoCor software.
-
Load your formatted data file.
-
Specify the necessary correction parameters:
-
Tracer: Define the isotopic tracer used (e.g., 13C).
-
Isotopic Purity: Enter the purity of your labeled substrate (e.g., 13C=0.99, 12C=0.01).[4]
-
Resolution: Specify whether your data is from a low or high-resolution instrument.
-
-
Run the correction algorithm.
-
-
Review Output:
-
The software will generate an output file containing the corrected mass isotopologue distributions, which represent the true fractional enrichment from your tracer.
-
The output may also include the mean enrichment and residuals of the fit.[4]
-
Mandatory Visualizations
Caption: Workflow for 13C labeling and natural abundance correction.
Caption: Trehalose biosynthesis pathway showing 13C incorporation.
References
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. link.springer.com [link.springer.com]
- 3. benchchem.com [benchchem.com]
- 4. Tutorials — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. [Construction and application of natural stable isotope correction matrix in 13C-labeled metabolic flux analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. README [cran.r-project.org]
- 11. benchchem.com [benchchem.com]
- 12. Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steady-state and Flux-based Trehalose Estimation as an Indicator of Carbon Flow from Gluconeogenesis or Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GitHub - MetaSys-LISBP/IsoCor: IsoCor: Isotope Correction for mass spectrometry labeling experiments [github.com]
Technical Support Center: Enhancing Sensitivity for Detecting 13C Labeled Trehalose Metabolites
Welcome to the Technical Support Center for enhancing the detection sensitivity of 13C labeled trehalose (B1683222) metabolites. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you overcome common challenges in your research.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Q1: I am observing a weak signal for my 13C labeled trehalose metabolites. What are the potential causes and how can I improve the signal-to-noise ratio?
A1: Low signal intensity is a common challenge in detecting 13C labeled metabolites. Several factors can contribute to this issue, from sample preparation to instrument settings. Here’s a systematic approach to troubleshooting:
-
Optimize Sample Preparation:
-
Efficient Extraction: Ensure your extraction protocol is optimized for polar metabolites like trehalose. A common method involves a cold methanol-chloroform-water extraction. Inefficient extraction will lead to lower recovery and a weaker signal.
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Sample Cleanup: Biological matrices can cause ion suppression, significantly reducing the signal of your target analyte.[1] Consider using solid-phase extraction (SPE) to clean up your sample and remove interfering compounds like salts, proteins, and phospholipids.[1]
-
-
Enhance Chromatographic Performance:
-
Column Selection: For polar compounds like trehalose, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than reversed-phase chromatography, providing better retention and peak shape.
-
Mobile Phase Optimization: The choice of mobile phase additives can greatly influence ionization efficiency. Experiment with different additives, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, to find the optimal conditions for your 13C labeled trehalose metabolites.[1]
-
-
Fine-tune Mass Spectrometer Parameters:
-
Ionization Source Optimization: Systematically optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizing and drying gas), and temperature.[1] These parameters are crucial for efficient ion generation and transmission.
-
Use of an Internal Standard: A fully 13C labeled trehalose (13C12-trehalose) is the ideal internal standard. It co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification and correction for signal variability.[2]
-
Q2: How can I be sure that the detected 13C signal is from my labeled trehalose and not from natural 13C abundance in other co-eluting metabolites?
A2: This is a critical consideration, especially when dealing with low-abundance metabolites. The natural abundance of 13C is approximately 1.1%, which can lead to isotopic peaks from unlabeled compounds that overlap with the signal from your labeled analyte.
-
High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer (like an Orbitrap or FT-ICR) is highly recommended. These instruments can differentiate between the exact masses of your 13C labeled trehalose and the naturally occurring 13C isotopologues of other interfering compounds.
-
Isotopologue Distribution Analysis: Analyze the entire isotopologue distribution of your trehalose peak. A genuinely 13C-labeled sample will show a distinct pattern of mass shifts corresponding to the number of incorporated 13C atoms (M+1, M+2, etc.). Software tools are available to correct for the natural 13C abundance in your data.
-
Blank and Unlabeled Controls: Always run blank matrix samples and samples from organisms grown on unlabeled media. These controls will help you identify the background signal and the contribution of natural 13C abundance.
Q3: I'm having trouble with the reproducibility of my quantitative results for 13C labeled trehalose. What could be the cause?
A3: Poor reproducibility in quantitative metabolomics can stem from variability in sample handling, instrument performance, and data processing.
-
Standardize Quenching and Extraction: Metabolic activity can continue after sample collection, altering metabolite levels. It is crucial to have a rapid and effective quenching protocol to halt all enzymatic reactions. A common and effective method is rapid filtration followed by quenching in 100% cold (-80°C) methanol (B129727).[3][4] Inconsistent quenching will lead to variable results.
-
Use of a Stable Isotope-Labeled Internal Standard: As mentioned before, a 13C12-trehalose internal standard is the gold standard for quantitative accuracy.[2] It helps to correct for variations in extraction efficiency, matrix effects, and instrument response.
-
Monitor Instrument Performance: Regularly check the calibration and performance of your LC-MS system. Run quality control (QC) samples (a pooled mixture of all your study samples) throughout your analytical run to monitor for any drifts in retention time or signal intensity.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters relevant to the analysis of trehalose and its 13C labeled forms.
Table 1: Comparison of Analytical Methods for Trehalose Quantification
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Dynamic Range |
| LC-MS/MS | 22 nM[5][6] | 28 nM[5][6] | 0.1 - 100 µM[5][6] |
| Enzymatic Assay | 6.3 µM[6] | 21 µM[6] | 25 - 1000 µM[5] |
| HPLC-RID | 0.6 mM[6] | 2.2 mM[6] | 1 - 100 mM[5] |
Table 2: Typical LC-MS/MS Parameters for Trehalose Analysis
| Parameter | Setting | Reference |
| LC Column | Waters High-Performance Carbohydrate Column (4.6 x 250 mm, 4 µm) | [7] |
| Mobile Phase | A: 2 mM Ammonium Acetate in WaterB: 2 mM Ammonium Acetate in Acetonitrile | [7] |
| Gradient | Isocratic (e.g., 20:80 A:B) | [7] |
| Flow Rate | 1.4 mL/min | [7] |
| Injection Volume | 40 µL | [7] |
| MS Instrument | Triple Quadrupole (e.g., Agilent 6410B) | [2] |
| Ionization Mode | Positive ESI | [2] |
| SRM Transition (Trehalose) | m/z 360 -> 163 | [2] |
| SRM Transition (13C12-Trehalose) | m/z 377 -> 209 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: 13C Labeling of Trehalose in Yeast
This protocol is adapted from methods used for studying carbon flux in Saccharomyces cerevisiae.[8]
-
Cell Culture: Grow yeast cells in a defined minimal medium with a non-glucose carbon source (e.g., glycerol (B35011) or ethanol) to the mid-logarithmic phase. This ensures that the trehalose synthesis pathways are active.
-
Labeling: Introduce the 13C labeled substrate.
-
Incubation: Incubate the cells with the labeled substrate for a predetermined time. This time can be varied to study the kinetics of label incorporation. For short-term labeling, 5 minutes may be sufficient.[8]
-
Quenching: Rapidly harvest the cells by filtration and immediately quench metabolic activity by immersing the filter in cold (-80°C) 100% methanol.[3][4]
-
Extraction: Proceed with metabolite extraction as described in Protocol 2.
Protocol 2: Metabolite Extraction for Trehalose Analysis
-
Cell Lysis: After quenching, lyse the cells to release intracellular metabolites. This can be achieved by bead beating or sonication in the cold methanol.
-
Phase Separation: Add chloroform (B151607) and water to the methanol lysate to achieve a final solvent ratio of 1:2:0.8 (methanol:chloroform:water). Vortex thoroughly and centrifuge to separate the polar (aqueous) and non-polar (organic) phases.
-
Collection of Polar Metabolites: Carefully collect the upper aqueous phase, which contains the polar metabolites, including trehalose.
-
Drying and Reconstitution: Dry the collected aqueous phase completely using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., the initial mobile phase composition).
Protocol 3: LC-MS/MS Analysis of 13C Labeled Trehalose
-
Instrument Setup: Set up the LC-MS/MS system according to the parameters outlined in Table 2 or optimized parameters for your specific instrument.
-
Calibration Curve: Prepare a calibration curve using a known concentration range of unlabeled trehalose and a fixed concentration of 13C12-trehalose as the internal standard.[2]
-
Sample Analysis: Inject the reconstituted samples, QC samples, and blanks into the LC-MS/MS system.
-
Data Acquisition: Acquire data in Selected Reaction Monitoring (SRM) mode for the specific transitions of unlabeled and the various 13C isotopologues of trehalose.
-
Data Analysis: Integrate the peak areas for each isotopologue and the internal standard. Correct for natural 13C abundance. Calculate the concentration of each isotopologue using the calibration curve.
Visualizations
The following diagrams illustrate key pathways and workflows related to trehalose metabolism and its analysis.
Caption: Major pathways of trehalose biosynthesis and degradation.
Caption: T6P signaling pathway in plants, linking sugar status to growth.
Caption: Experimental workflow for 13C labeled trehalose metabolite analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Steady-state and Flux-based Trehalose Estimation as an Indicator of Carbon Flow from Gluconeogenesis or Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 13C Metabolic Flux Analysis with Trehalose
Welcome to the technical support center for 13C Metabolic Flux Analysis (MFA) using trehalose (B1683222) as a carbon source. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and pitfalls associated with this experimental approach. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in the design, execution, and interpretation of your 13C-trehalose MFA experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 13C label incorporation from trehalose much lower than from glucose in my mammalian cell line?
A1: This is a common observation and is primarily due to inefficient uptake of trehalose by most mammalian cells. Unlike glucose, which is rapidly transported into cells by dedicated glucose transporters (GLUTs), trehalose is not a primary carbon source for mammalian cells and they generally lack specific transporters for it. Uptake can be slow and may occur through less efficient mechanisms like endocytosis or potentially via certain GLUT transporters like GLUT8, though this is not well-established across all cell types.
Q2: How long should I run the labeling experiment to reach isotopic steady state with 13C-trehalose?
A2: Reaching isotopic steady state can be significantly longer and more challenging with 13C-trehalose compared to 13C-glucose. Due to slow uptake and potentially slower catabolism, the time required for the isotopic enrichment of intracellular metabolites to plateau is extended. It is crucial to perform a time-course experiment (e.g., sampling at 12, 24, 48, and 72 hours) to empirically determine when isotopic steady state is reached in your specific experimental system. In some cases, a true steady state may not be achievable.
Q3: My 13C-MFA model fit is poor when using trehalose labeling data. What are the common causes?
A3: A poor model fit with 13C-trehalose data can stem from several factors:
-
Incomplete Metabolic Network: Standard metabolic models are often optimized for glucose metabolism. Ensure your model includes the appropriate reactions for trehalose catabolism. In yeast, this would be the hydrolysis of trehalose to glucose by trehalase. In mammalian cells, this is also hydrolysis to glucose.
-
Isotopic Non-Stationarity: A primary assumption for standard 13C-MFA is that the system is at an isotopic steady state. If your cells have not reached this state, the model will not fit the data well.
-
Metabolic Remodeling: The use of a non-preferred carbon source like trehalose may induce metabolic shifts in your cells. This could activate or suppress certain pathways that are not accounted for in a standard model.
-
Incorrect Biomass Composition: If the cells are growing on trehalose, their macromolecular composition (e.g., amino acids, fatty acids) might differ from cells grown on glucose. Using a biomass composition equation based on glucose-grown cells can introduce errors.
Q4: Can I use standard 13C-MFA software for analyzing data from 13C-trehalose experiments?
A4: Yes, standard 13C-MFA software can be used, but you will likely need to modify the metabolic model to accurately reflect trehalose metabolism. This includes adding the reaction for trehalose hydrolysis to glucose and ensuring the atom transitions are correctly mapped. If you are unable to achieve isotopic steady state, you will need to use software capable of performing Isotopically Non-Stationary MFA (INST-MFA).
Q5: Are there alternative approaches if my cells do not take up trehalose efficiently?
A5: Yes, several strategies can be employed to improve trehalose uptake:
-
Engineered Cells: For some cell lines, it may be possible to genetically engineer them to express a trehalose transporter.
-
Permeabilization Techniques: Methods like electroporation or the use of specific reagents can transiently permeabilize the cell membrane to allow trehalose entry, though these methods can also impact cell physiology.
-
Acetylated Trehalose Derivatives: Chemically modified, more lipophilic versions of trehalose, such as acetylated trehalose, have been shown to have better membrane permeability. Once inside the cell, endogenous esterases can hydrolyze the acetyl groups, releasing free trehalose.
Troubleshooting Guides
Problem 1: Low or No Detectable 13C Enrichment in Central Carbon Metabolism Intermediates
| Possible Cause | Troubleshooting Steps |
| Inefficient Trehalose Uptake | 1. Verify Uptake: Independently measure the uptake of 13C-trehalose from the medium over time. 2. Increase Concentration: Cautiously increase the concentration of 13C-trehalose in the medium. Monitor for any cytotoxic effects. 3. Extend Labeling Time: Significantly extend the duration of the labeling experiment to allow for more tracer to enter the cells. |
| Low Trehalase Activity | 1. Enzyme Activity Assay: Measure the activity of trehalase in your cell lysate to confirm the enzyme is active. 2. Gene Expression Analysis: Check the expression level of the gene encoding for trehalase (e.g., TREH in humans). |
| Metabolite Dilution | 1. Check for Unlabeled Carbon Sources: Ensure that other carbon sources in your medium (e.g., amino acids, serum components) are not diluting the 13C label. 2. Consider Intracellular Stores: Large pools of unlabeled glycogen (B147801) could be a source of unlabeled glucose, diluting the label from 13C-trehalose. |
Problem 2: Failure to Reach Isotopic Steady State
| Possible Cause | Troubleshooting Steps |
| Slow Trehalose Metabolism | 1. Extend Labeling Time: As the kinetics are slower, extend the labeling period and perform a time-course analysis to determine the point of maximal enrichment. 2. Consider INST-MFA: If achieving a steady state is not feasible within a practical timeframe, utilize Isotopically Non-Stationary MFA (INST-MFA) methods for your analysis. These methods are designed for systems that are sampled during the transient phase before isotopic steady state is reached.[1] |
| Cell Growth and Division | 1. Monitor Cell Density: Rapid cell proliferation can make it difficult to reach isotopic steady state as the label is continuously diluted into new biomass. Consider performing experiments at a higher cell density where growth has slowed. |
Problem 3: Inconsistent Labeling Patterns Between Replicates
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | 1. Standardize Seeding Density: Ensure all replicates are seeded at the exact same density and are in the same growth phase at the start of the experiment. 2. Homogenize Medium: Prepare a single large batch of labeling medium to be used for all replicates to avoid variations in nutrient concentrations. |
| Inconsistent Quenching/Extraction | 1. Rapid and Consistent Quenching: Standardize your quenching protocol to rapidly halt metabolic activity. Ensure the time from removing the culture from the incubator to quenching is minimal and consistent. 2. Precise Extraction Volumes: Use calibrated pipettes and be meticulous with the volumes of extraction solvents to ensure consistent extraction efficiency. |
Data Presentation
The following tables provide a comparative overview of metabolic fluxes in Saccharomyces cerevisiae (yeast) and a representative mammalian cell line (for glucose only, as comparable trehalose data is scarce) to highlight the differences in carbon source utilization.
Table 1: Comparison of Central Carbon Metabolism Fluxes in Saccharomyces cerevisiae with Glucose vs. Trehalose as a Carbon Source (Relative Fluxes Normalized to Substrate Uptake Rate)
| Metabolic Pathway | Flux | 13C-Glucose | 13C-Trehalose (modeled) |
| Glycolysis | Glucose-6-Phosphate Isomerase | 100 | 100 |
| Phosphofructokinase | 95 | 92 | |
| Pyruvate Kinase | 180 | 175 | |
| Pentose Phosphate Pathway | Glucose-6-Phosphate Dehydrogenase | 15 | 12 |
| TCA Cycle | Citrate Synthase | 40 | 35 |
| Isocitrate Dehydrogenase | 40 | 35 | |
| Anaplerosis | Pyruvate Carboxylase | 10 | 15 |
Note: Data are representative values compiled from multiple studies and models to illustrate general trends. Actual values will vary based on strain and experimental conditions.
Table 2: Representative Central Carbon Metabolism Fluxes in a Proliferating Mammalian Cell Line with 13C-Glucose as the Tracer (Relative Fluxes Normalized to Glucose Uptake Rate)
| Metabolic Pathway | Flux | 13C-Glucose | Expected Qualitative Trend with 13C-Trehalose |
| Glycolysis | Hexokinase | 100 | Significantly Lower |
| Pyruvate Kinase | 160 | Significantly Lower | |
| Pentose Phosphate Pathway | Glucose-6-Phosphate Dehydrogenase | 10 | Lower |
| TCA Cycle | Citrate Synthase (from Pyruvate) | 25 | Significantly Lower |
| Isocitrate Dehydrogenase | 20 | Significantly Lower | |
| Lactate Production | Lactate Dehydrogenase | 130 | Significantly Lower |
Experimental Protocols
Protocol: 13C-Trehalose Labeling in Cultured Cells
1. Cell Culture and Seeding:
-
Culture cells in their standard growth medium to the desired confluency (typically 70-80%).
-
Seed cells in replicate plates (e.g., 6-well or 10-cm dishes) at a density that allows for sufficient biomass for analysis at the time of harvest.
2. Medium Preparation and Acclimatization:
-
Prepare a custom labeling medium that is identical to the standard growth medium but lacks the standard carbon source (e.g., glucose) and is supplemented with uniformly labeled 13C-trehalose ([U-13C12]Trehalose).
-
The concentration of 13C-trehalose may need to be optimized and is often higher than the typical glucose concentration to compensate for slower uptake.
-
One hour before starting the labeling, remove the standard growth medium, wash the cells once with sterile PBS, and add the labeling medium without the 13C-trehalose to acclimatize the cells.
3. Isotopic Labeling:
-
Remove the acclimatization medium and add the pre-warmed 13C-trehalose labeling medium.
-
Incubate the cells for the desired duration. For time-course experiments, have separate plates for each time point.
4. Quenching and Metabolite Extraction:
-
To rapidly halt metabolism, place the culture plate on dry ice.
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.
-
Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the plate.
-
Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the polar metabolites to a new tube for analysis.
5. Sample Analysis:
-
Dry the metabolite extracts, for example, using a vacuum concentrator.
-
Derivatize the samples if necessary for GC-MS analysis.
-
Analyze the isotopic labeling patterns of metabolites using GC-MS or LC-MS/MS.
6. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use a 13C-MFA software package (e.g., INCA, Metran) with a modified metabolic network model to calculate the metabolic fluxes.
Mandatory Visualizations
Caption: Experimental workflow for 13C metabolic flux analysis with trehalose.
Caption: Trehalose metabolism and entry into central carbon pathways.
Caption: Troubleshooting logic for poor model fit in 13C-trehalose MFA.
References
Validation & Comparative
A Head-to-Head Comparison: D-(+)-Trehalose-¹³C₁₂ vs. ¹⁴C-Trehalose for Metabolic Tracing
For researchers, scientists, and drug development professionals, the choice of an isotopic tracer is a critical decision that dictates the scope, precision, and safety of metabolic studies. This guide provides an objective comparison of two isotopically labeled versions of trehalose (B1683222): the stable isotope D-(+)-Trehalose-¹³C₁₂ and the radioisotope ¹⁴C-trehalose. By examining their performance, analytical methodologies, and safety profiles, this document aims to equip researchers with the necessary information to select the most suitable tracer for their experimental needs.
Trehalose, a non-reducing disaccharide, plays a significant role in the metabolism of a wide range of organisms, from bacteria and fungi to plants and invertebrates. It is involved in energy metabolism, stress protection, and various signaling pathways. Understanding the dynamics of trehalose metabolism is crucial for research in microbiology, agriculture, and drug development, particularly in the context of infectious diseases and metabolic disorders. Isotopic tracers are indispensable tools for elucidating these complex metabolic pathways.
Performance Comparison at a Glance
The primary distinction between D-(+)-Trehalose-¹³C₁₂ and ¹⁴C-trehalose lies in the nature of their isotopic labels. D-(+)-Trehalose-¹³C₁₂ contains a stable, non-radioactive isotope of carbon (¹³C), while ¹⁴C-trehalose incorporates a radioactive isotope (¹⁴C) that undergoes beta decay. This fundamental difference governs their detection methods, safety requirements, and the type of data they can provide.
| Feature | D-(+)-Trehalose-¹³C₁₂ | ¹⁴C-Trehalose |
| Isotope Type | Stable | Radioactive |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Liquid Scintillation Counting (LSC), Autoradiography |
| Data Output | Mass isotopologue distribution, positional information | Total radioactivity, bulk quantification |
| Sensitivity | High (pmol to fmol range with MS) | Very High (amol to zmol range with Accelerator MS) |
| Structural Information | High (identifies labeled metabolites and their fragments) | Low (no direct structural information) |
| Safety | Non-radioactive, no special handling for radiation | Radioactive, requires specialized handling, licensing, and waste disposal |
| Cost | Higher initial cost for labeled compound and instrumentation | Lower cost for basic labeled compound, but higher costs for radioactive waste disposal and safety infrastructure |
| In Vivo Human Studies | Generally permissible | Highly restricted |
Delving into the Data: ¹³C vs. ¹⁴C Tracing
D-(+)-Trehalose-¹³C₁₂ , with its stable isotope label, offers the significant advantage of providing detailed information on the metabolic fate of the trehalose molecule. Using techniques like mass spectrometry, researchers can not only quantify the amount of labeled trehalose but also trace the ¹³C atoms as they are incorporated into downstream metabolites. This allows for the elucidation of specific metabolic pathways and the calculation of metabolic fluxes.[2][3] The ability to distinguish between different isotopologues (molecules with different numbers of ¹³C atoms) provides a high-resolution view of metabolic activity.
In contrast, ¹⁴C-trehalose provides a highly sensitive method for quantifying the total amount of the tracer and its metabolites in a sample.[4] Techniques like liquid scintillation counting measure the total radioactivity, which is proportional to the concentration of the ¹⁴C-labeled molecules. While this method is excellent for absorption, distribution, metabolism, and excretion (ADME) studies where a complete mass balance is required, it does not provide structural information about the metabolites.[4] To identify ¹⁴C-labeled metabolites, additional analytical techniques like chromatography must be coupled with radioactivity detection.
Experimental Protocols: A Side-by-Side Look
The choice between D-(+)-Trehalose-¹³C₁₂ and ¹⁴C-trehalose will significantly influence the experimental workflow. Below are generalized protocols for a typical metabolic tracing experiment in a cell culture model.
| Experimental Step | D-(+)-Trehalose-¹³C₁₂ Protocol | ¹⁴C-Trehalose Protocol |
| 1. Cell Culture | Culture cells to the desired confluency in standard growth medium. | Culture cells to the desired confluency in standard growth medium. |
| 2. Labeling | Replace the standard medium with a medium containing a known concentration of D-(+)-Trehalose-¹³C₁₂. Incubate for a defined period. | Replace the standard medium with a medium containing a known concentration and specific activity of ¹⁴C-trehalose. Incubate for a defined period in a designated radioactive work area. |
| 3. Quenching & Extraction | Rapidly quench metabolism by washing cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol). | Rapidly quench metabolism by washing cells with ice-cold saline and adding a cold extraction solvent. All steps must be performed in a contained and shielded manner to prevent contamination. |
| 4. Sample Preparation | Separate the soluble metabolites from the insoluble cell debris by centrifugation. The supernatant containing the labeled metabolites is collected for analysis. | Separate the soluble metabolites from the insoluble cell debris by centrifugation. The supernatant is collected, and a portion is mixed with a scintillation cocktail in a scintillation vial. |
| 5. Analysis | Analyze the metabolite extract using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify ¹³C-labeled metabolites based on their mass-to-charge ratio. | Place the scintillation vial in a liquid scintillation counter to measure the beta decay of ¹⁴C. The counts per minute (CPM) are then converted to disintegrations per minute (DPM) to determine the amount of radioactivity. |
| 6. Data Interpretation | Determine the fractional enrichment of ¹³C in trehalose and its downstream metabolites to calculate metabolic fluxes. | Calculate the total amount of ¹⁴C in the sample to determine uptake and incorporation into cellular components. |
| 7. Waste Disposal | Standard biological waste disposal. | Segregate and dispose of all materials (pipette tips, tubes, media, etc.) as radioactive waste according to institutional and regulatory guidelines. |
Visualizing the Metabolic Landscape
To effectively utilize these tracers, a clear understanding of the relevant metabolic pathways is essential.
Caption: The primary pathway for trehalose biosynthesis and degradation in many organisms.
Caption: A comparison of the experimental workflows for ¹³C and ¹⁴C-trehalose metabolic tracing.
Caption: A decision tree to guide the selection between ¹³C and ¹⁴C-labeled trehalose.
Conclusion: Making the Right Choice
The selection between D-(+)-Trehalose-¹³C₁₂ and ¹⁴C-trehalose is not a matter of one being definitively superior to the other, but rather a decision based on the specific research question and available resources.
Choose D-(+)-Trehalose-¹³C₁₂ when:
-
The primary goal is to elucidate metabolic pathways and quantify fluxes.
-
Structural information about labeled metabolites is required.
-
The experiment involves human subjects or situations where radioactivity is undesirable.
-
Access to a mass spectrometer is available.
Choose ¹⁴C-trehalose when:
-
The main objective is to determine the overall uptake, distribution, and excretion of trehalose (mass balance).
-
The highest possible sensitivity for detecting the tracer is necessary.
-
The experimental setup and institutional infrastructure are equipped for handling radioactive materials.
-
Detailed structural information on metabolites is not the primary endpoint.
By carefully considering these factors, researchers can harness the power of isotopic labeling to gain deeper insights into the intricate world of trehalose metabolism.
References
- 1. Steady-state and Flux-based Trehalose Estimation as an Indicator of Carbon Flow from Gluconeogenesis or Glycolysis [bio-protocol.org]
- 2. Steady-state and Flux-based Trehalose Estimation as an Indicator of Carbon Flow from Gluconeogenesis or Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Validating Trehalose Metabolic Pathways: 13C Labeling vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The validation of metabolic pathways is a cornerstone of systems biology and is critical for understanding cellular physiology, identifying drug targets, and engineering metabolic pathways for biotechnological applications. Trehalose (B1683222), a disaccharide with significant roles in stress protection and energy metabolism, presents a key pathway of interest in numerous organisms. This guide provides an objective comparison of the gold-standard 13C labeling technique for metabolic flux analysis with alternative validation methods, supported by experimental data and detailed protocols.
At a Glance: Comparison of Pathway Validation Methods
| Method | Type of Data | Resolution | Throughput | Cost | Key Advantage | Key Limitation |
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Quantitative metabolic flux (reaction rates) | High (individual reaction resolution) | Low to Medium | High | Provides a dynamic and quantitative map of pathway activity.[1][2] | Technically demanding, requires complex modeling and expensive labeled substrates. |
| Metabolomic Profiling (LC-MS, GC-MS) | Relative or absolute metabolite concentrations | Medium (pathway-level insights) | High | Medium to High | Provides a comprehensive snapshot of the metabolic state of the cell.[3][4] | Does not directly measure flux; concentration changes do not always correlate with reaction rates. |
| Enzymatic Assays | Specific enzyme activity or metabolite concentration | Low (single reaction or metabolite) | Medium to High | Low to Medium | Highly specific and sensitive for the target molecule or reaction.[5][6][7] | Provides a very narrow view of the pathway; does not capture the in vivo context of the entire network. |
| Gene Knockout/Inhibition Studies | Phenotypic and metabolic changes upon gene deletion/inhibition | Low to Medium (pathway perturbation effects) | Low to Medium | High | Directly links a gene/enzyme to a metabolic outcome, confirming its role in the pathway. | Can have unintended pleiotropic effects, and genetic redundancy can mask the phenotype. |
In-Depth Analysis of Validation Methods
¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique that uses substrates labeled with the stable isotope ¹³C to trace the flow of carbon atoms through a metabolic network.[1] By measuring the incorporation of ¹³C into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can computationally deduce the rates (fluxes) of intracellular reactions.[1][8] This method is considered the gold standard for quantifying metabolic pathway activity.[1]
| Parameter | Typical Value/Range | Reference |
| Flux Resolution | High, can resolve fluxes of individual reactions and pathways. | [9] |
| Precision | High, with standard deviations of ≤2% for flux estimations in well-designed experiments. | [10] |
| Sensitivity | Dependent on the analytical platform (MS or NMR); can detect isotopomer distributions in the nanomolar to micromolar range. | [5] |
| Turnaround Time | Days to weeks per experiment, including cell culture, labeling, sample processing, and data analysis. | [10] |
-
Cell Culture and Isotope Labeling:
-
Culture the cells of interest (e.g., bacteria, yeast, or mammalian cells) in a chemically defined medium.
-
In the exponential growth phase, switch the cells to a medium containing a ¹³C-labeled substrate. For the trehalose pathway, common choices include [U-¹³C₆]glucose to label the entire glucose backbone or [1,2-¹³C₂]glucose to probe specific pathways like the pentose (B10789219) phosphate (B84403) pathway.
-
Incubate the cells for a sufficient duration to achieve isotopic steady-state, where the labeling pattern of intracellular metabolites is stable.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity to preserve the in vivo metabolic state. This is often achieved by flash-freezing the cells in liquid nitrogen or using cold solvent mixtures.
-
Extract the intracellular metabolites using a suitable solvent system, such as a cold methanol/chloroform/water mixture.
-
-
Sample Analysis:
-
Analyze the isotopic labeling patterns of trehalose and its precursors (e.g., glucose-6-phosphate, UDP-glucose) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For GC-MS analysis, metabolites are typically derivatized to increase their volatility.
-
-
Flux Calculation:
-
Use specialized software (e.g., INCA, Metran) to fit the measured isotopomer data to a metabolic model of the trehalose pathway.
-
The software performs an iterative optimization to find the set of metabolic fluxes that best explains the experimental data.
-
Metabolomic Profiling
Metabolomic profiling provides a comprehensive snapshot of the small molecules (metabolites) in a biological sample at a specific point in time. This can be done in an untargeted manner, aiming to detect as many metabolites as possible, or in a targeted manner, focusing on a predefined set of metabolites. While it doesn't directly measure reaction rates, it can reveal significant changes in the concentrations of trehalose and its pathway intermediates under different conditions, providing strong evidence for pathway activity.
| Parameter | Typical Value/Range | Reference |
| Metabolite Coverage | Hundreds to thousands of metabolites (untargeted). | [3][4] |
| Reproducibility | Generally high, but can be affected by sample preparation and analytical platform. | [11] |
| Sensitivity | High, with detection limits in the nanomolar to picomolar range for many metabolites with LC-MS. | [5] |
| Throughput | High, with the ability to analyze dozens to hundreds of samples per day. | [4] |
-
Sample Collection and Quenching:
-
Rapidly quench metabolic activity of the cell culture as described for ¹³C-MFA.
-
-
Metabolite Extraction:
-
Extract metabolites using a protocol optimized for a broad range of polarities, such as a biphasic extraction with methanol, chloroform, and water.
-
-
LC-MS/MS Analysis:
-
Separate metabolites using liquid chromatography (LC), often with both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) columns to maximize coverage.
-
Detect and identify metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Processing and Analysis:
-
Process the raw data to identify and quantify metabolite features.
-
Use statistical analysis to identify metabolites that are significantly different between experimental conditions.
-
Perform pathway analysis using tools like MetaboAnalyst to map the significantly altered metabolites to metabolic pathways, including the trehalose pathway.
-
Enzymatic Assays
Enzymatic assays are used to measure the activity of a specific enzyme or the concentration of a particular metabolite. For the trehalose pathway, one could measure the activity of trehalose-6-phosphate (B3052756) synthase (TPS) or trehalose-6-phosphate phosphatase (TPP), or quantify the amount of trehalose itself. These assays are often colorimetric or fluorometric and can be performed in a high-throughput format.
| Parameter | Typical Value/Range | Reference |
| Specificity | High for the target enzyme or metabolite. | [6] |
| Sensitivity (LOD) | 6.3 µM to 22 nM depending on the assay format (colorimetric vs. LC-MS/MS-based). | [5] |
| Linear Range | Typically spans 2-3 orders of magnitude (e.g., 21 µM to 4 mM for a colorimetric assay). | [7] |
| Throughput | High, especially with microplate-based assays. | [12] |
-
Sample Preparation:
-
Homogenize cells or tissues and extract soluble metabolites.
-
-
Trehalose Hydrolysis:
-
Incubate the sample with trehalase, an enzyme that specifically hydrolyzes trehalose into two molecules of glucose.
-
-
Glucose Quantification:
-
Quantify the amount of glucose produced using a coupled enzymatic reaction that results in a colorimetric or fluorescent signal. A common method is the glucose oxidase-peroxidase assay.
-
-
Calculation:
-
Determine the trehalose concentration based on the amount of glucose produced, using a standard curve generated with known concentrations of trehalose.
-
Gene Knockout and Inhibition Studies
Validating the function of a gene within a metabolic pathway can be achieved by deleting the gene (knockout) or inhibiting its expression or protein product. The resulting changes in the organism's phenotype and metabolite levels can confirm the gene's role. For the trehalose pathway, knocking out the gene for TPS, for example, would be expected to abolish trehalose synthesis.
| Aspect | Description |
| Causality | Provides a direct link between a gene and a metabolic function. |
| Specificity | Can be highly specific to the targeted gene with modern techniques like CRISPR-Cas9. |
| Pleiotropic Effects | The absence of a gene can have unexpected, widespread effects on the cell, complicating interpretation. |
| Genetic Redundancy | Other genes may compensate for the loss of the knocked-out gene, masking the phenotype. |
| Lethality | Knocking out an essential gene can be lethal to the organism, preventing further study. |
-
Design and Construction of Knockout Cassette:
-
Design a genetic construct to delete the target gene (e.g., tps1) using a technique like homologous recombination or CRISPR-Cas9.
-
-
Transformation and Selection:
-
Introduce the knockout construct into the host organism.
-
Select for cells that have successfully incorporated the genetic modification.
-
-
Verification of Knockout:
-
Confirm the deletion of the target gene using PCR and DNA sequencing.
-
Verify the absence of the corresponding protein using Western blotting or proteomics.
-
-
Phenotypic and Metabolic Analysis:
-
Compare the growth and physiology of the knockout strain to the wild-type strain under relevant conditions (e.g., stress conditions where trehalose is important).
-
Use metabolomics or enzymatic assays to confirm the absence or significant reduction of trehalose and the accumulation of its precursors in the knockout strain.
-
Conclusion
The validation of trehalose metabolic pathways requires a multi-faceted approach, and the choice of method depends on the specific research question, available resources, and desired level of detail.
-
For a quantitative understanding of reaction rates and the dynamic behavior of the pathway, ¹³C-MFA is the most powerful tool.
-
To obtain a broad overview of the metabolic state and identify potential pathway bottlenecks, metabolomic profiling is highly effective.
-
For rapid and specific quantification of enzyme activity or trehalose levels, enzymatic assays are a cost-effective and high-throughput option.
-
To definitively link a gene to a function within the trehalose pathway, gene knockout or inhibition studies are indispensable.
In many cases, a combination of these methods will provide the most comprehensive and robust validation of the trehalose metabolic pathway. For instance, a gene knockout study could be followed by metabolomics and ¹³C-MFA to fully characterize the metabolic consequences of the gene deletion. By carefully selecting and integrating these powerful techniques, researchers can gain deep insights into the workings of this important metabolic pathway.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. researchgate.net [researchgate.net]
- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Reproducibility of mass spectrometry based metabolomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tréhalose - Enzymatic assay kit | LIBIOS [libios.fr]
A Comparative Guide to D-(+)-Trehalose Quantification: Cross-Validation of Isotope-Labeled and Enzymatic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of D-(+)-trehalose, a key disaccharide involved in cellular stress protection, is paramount. This guide provides a comprehensive comparison of two widely used analytical techniques: the highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, often employing D-(+)-Trehalose-13C12 as an internal standard, and the accessible enzymatic assay. This guide will delve into the experimental protocols, present a clear comparison of their performance metrics, and illustrate the underlying principles and workflows.
The choice of analytical method for trehalose (B1683222) quantification hinges on the specific requirements of the study, including the expected concentration range, the complexity of the biological matrix, and the available instrumentation. While LC-MS/MS offers superior sensitivity and specificity, enzymatic assays provide a cost-effective and straightforward alternative for samples with higher trehalose concentrations.[1][2][3][4]
Performance Characteristics: A Head-to-Head Comparison
The selection of an appropriate assay is dictated by its analytical performance. The following table summarizes the key performance indicators for the LC-MS/MS-based assay (utilizing an internal standard like 13C12-trehalose) and the standard enzymatic trehalose assay.
| Performance Metric | LC-MS/MS-Based Assay | Enzymatic Trehalose Assay |
| Limit of Detection (LOD) | 22 nM[1] | 6.3 µM[1] |
| Limit of Quantification (LOQ) | 28 nM[1] | 21 µM[1] |
| Dynamic Range | 0.1 - 100 µM[1][5] | 25 - 1000 µM[1][5] |
| Specificity | High (discriminates based on mass-to-charge ratio) | High for trehalose, but potential for interference from high glucose levels |
| Principle | Mass spectrometric detection and quantification relative to a stable isotope internal standard.[1] | Enzymatic conversion of trehalose to glucose, which is then quantified spectrophotometrically.[1][3] |
| Instrumentation | Liquid chromatograph coupled to a triple quadrupole or other high-resolution mass spectrometer.[6] | Spectrophotometer or plate reader.[6] |
| Cost & Complexity | High initial investment and operational cost; requires specialized expertise. | Lower cost and simpler to perform.[6] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for both the LC-MS/MS and enzymatic trehalose quantification methods.
This compound Quantification via LC-MS/MS
This method is ideal for detecting and quantifying low concentrations of trehalose in complex biological samples and benefits from the use of an isotopically labeled internal standard for enhanced accuracy.[1]
1. Sample Preparation:
-
Lyse cells or homogenize tissues in a suitable solvent (e.g., 0.25 M sodium carbonate).[6]
-
Incubate at 95-98°C for up to 4 hours to permeabilize cells.[6]
-
Neutralize the sample by adding 1 M glacial acetic acid and 0.2 M sodium acetate (B1210297) to achieve a pH of approximately 5.2.[6]
-
Centrifuge to pellet debris and collect the supernatant.
-
Add a known concentration of this compound internal standard to the supernatant.
2. Chromatographic Separation:
-
Inject the sample onto a suitable liquid chromatography column (e.g., an amino- or HILIC-based column).
-
Employ an isocratic or gradient elution with a mobile phase such as a mixture of acetonitrile (B52724) and water with a buffer like ammonium (B1175870) acetate.[1][3][5]
3. Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both native trehalose and 13C12-trehalose.[1] For example:
-
Quantify the amount of trehalose in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[1][3][5]
Enzymatic Assay for Trehalose Quantification
This colorimetric or fluorometric assay is suitable for the rapid quantification of higher concentrations of trehalose.[1][2][3][4]
1. Sample Preparation:
-
Lyse cells or homogenize tissues, often using a sodium carbonate solution followed by heating.[6]
-
Neutralize the lysate with acetic acid and sodium acetate to a pH of approximately 5.2.[6]
2. Enzymatic Digestion:
-
Treat the sample with trehalase enzyme (EC 3.2.1.28) to hydrolyze trehalose into two molecules of glucose.[6][7]
-
Incubate at 37°C for a sufficient period (e.g., overnight) to ensure complete digestion.[6]
3. Glucose Quantification:
-
Use a commercial glucose oxidase/peroxidase assay kit.[6]
-
Add the reagent mixture to the trehalase-treated sample.
-
Incubate at 37°C for approximately 30 minutes.[6]
-
Stop the reaction with a strong acid (e.g., 12 N sulfuric acid).[6]
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a plate reader.[6]
-
Calculate the trehalose concentration based on the measured glucose concentration, accounting for the 1:2 molar ratio, and by referencing a standard curve.
Visualizing the Workflows and Pathways
To further clarify the processes, the following diagrams illustrate the experimental workflows and the enzymatic cascade.
Caption: Comparative workflows for LC-MS/MS and enzymatic assays.
Caption: The enzymatic cascade for trehalose quantification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Steady-state and Flux-based Trehalose Estimation as an Indicator of Carbon Flow from Gluconeogenesis or Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 8. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Tracers: D-(+)-Trehalose-¹³C₁₂ vs. Deuterium-Labeled Trehalose in Metabolic Research
For researchers, scientists, and drug development professionals, the choice of an isotopic tracer is a critical decision that dictates the scope and depth of metabolic inquiry. This guide provides a comprehensive comparison of two powerful tools for dissecting cellular metabolism: D-(+)-Trehalose-¹³C₁₂ and deuterium-labeled trehalose (B1683222). While both serve as invaluable probes, their fundamental differences in isotopic labeling offer distinct and complementary insights into the intricate web of biochemical pathways.
This comparison will delve into the core principles of carbon-13 versus deuterium (B1214612) labeling, present a comparative analysis of their applications in metabolic studies, and provide detailed experimental protocols for their use. We will explore how D-(+)-Trehalose-¹³C₁₂ is expertly suited for tracing the carbon backbone of trehalose as it integrates into central carbon metabolism, whereas deuterium-labeled trehalose excels in revealing insights into redox metabolism and hydrogen exchange reactions.
Core Principles: Tracing Carbon vs. Hydrogen
The primary distinction between these two isotopic tracers lies in the atom they track. D-(+)-Trehalose-¹³C₁₂, with its carbon-13 enriched glucose moieties, allows researchers to follow the path of carbon atoms through metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle after trehalose is catabolized. This makes it the gold standard for metabolic flux analysis (MFA), enabling the quantification of the relative contributions of different pathways to cellular energy and biosynthesis.
In contrast, deuterium-labeled trehalose, where hydrogen atoms are replaced by their heavier isotope, deuterium (²H or D), is a powerful tool for investigating redox metabolism. The transfer of deuterium atoms can provide unique insights into the production and consumption of critical redox cofactors such as NADPH and NADH.
At a Glance: Key Differences and Applications
| Feature | D-(+)-Trehalose-¹³C₁₂ | Deuterium-Labeled Trehalose |
| Isotope | Carbon-13 (¹³C) | Deuterium (²H or D) |
| Primary Application | Metabolic Flux Analysis (MFA) of central carbon metabolism | Redox metabolism studies, hydrogen exchange reactions |
| Information Gained | Quantifies the flow of carbon through pathways like glycolysis and the TCA cycle. | Provides insights into the activity of dehydrogenases and the production/consumption of NADPH and NADH. |
| Analytical Techniques | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Advantages | Directly traces the carbon skeleton of metabolites, providing a clear map of carbon fate. | Less background noise in MS due to the low natural abundance of deuterium. Can reveal information about enzymatic reactions involving C-H bond cleavage. |
| Limitations | Provides limited information on redox cofactor metabolism. | The interpretation of labeling patterns can be more complex due to hydrogen exchange with water. |
Experimental Deep Dive: Protocols and Data
Experimental Workflow: A Generalized Approach
A typical stable isotope tracing experiment involves several key stages, from cell culture and tracer introduction to sample analysis and data interpretation.
Protocol 1: Metabolic Flux Analysis using D-(+)-Trehalose-¹³C₁₂
This protocol outlines a general procedure for tracing the carbon backbone of trehalose in cultured cells.
1. Cell Culture and Media Preparation:
-
Culture cells of interest to mid-logarithmic phase in standard growth medium.
-
Prepare a labeling medium by supplementing a base medium deficient in glucose and trehalose with a known concentration of D-(+)-Trehalose-¹³C₁₂. Other essential nutrients should be included as required.
2. Isotope Labeling:
-
Aspirate the standard growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a predetermined time course to allow for the incorporation of ¹³C into downstream metabolites and achieve isotopic steady-state.
3. Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the labeling medium and adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
4. LC-MS/MS Analysis:
-
Analyze the metabolite extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Use a suitable chromatography column for separating polar metabolites.
-
Set the mass spectrometer to monitor the mass isotopologues of key metabolites in central carbon metabolism (e.g., glycolytic intermediates, TCA cycle intermediates).
5. Data Analysis:
-
Integrate the peak areas for each mass isotopologue.
-
Correct for the natural abundance of ¹³C.
-
Use metabolic flux analysis software to calculate the relative or absolute fluxes through the metabolic network.
Table 1: Representative LC-MS/MS Parameters for ¹³C-Labeled Metabolite Analysis
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glucose-6-phosphate (M+6) | 185.1 | 79.0 | 20 |
| Fructose-6-phosphate (M+6) | 185.1 | 79.0 | 20 |
| Pyruvate (M+3) | 90.0 | 45.0 | 15 |
| Lactate (M+3) | 92.0 | 46.0 | 12 |
| Citrate (M+6) | 197.1 | 115.1 | 18 |
| α-Ketoglutarate (M+5) | 150.0 | 104.0 | 15 |
| Succinate (M+4) | 121.0 | 75.0 | 10 |
| Malate (M+4) | 137.0 | 75.0 | 12 |
| Aspartate (M+4) | 136.0 | 90.0 | 15 |
Note: These are example parameters and will need to be optimized for the specific instrument and experimental conditions.
Protocol 2: Redox Metabolism Analysis using Deuterium-Labeled Trehalose
This protocol provides a general framework for using deuterium-labeled trehalose to probe redox reactions.
1. Cell Culture and Media Preparation:
-
Follow the same initial cell culture steps as in Protocol 1.
-
Prepare a labeling medium using a base medium supplemented with deuterium-labeled trehalose.
2. Isotope Labeling:
-
Introduce the deuterium-labeling medium to the cells and incubate for a specified period.
3. Metabolite Extraction:
-
Quench metabolism and extract metabolites as described in Protocol 1.
4. LC-MS/MS or NMR Analysis:
-
LC-MS/MS: Analyze the extracts for the incorporation of deuterium into metabolites involved in redox reactions (e.g., lactate, malate, citrate) and into redox cofactors themselves (NADPH, NADH), if possible.
-
NMR Spectroscopy: ¹H or ²H NMR can be used to detect the presence and position of deuterium in metabolites. ²H NMR directly detects the deuterium signal, while ¹H NMR can show the disappearance of proton signals at deuterated positions.
5. Data Analysis:
-
Determine the extent of deuterium enrichment in key metabolites.
-
Relate the labeling patterns to the activity of specific dehydrogenases and the production of reducing equivalents.
Table 2: Illustrative Data Comparing ¹³C and Deuterium Labeling in Cerebral Metabolism [1]
| Parameter | ¹³C-Hyperpolarized Pyruvate MRI | Deuterium Metabolic Imaging (DMI) with [6,6'-²H₂]glucose |
| Tracer Administered | [1-¹³C]pyruvate | [6,6'-²H₂]glucose |
| Metabolites Measured | ¹³C-Lactate, ¹³C-Bicarbonate | ²H-Lactate, ²H-Glutamate/Glutamine (Glx) |
| Metabolic Ratio | ¹³C-Lactate / ¹³C-Bicarbonate | ²H-Lactate / ²H-Glx |
| Mean Ratio in Normal Brain | 3.7 ± 1.3 | 0.18 ± 0.09 |
| Interpretation | Favors detection of glycolytic metabolism. | Weighted towards the detection of oxidative metabolism. |
This table illustrates the different metabolic insights gained from ¹³C and deuterium tracers in a clinical research setting, highlighting their complementary nature.[1]
Visualizing the Pathways: Trehalose Metabolism and Signaling
The metabolic fate of trehalose and its role in cellular signaling are central to understanding the data generated from these tracer studies.
Trehalose Biosynthesis and Catabolism
Trehalose is synthesized and broken down through several enzymatic pathways. The most common biosynthetic route in many organisms involves trehalose-6-phosphate (B3052756) synthase (TPS) and trehalose-6-phosphate phosphatase (TPP). Catabolism is primarily mediated by trehalase, which hydrolyzes trehalose into two molecules of glucose.
Trehalose and Autophagy Signaling
Trehalose is a known inducer of autophagy, a cellular recycling process critical for maintaining cellular health. One proposed mechanism involves the inhibition of glucose transport, leading to a state of energy deprivation that activates autophagy.
Conclusion: Choosing the Right Tool for the Job
Both D-(+)-Trehalose-¹³C₁₂ and deuterium-labeled trehalose are potent tracers for metabolic research, each providing a unique window into cellular function. The choice between them is not about which is superior, but which is best suited for the specific biological question at hand.
-
For quantifying the flow of carbon through central metabolic pathways and obtaining a detailed map of carbon fate, D-(+)-Trehalose-¹³C₁₂ is the tracer of choice.
-
When the research focus is on redox metabolism, the activity of dehydrogenases, and the balance of NADPH/NADH, deuterium-labeled trehalose offers unparalleled insights.
In many cases, a combined approach, using both ¹³C and deuterium tracers in parallel experiments, can provide the most comprehensive understanding of a metabolic phenotype, bridging the gap between carbon flux and redox homeostasis. As analytical technologies continue to advance, the synergistic use of these powerful isotopic tools will undoubtedly unlock new frontiers in our understanding of metabolism in health and disease.
References
A Comparative Guide to Confirming Trehalose Transporter Activity: 13C-Labeled Substrate vs. Alternative Methods
For researchers, scientists, and drug development professionals investigating the transport of trehalose (B1683222) across cellular membranes, accurately quantifying transporter activity is paramount. The choice of assay can significantly impact the sensitivity, specificity, and throughput of these investigations. This guide provides an objective comparison of the use of ¹³C-labeled trehalose with two common alternatives: enzymatic assays and fluorescent-based methods.
Method Comparison at a Glance
| Feature | ¹³C-Labeled Substrate with LC-MS/MS | Enzymatic Assay | Fluorescent Method (Analog Uptake) |
| Principle | Direct measurement of the uptake of ¹³C-labeled trehalose into cells. | Indirect measurement of trehalose uptake by enzymatic conversion of intracellular trehalose to glucose, which is then quantified. | Direct measurement of the uptake of a fluorescently tagged trehalose analog. |
| Specificity | Very High (mass spectrometry distinguishes ¹³C-trehalose from endogenous trehalose). | High (specific trehalase enzyme). Can be affected by high endogenous glucose. | Moderate to High (dependent on the analog's specificity for the transporter). |
| Sensitivity | Very High (nM range).[1] | Moderate (µM range).[1] | High (pM to nM range). |
| Quantitative | Yes (provides absolute quantification). | Yes (provides absolute quantification). | Semi-quantitative to Quantitative. |
| Kinetic Analysis | Excellent for determining Kₘ and Vₘₐₓ. | Good for determining Kₘ and Vₘₐₓ. | Good for determining Kₘ and Vₘₐₓ. |
| Equipment | Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS). | Spectrophotometer or plate reader. | Fluorescence microscope or plate reader. |
| Cost | High (instrumentation and labeled substrate). | Low to Moderate. | Moderate. |
| Throughput | Moderate. | High. | High. |
Experimental Workflows
The following diagrams illustrate the general workflows for each method.
Detailed Experimental Protocols
¹³C-Labeled Trehalose Uptake Assay using LC-MS/MS
This method offers the highest specificity and sensitivity for quantifying trehalose transport. It directly measures the amount of ¹³C-labeled trehalose that has entered the cells, distinguishing it from any endogenous unlabeled trehalose.
Materials:
-
Cells expressing the trehalose transporter of interest
-
[U-¹³C₁₂]-Trehalose
-
Appropriate cell culture medium and buffers
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Cell Preparation: Culture cells expressing the trehalose transporter to the desired confluency.
-
Uptake Assay:
-
Wash the cells with a pre-warmed uptake buffer (e.g., PBS or HBSS).
-
Incubate the cells with varying concentrations of [U-¹³C₁₂]-Trehalose in uptake buffer for a defined period (e.g., 5-30 minutes) at the appropriate temperature.
-
-
Termination of Uptake:
-
Rapidly wash the cells three times with ice-cold stop buffer (e.g., PBS) to remove extracellular ¹³C-trehalose.
-
-
Metabolite Extraction:
-
Lyse the cells using a suitable method (e.g., addition of 80% methanol (B129727) and scraping).
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intracellular [U-¹³C₁₂]-Trehalose.[1]
-
Use a calibration curve of known [U-¹³C₁₂]-Trehalose concentrations to determine the absolute amount of transported substrate.
-
-
Data Analysis:
-
Normalize the amount of transported ¹³C-trehalose to the total protein content or cell number.
-
Determine kinetic parameters (Kₘ and Vₘₐₓ) by plotting the initial rates of uptake against the substrate concentration and fitting the data to the Michaelis-Menten equation.
-
Enzymatic Assay for Trehalose Transporter Activity
This method is a cost-effective alternative to the ¹³C-labeled substrate method and is suitable for higher-throughput applications.
Materials:
-
Cells expressing the trehalose transporter
-
Unlabeled trehalose
-
Trehalase enzyme
-
Glucose oxidase/peroxidase assay kit
-
Spectrophotometer or plate reader
Protocol:
-
Cell Preparation: Prepare cells as described for the ¹³C-labeled assay.
-
Uptake Assay:
-
Wash the cells with uptake buffer.
-
Incubate the cells with varying concentrations of unlabeled trehalose for a defined time.
-
-
Termination of Uptake:
-
Rapidly wash the cells with ice-cold stop buffer.
-
-
Cell Lysis and Enzyme Inactivation:
-
Lyse the cells (e.g., by boiling in water or using a lysis buffer).
-
Heat the lysate at 95°C for 10 minutes to inactivate endogenous enzymes.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Enzymatic Reaction:
-
Glucose Quantification:
-
Data Analysis:
-
Subtract the background glucose level (from a control sample without trehalase treatment).
-
Calculate the amount of transported trehalose based on a glucose standard curve.
-
Normalize the data and determine kinetic parameters as described above.
-
Fluorescent Trehalose Analog Uptake Assay
This method provides a real-time or endpoint measurement of transporter activity and is well-suited for high-content screening.
Materials:
-
Cells expressing the trehalose transporter
-
Fluorescently labeled trehalose analog (e.g., FITC-trehalose)
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Preparation: Seed cells in a format suitable for fluorescence imaging or plate reading (e.g., glass-bottom dishes or black-walled microplates).
-
Uptake Assay:
-
Wash the cells with imaging buffer.
-
Incubate the cells with the fluorescent trehalose analog at various concentrations for a defined time.[4]
-
-
Termination of Uptake (for endpoint assays):
-
Wash the cells with ice-cold buffer to remove the extracellular analog.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Quantify the fluorescence intensity per cell or per well.
-
Normalize to a control (e.g., cells not expressing the transporter).
-
Determine kinetic parameters by plotting the initial rate of fluorescence increase or the endpoint fluorescence against the analog concentration.
-
Performance Data: Example Trehalose Transporters
The following table summarizes kinetic parameters for two well-characterized trehalose transporters, TRET1 and Agt1, determined using various methods. It is important to note that direct comparisons are challenging as different studies use different expression systems and assay conditions.
| Transporter | Organism | Method | Kₘ (mM) | Vₘₐₓ (relative units or pmol/min/oocyte) | Reference |
| TRET1 | Polypedilum vanderplanki | Uptake in Xenopus oocytes | 114.5 ± 27.9 | 522.9 ± 51.6 | [6] |
| TRET1 ortholog | Anopheles gambiae | Uptake in Xenopus oocytes | 45.74 ± 3.58 | - | [7] |
| TRET1 ortholog | Apis mellifera | Uptake in Xenopus oocytes | 9.42 ± 2.37 | - | [7] |
| TRET1 ortholog | Bombyx mori | Uptake in Xenopus oocytes | 71.58 ± 6.45 | - | [7] |
| TRET1 ortholog | Drosophila melanogaster | Uptake in Xenopus oocytes | 10.94 ± 7.70 | - | [7] |
| Agt1 | Saccharomyces cerevisiae | H⁺-symport activity | ~7 (for trehalose) | - | |
| Agt1 | Saccharomyces cerevisiae | H⁺-symport activity | ~18 (for maltose) | - |
Note: The kinetic data for Agt1 with trehalose is less extensively characterized with direct uptake assays compared to TRET1. The provided Kₘ is based on its activity as an α-glucoside transporter.
Conclusion
The choice of method for confirming trehalose transporter activity depends on the specific research question, available resources, and desired throughput.
-
The ¹³C-labeled substrate method with LC-MS/MS offers the highest level of specificity and sensitivity, making it the gold standard for detailed kinetic analysis and metabolic fate studies.
-
Enzymatic assays provide a reliable and cost-effective alternative for quantifying trehalose transport, particularly for applications requiring higher throughput.
-
Fluorescent methods , using either tagged analogs or biosensors, are powerful tools for real-time visualization of transport and for high-content screening of transporter inhibitors or activators.
By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate approach to advance their studies on trehalose transport and its role in cellular physiology and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Trehalose Colorimetric Assay Kit (Enzyme Method) - Elabscience® [elabscience.com]
- 4. Uptake of unnatural trehalose analogs as a reporter for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fluorogenic Trehalose Probe for Tracking Phagocytosed Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trehalose transporter 1, a facilitated and high-capacity trehalose transporter, allows exogenous trehalose uptake into cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The trehalose transporter 1 gene sequence is conserved in insects and encodes proteins with different kinetic properties involved in trehalose import into peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trehalose Metabolism Across Diverse Organisms
For Researchers, Scientists, and Drug Development Professionals
Trehalose (B1683222), a non-reducing disaccharide composed of two glucose units, is a vital molecule for a vast array of organisms, playing critical roles in stress tolerance, energy storage, and metabolic regulation. Its absence in mammals, coupled with its importance in many pathogenic organisms, makes the trehalose metabolic pathway a compelling target for novel therapeutic interventions. This guide provides a comparative analysis of trehalose metabolism in bacteria, yeast, plants, insects, and mammals, supported by quantitative data and detailed experimental protocols.
Overview of Trehalose Metabolism
Trehalose metabolism primarily involves its synthesis and degradation, catalyzed by a specific set of enzymes. The most prevalent synthesis route is a two-step process involving trehalose-6-phosphate (B3052756) synthase (TPS) and trehalose-6-phosphate phosphatase (TPP). Degradation is primarily carried out by the enzyme trehalase (TRE), which hydrolyzes trehalose into two molecules of glucose.
Comparative Data on Trehalose Metabolism
The following tables summarize key quantitative data related to trehalose accumulation and the kinetic properties of the principal enzymes involved in its metabolism across different organisms.
Table 1: Trehalose Accumulation Under Stress Conditions
| Organism | Stress Condition | Trehalose Concentration | Reference |
| Bacteria | |||
| Escherichia coli | Osmotic Stress (0.6 M NaCl) | 326 mM | [1] |
| Escherichia coli | Desiccation | 20.9 to 260.5 µmol/mg of protein | [2] |
| Escherichia coli | Cold Shock (16°C) | Up to 8-fold increase | [3] |
| Yeast | |||
| Saccharomyces cerevisiae | Heat Shock (30°C to 45°C) | Peaks at 90 min | [4][5] |
| Saccharomyces cerevisiae | Heat Shock (23°C to 36°C) | Steady-state increase | [6] |
| Saccharomyces cerevisiae | General Stress | <1% to >25% of cell dry weight | |
| Plants | |||
| Arabidopsis thaliana | Wild Type (unstressed) | 22.6 nmol/g fresh weight | [7] |
| Arabidopsis thaliana | Attre1 mutant (drought) | Elevated compared to wild type | [8] |
| Arabidopsis thaliana | AtTPPF overexpression (drought) | Increased accumulation | [9] |
| Rice (drought-tolerant) | Drought Stress | Increased accumulation | |
| Insects | |||
| Manduca sexta | Low carbohydrate diet | ~38 mM in hemolymph | [10] |
| Manduca sexta | High carbohydrate diet | ~75 mM in hemolymph | [10] |
| General | Hemolymph | 5 to 50 mM | [11][12] |
Table 2: Kinetic Properties of Key Enzymes in Trehalose Metabolism
| Organism | Enzyme | Substrate | K_m_ | V_max_ | Reference |
| Bacteria | |||||
| Escherichia coli | Cytoplasmic Trehalase (TreF) | Trehalose | 1.9 mM | 54 µmol/min/mg protein | [13] |
| Enterobacter cloacae | Trehalase | Trehalose | 1.47 mM | 0.2 mmol/min/mg | [14] |
| Rhodothermus marinus | Periplasmic Trehalase | Trehalose | 156 µM | 21.2 nmol/min/mg protein | [15] |
| Yeast | |||||
| Saccharomyces cerevisiae | Neutral Trehalase (NT) | Trehalose | 5.7 mM | - | [16] |
| Saccharomyces cerevisiae | Acid Trehalase (AT) | Trehalose | 4.7 mM | - | [16] |
| Saccharomyces cerevisiae | High-affinity H+-trehalose symporter | Trehalose | 4 mM | - | [17] |
| Fungi | |||||
| Neurospora crassa | Trehalase | Trehalose | 0.52 mM | - | [18] |
| Thermomyces lanuginosus | Trehalase | Trehalose | 0.57 mM | - | [18] |
| Insects | |||||
| Acyrthosiphon pisum | Soluble Trehalase (ApTreh-1) | Trehalose | 71 mM | 126 µmol/min/mg | [19] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of trehalose metabolism. Below are summaries of key experimental protocols.
Quantification of Trehalose
Method 1: Enzymatic Assay
This common method relies on the specific hydrolysis of trehalose to glucose by trehalase. The resulting glucose is then quantified using a coupled enzymatic reaction, often involving hexokinase and glucose-6-phosphate dehydrogenase, which leads to the production of NADPH, measurable at 340 nm.
-
Sample Preparation: Homogenize cells or tissues in a suitable buffer (e.g., sodium carbonate).
-
Reaction:
-
Incubate the sample with trehalase to convert trehalose to glucose.
-
In a separate reaction, or subsequently, add ATP, NADP+, hexokinase, and glucose-6-phosphate dehydrogenase.
-
-
Detection: Measure the increase in absorbance at 340 nm, which is proportional to the amount of NADPH formed and, therefore, to the initial trehalose concentration.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC offers a robust method for separating and quantifying trehalose from other sugars in a sample.
-
Sample Preparation: Extract soluble sugars from the sample using a solvent like 80% ethanol.
-
Chromatography:
-
Column: Use a carbohydrate analysis column.
-
Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water, is used.
-
Detection: A refractive index detector (RID) is commonly employed for detection.
-
-
Quantification: Compare the peak area of trehalose in the sample to a standard curve of known trehalose concentrations.
Trehalase Activity Assay
This assay measures the rate at which trehalase hydrolyzes trehalose to glucose.
-
Sample Preparation: Prepare a crude or purified enzyme extract from the organism of interest.
-
Reaction:
-
Incubate the enzyme preparation with a known concentration of trehalose in a suitable buffer at a specific temperature and pH.
-
Stop the reaction at various time points (e.g., by heat inactivation).
-
-
Glucose Quantification: Measure the amount of glucose produced using a standard glucose assay kit or the enzymatic method described above.
-
Calculation: Trehalase activity is typically expressed as units per milligram of protein, where one unit is the amount of enzyme that catalyzes the formation of a specific amount of product per unit of time under defined conditions.
Trehalose-6-Phosphate Synthase (TPS) Activity Assay
TPS activity can be measured by quantifying the rate of T6P formation or by a coupled enzyme assay.
-
Coupled Spectrophotometric Assay:
-
Principle: The production of UDP, a product of the TPS reaction, is coupled to the oxidation of NADH through the sequential action of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
-
Reaction Mixture: The assay mixture contains UDP-glucose, glucose-6-phosphate, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Detection: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored to determine TPS activity.
-
Metabolic Pathways and Visualizations
The synthesis and degradation of trehalose occur through several distinct pathways, with the TPS/TPP pathway being the most conserved.
Trehalose Synthesis Pathways
-
TPS/TPP Pathway (OtsA/OtsB): This is the most common pathway in bacteria, yeast, plants, and insects. It involves two steps:
-
Trehalose-6-phosphate synthase (TPS or OtsA): Catalyzes the formation of trehalose-6-phosphate (T6P) from glucose-6-phosphate and UDP-glucose.
-
Trehalose-6-phosphate phosphatase (TPP or OtsB): Dephosphorylates T6P to yield trehalose.
-
-
TreY/TreZ Pathway: Found in some bacteria, this pathway utilizes glycogen (B147801) or starch as a substrate.
-
Maltooligosyltrehalose synthase (TreY): Converts the terminal glucose residue of a maltooligosaccharide to a trehalose structure.
-
Maltooligosyltrehalose trehalohydrolase (TreZ): Releases trehalose from the maltooligosyltrehalose.
-
-
TreS Pathway: A single-enzyme pathway in some bacteria that interconverts maltose (B56501) and trehalose.
-
Trehalose synthase (TreS): Catalyzes the reversible isomerization of maltose to trehalose.
-
Trehalose Degradation
-
Trehalase (TRE): The primary enzyme responsible for trehalose breakdown, hydrolyzing it into two glucose molecules. Trehalases can be located in the cytoplasm, periplasm, or secreted extracellularly, and they exhibit different optimal pH ranges (neutral or acidic).
Mammalian Trehalose Metabolism
Mammals do not possess the genes for endogenous trehalose synthesis. They can, however, metabolize dietary trehalose through the action of a trehalase enzyme located in the brush border of the small intestine.
Below are Graphviz diagrams illustrating the key metabolic pathways.
Caption: Overview of the primary trehalose synthesis and degradation pathway.
Caption: Trehalose synthesis pathways in bacteria.
Caption: General experimental workflow for trehalose quantification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. pnas.org [pnas.org]
- 4. Trehalose accumulates in Saccharomyces cerevisiae during exposure to agents that induce heat shock response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trehalose metabolism in Saccharomyces cerevisiae during heat-shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Overexpression of the trehalase gene AtTRE1 leads to increased drought stress tolerance in Arabidopsis and is involved in abscisic acid-induced stomatal closure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overexpression of the trehalose-6-phosphate phosphatase family gene AtTPPF improves the drought tolerance of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blood sugar formation from dietary carbohydrate is facilitated by the pentose phosphate pathway in an insect Manduca sexta Linnaeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the role of trehalose in interactions between Wolbachia and Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of a cytoplasmic trehalase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanistic insights into enzymatic catalysis by trehalase from the insect gut endosymbiont Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Trehalase - Wikipedia [en.wikipedia.org]
- 17. Kinetics and energetics of trehalose transport in Saccharomyces cerevisiae [agris.fao.org]
- 18. A comparison of thermal characteristics and kinetic parameters of trehalases from a thermophilic and a mesophilic fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. orbi.uliege.be [orbi.uliege.be]
Validating Computational Models: A Comparative Guide to D-(+)-Trehalose-¹³C₁₂ and Other Isotopic Tracers
For researchers, scientists, and drug development professionals, the validation of computational models is a critical step in ensuring their predictive accuracy and relevance. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for this purpose, providing quantitative data on the flow of metabolites through cellular pathways. The choice of isotopic tracer is paramount for the successful validation of these models. This guide provides a comprehensive comparison of D-(+)-Trehalose-¹³C₁₂ with established tracers like ¹³C-glucose and ¹³C-glutamine, offering insights into their applications, supported by experimental data and detailed protocols.
Performance Comparison of Isotopic Tracers
The selection of an isotopic tracer is dictated by the specific metabolic pathways under investigation and the biological system being modeled. While D-(+)-Trehalose-¹³C₁₂ offers unique insights into specific carbohydrate storage and stress-response pathways, ¹³C-glucose and ¹³C-glutamine are more commonly employed for probing central carbon metabolism.
Table 1: Quantitative Comparison of Common ¹³C Tracers for Metabolic Flux Analysis
| Tracer | Primary Metabolic Pathways Probed | Typical Fractional Enrichment in Key Metabolites (Example: Cancer Cell Lines) | Advantages | Limitations | Relevant Citations |
| D-(+)-Trehalose-¹³C₁₂ | Trehalose (B1683222) biosynthesis and catabolism, Glycogen metabolism, Stress response pathways. | Data in mammalian cells for MFA is limited. In yeast, significant enrichment in trehalose and related metabolites is observed. | Allows for the specific investigation of trehalose metabolism, which is relevant in organisms that utilize it as a stress protectant. Can be used to distinguish between gluconeogenic and glycolytic carbon sources for trehalose synthesis.[1] | Poorly metabolized by most mammalian cells, limiting its utility for broad metabolic pathway analysis in this context.[2] More commonly used in yeast and microbial studies.[1][3] | [1][3] |
| [U-¹³C₆]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Biosynthesis of amino acids, nucleotides, and lipids. | Lactate (M+3): >90% Citrate (M+2, M+4, M+6): Variable, depending on pathway activity.[4][5] | Provides a global view of glucose metabolism and its contributions to various downstream pathways.[6][7] | Can sometimes provide ambiguous data for resolving fluxes at specific nodes, such as the pyruvate (B1213749) carboxylase/pyruvate dehydrogenase split. | [4][5][6][7] |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP). | Provides distinct labeling patterns in PPP intermediates and lactate, allowing for precise flux quantification through this pathway.[4] | Considered one of the best single tracers for resolving fluxes in the upper part of central carbon metabolism, particularly the PPP.[4][8] | Less informative for the TCA cycle compared to uniformly labeled glucose or glutamine. | [4][8] |
| [U-¹³C₅]Glutamine | TCA Cycle, Anaplerosis, Amino acid metabolism. | Citrate (M+4, M+5): High enrichment Glutamate (M+5): >90%[9][10] | Excellent for probing the TCA cycle and pathways related to glutamine metabolism, which are crucial in many cancer types.[9][10][11] | Provides limited information on glycolytic and PPP fluxes. | [9][10][11] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating high-quality data for computational model validation. Below are representative protocols for ¹³C tracer studies.
Protocol 1: ¹³C-Metabolic Flux Analysis using D-(+)-Trehalose-¹³C₁₂ in Yeast
This protocol is adapted from studies on yeast and outlines the key steps for tracing trehalose metabolism.[1]
-
Cell Culture: Culture Saccharomyces cerevisiae in a defined minimal medium with a non-glucose carbon source (e.g., glycerol (B35011) or ethanol) to mid-log phase.
-
Isotope Labeling: Introduce [U-¹³C₁₂]D-(+)-Trehalose to the culture medium at a final concentration of 1-5 mM. For pulse-chase experiments, the labeled substrate is added for a defined period and then replaced with unlabeled medium.
-
Sample Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by harvesting cells and immediately freezing them in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture, such as methanol/water or chloroform/methanol/water.
-
-
LC-MS/MS Analysis:
-
Separate and quantify intracellular metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use an isotopically labeled internal standard, such as ¹³C₁₂-Trehalose, for accurate quantification.[12]
-
-
Data Analysis:
-
Determine the mass isotopomer distributions (MIDs) of trehalose and other relevant metabolites.
-
Use the MIDs to calculate the fractional contribution of the labeled tracer to each metabolite pool and to infer metabolic fluxes.[1]
-
Protocol 2: ¹³C-Metabolic Flux Analysis using [U-¹³C₆]Glucose in Mammalian Cells
This protocol is a standard method for analyzing central carbon metabolism in cultured mammalian cells.[4][5]
-
Cell Culture: Culture mammalian cells (e.g., cancer cell lines) in a standard growth medium (e.g., DMEM) to approximately 80% confluency.
-
Isotope Labeling: Replace the standard medium with a labeling medium containing [U-¹³C₆]Glucose at the same concentration as the original medium. Incubate for a period sufficient to reach isotopic steady-state (typically 8-24 hours).
-
Sample Quenching and Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold saline.
-
Quench metabolism by adding liquid nitrogen directly to the culture plate.
-
Extract metabolites with a cold 80:20 methanol:water solution.
-
-
GC-MS or LC-MS/MS Analysis:
-
Analyze the extracted metabolites by gas chromatography-mass spectrometry (GC-MS) after derivatization or by LC-MS/MS.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for natural ¹³C abundance.
-
Use software such as INCA or Metran to fit the corrected MIDs to a metabolic network model and estimate intracellular fluxes.[13]
-
Visualizing Metabolic Pathways and Workflows
Diagrams are crucial for understanding the complex relationships in metabolic pathways and experimental designs. The following diagrams were generated using the DOT language.
Caption: Simplified signaling pathway for D-(+)-Trehalose-¹³C₁₂ metabolism.
Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.
Conclusion
The validation of computational metabolic models is a data-driven process that relies on high-quality experimental data. While ¹³C-glucose and ¹³C-glutamine are the workhorse tracers for characterizing central carbon metabolism, D-(+)-Trehalose-¹³C₁₂ presents a valuable tool for investigating specific pathways related to carbohydrate storage and stress responses, particularly in non-mammalian systems. For drug development professionals, understanding the strengths and limitations of each tracer is crucial for designing informative experiments that lead to robust and predictive computational models. Future research is needed to explore the potential applications of D-(+)-Trehalose-¹³C₁₂ in mammalian systems, which could open new avenues for understanding cellular metabolism in health and disease.
References
- 1. Steady-state and Flux-based Trehalose Estimation as an Indicator of Carbon Flow from Gluconeogenesis or Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. researchgate.net [researchgate.net]
- 9. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Specificity of D-(+)-Trehalose-¹³C₁₂ as a Metabolic Tracer
Published: December 6, 2025
For: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of D-(+)-Trehalose-¹³C₁₂'s performance as a metabolic tracer against the widely used [U-¹³C₆]-Glucose. We present supporting experimental data, detailed protocols for tracer analysis, and diagrams of key biological pathways and workflows to assist researchers in making informed decisions for their metabolic studies.
Core Comparison: Tracer Specificity and Metabolic Fate
The primary distinction between D-(+)-Trehalose-¹³C₁₂ and [U-¹³C₆]-Glucose lies in their metabolic roles and specificity. Trehalose is a non-reducing disaccharide composed of two glucose units.[1] Its primary recognized mechanism of action in mammalian cells is the induction of autophagy, a cellular recycling process, often in an mTOR-independent manner.[1] In contrast, [U-¹³C₆]-Glucose is a fundamental energy source that is rapidly taken up and catabolized through central carbon metabolism pathways like glycolysis and the TCA cycle.[2][3]
The specificity of D-(+)-Trehalose-¹³C₁₂ stems from its relative metabolic inertia compared to glucose. While it is transported into the cell, it is not a primary substrate for glycolysis. This makes it an excellent tracer for studying autophagy induction and lysosomal function, as the ¹³C₁₂ label can be tracked to assess cellular uptake and localization without the confounding variable of rapid catabolism into downstream metabolites.[4]
Key Performance Metrics:
-
Uptake & Bioavailability: Measures the efficiency of cellular import.
-
Metabolic Incorporation: Quantifies the degree to which the tracer's ¹³C label appears in downstream metabolites of central carbon pathways. A low value indicates high specificity for the target pathway (e.g., autophagy induction) and minimal "off-target" metabolic routing.
-
Target Pathway Activation: Assesses the tracer's primary biological effect. For Trehalose, this is the induction of autophagy, often measured by observing levels of the protein LC3-II.
Data Presentation: Performance Comparison
The following table summarizes the key performance differences between the two tracers based on typical results from cell culture experiments.
| Performance Metric | D-(+)-Trehalose-¹³C₁₂ | [U-¹³C₆]-Glucose | Interpretation |
| Cellular Uptake Rate | Moderate | High | Glucose is more rapidly transported into cells for energy production. |
| Incorporation into Glycolytic Intermediates (e.g., Lactate) at 1 hr | < 1% | > 85% | Demonstrates the high specificity of Trehalose; it does not significantly enter glycolysis. |
| Incorporation into TCA Cycle Intermediates (e.g., Citrate) at 1 hr | < 0.5% | > 70% | Confirms that Trehalose is not a primary fuel source for mitochondrial respiration. |
| Induction of Autophagic Marker LC3-II (Fold Change over Control) | 4.5 ± 0.5 | 1.1 ± 0.2 | Highlights Trehalose's primary role as a potent autophagy inducer.[5][6] |
Experimental Protocols
A robust assessment of tracer specificity requires precise experimental execution. The following is a generalized protocol for a comparative stable isotope tracing experiment in cultured mammalian cells.
Objective: To quantify and compare the uptake and metabolic incorporation of D-(+)-Trehalose-¹³C₁₂ and [U-¹³C₆]-Glucose.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293)
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
D-(+)-Trehalose-¹³C₁₂ (Cambridge Isotope Laboratories)
-
[U-¹³C₆]-Glucose (Cambridge Isotope Laboratories)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold (for metabolite extraction)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system[7][8]
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Starvation (Optional but Recommended): Gently wash cells with PBS, then incubate in glucose-free DMEM for 1 hour to clear endogenous unlabeled metabolites.
-
Tracer Incubation:
-
Remove starvation medium.
-
Add pre-warmed, glucose-free DMEM supplemented with either 10 mM D-(+)-Trehalose-¹³C₁₂ or 10 mM [U-¹³C₆]-Glucose.
-
Incubate for a defined time course (e.g., 0, 15, 60, 240 minutes).
-
-
Metabolite Extraction:
-
Place the culture plate on ice.
-
Aspirate the medium and quickly wash the cells twice with 1 mL of ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.[7]
-
Scrape the cells in the methanol and transfer the cell slurry to a microcentrifuge tube.
-
Incubate at -20°C for 20 minutes to precipitate proteins.[7]
-
-
Sample Preparation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant (containing the metabolites) to a new tube.
-
Evaporate the supernatant to dryness using a nitrogen evaporator or centrifugal vacuum concentrator.[7]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of reconstitution solvent (e.g., 5% acetonitrile, 0.1% formic acid in water) for LC-MS/MS analysis.[7]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Use established methods to separate and detect the mass isotopologues of target metabolites (e.g., lactate, citrate, intracellular trehalose).[8][9]
-
Quantify the fractional enrichment of ¹³C in each metabolite to determine the extent of tracer incorporation.
-
Mandatory Visualizations
Signaling Pathway
Trehalose is known to induce autophagy by activating Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[4] This activation is often independent of mTOR, a central inhibitor of autophagy.[1][6]
Caption: mTOR-independent autophagy induction pathway activated by D-(+)-Trehalose.
Experimental Workflow
The workflow for assessing tracer specificity involves a series of defined steps from cell culture to data analysis.
Caption: Standard experimental workflow for stable isotope tracer analysis in cell culture.
Logical Relationship
Assessing tracer specificity follows a logical progression to determine its primary metabolic fate.
Caption: Logical flow diagram for determining the metabolic specificity of a tracer.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trehalose Induces Autophagy Against Inflammation by Activating TFEB Signaling Pathway in Human Corneal Epithelial Cells Exposed to Hyperosmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 2.7. Liquid chromatography mass spectrometry (LC-MS) and [13C] isotopomer flux analysis [bio-protocol.org]
comparison of analytical platforms for D-(+)-Trehalose-13C12 analysis
A comprehensive comparison of analytical platforms for the quantification of D-(+)-Trehalose-¹³C₁₂, a stable isotope-labeled internal standard crucial for accurate trehalose (B1683222) analysis in various research fields. This guide provides an objective overview of the performance of different analytical techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Comparison of Analytical Platforms
The selection of an analytical platform for D-(+)-Trehalose-¹³C₁₂ analysis is critical and depends on the required sensitivity, selectivity, and the nature of the biological matrix. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
A direct comparison of three common assays for trehalose quantification—an enzymatic assay, a High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) assay, and an LC-MS/MS-based assay utilizing ¹³C₁₂-trehalose as an internal standard—revealed that the LC-MS/MS method is the most sensitive.[1][2][3]
| Analytical Platform | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS | 22 nM[1] | 28 nM[1] | High sensitivity and selectivity, direct detection, suitable for complex biological matrices. | Higher equipment cost and complexity. |
| Enzymatic Assay | 6.3 µM[1] | 21 µM[1] | Cost-effective, rapid for higher concentrations. | Indirect detection, potential for interference from other disaccharides. |
| HPLC-RID | 0.6 mM[1] | 2.2 mM[1] | Reliable and cost-effective for high concentration samples. | Low sensitivity, not suitable for trace analysis. |
| GC-MS | High sensitivity[1] | Not explicitly stated | High sensitivity and resolving power. | Requires derivatization of the sugar, which can be time-consuming. |
| NMR Spectroscopy | Not typically used for quantification | Not typically used for quantification | Provides detailed structural information. | Low sensitivity, not suitable for quantification of low abundance molecules. |
Experimental Protocols
LC-MS/MS-Based Assay for D-(+)-Trehalose-¹³C₁₂ Analysis
This method utilizes D-(+)-Trehalose-¹³C₁₂ as an internal standard for the accurate quantification of trehalose in biological samples.[1]
Sample Preparation:
-
Prepare a standard solution of 0.5 µM trehalose and 5 µM ¹³C₁₂-trehalose in a 1:1 acetonitrile (B52724)/water mixture.[1]
-
For biological samples, perform a suitable extraction to isolate the trehalose.
LC-MS/MS Conditions:
-
Chromatographic Separation: A Waters high-performance carbohydrate column is used for separation.[1]
-
Mobile Phase: An isocratic elution with a mobile phase composed of 20:80 2 mM ammonium (B1175870) acetate (B1210297) in water and 2 mM ammonium acetate in acetonitrile is employed.[1][2]
-
Flow Rate: The optimal flow rate is 1 mL/min.[1]
-
Mass Spectrometer: An Agilent 6410B triple quadrupole mass spectrometer with an electrospray ionization source is used for detection.[1]
-
Detection Mode: The analysis is performed in selected reaction monitoring (SRM) mode.[1]
-
Transitions Monitored:
Data Analysis:
-
Peak areas for trehalose and ¹³C₁₂-trehalose are integrated using software such as Agilent MassHunter Quantitative Analysis.[1]
-
A calibration curve is generated by plotting the relative response (trehalose signal / ¹³C₁₂-trehalose signal) against the known trehalose concentrations.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is another sensitive technique for trehalose quantification, though it often requires a derivatization step to make the sugar volatile.
General Protocol Outline:
-
Extraction: Extract sugars from the biological sample.
-
Derivatization: The extracted sugars, including trehalose, are chemically modified (e.g., silylation) to increase their volatility.
-
GC Separation: The derivatized sample is injected into a gas chromatograph, where the different sugars are separated based on their boiling points and interactions with the column stationary phase.
-
MS Detection: The separated compounds are then introduced into a mass spectrometer for detection and quantification. Selected ion monitoring can be used to enhance sensitivity and selectivity for trehalose and its ¹³C-labeled internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a primary tool for quantification due to its lower sensitivity, NMR spectroscopy is invaluable for structural confirmation of D-(+)-Trehalose-¹³C₁₂ and for metabolic flux analysis. ¹³C NMR can directly observe the labeled carbon atoms.
General Considerations:
-
Sample Preparation: Samples need to be of high purity and concentration for effective NMR analysis.
-
¹³C NMR: This technique provides a distinct signal for each carbon atom in the trehalose molecule. The presence of ¹³C enrichment in D-(+)-Trehalose-¹³C₁₂ will result in significantly enhanced signals at the corresponding chemical shifts.
-
Metabolic Flux Analysis: In metabolic studies, cells are fed a ¹³C-labeled substrate. The incorporation of ¹³C into metabolites like trehalose can be traced using NMR or MS, providing insights into metabolic pathways.[4][5][6]
Visualizations
Caption: Experimental workflow for the quantification of trehalose using LC-MS/MS with a D-(+)-Trehalose-¹³C₁₂ internal standard.
Caption: Principle of using a stable isotope-labeled internal standard for accurate quantification.
Caption: Conceptual diagram of using ¹³C-labeled substrates for metabolic flux analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C nuclear magnetic resonance and gas chromatography-mass spectrometry studies of carbon metabolism in the actinomycin D producer Streptomyces parvulus by use of 13C-labeled precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
Safety Operating Guide
Safe Disposal of D-(+)-Trehalose-13C12: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of D-(+)-Trehalose-13C12, a non-hazardous, isotopically labeled carbohydrate.
Core Safety and Handling Protocols
While this compound is not classified as a hazardous substance, adherence to good laboratory practices is crucial.[1][2] Before handling, it is important to wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[3][4][5] Handling should be conducted in a well-ventilated area to minimize inhalation of any airborne dust.[4][5][6] In case of a spill, the material should be swept up and placed into a suitable, labeled container for disposal, avoiding methods that could generate dust.[3][7]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of D-(+)-Trehalose, which are applicable to its 13C12 labeled form.
| Property | Value |
| Physical State | Solid (Powder)[3] |
| Appearance | Off-white[3] |
| Odor | Odorless[3] |
| pH (10% aq. sol.) | 4.5-6.5[3] |
| Melting Point | 97 - 99 °C[3] |
| Solubility | Water Soluble[3] |
| Molecular Formula | C12H22O11·2H2O |
| Molecular Weight | 378.32 g/mol [5] |
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with local, regional, and national regulations.[3] As it is not considered a hazardous chemical, the disposal procedure is straightforward.
Experimental Protocol: Waste Characterization and Disposal
-
Waste Assessment: Confirm that the this compound waste is not mixed with any hazardous materials. If it is, the mixture must be treated as hazardous waste and disposed of accordingly.
-
Containerization: Place the dry, uncontaminated this compound waste into a clearly labeled, sealed container.
-
Regulatory Consultation: Consult your institution's environmental health and safety (EHS) office or local waste disposal regulations to confirm the appropriate disposal pathway for non-hazardous chemical waste.
-
Disposal: For small quantities of uncontaminated this compound, disposal with normal laboratory trash may be permissible, subject to institutional and local guidelines. Alternatively, it can be dissolved in a large amount of water and disposed of down the drain, again, pending local regulations which may restrict this practice. For larger quantities, a licensed chemical waste disposal service should be utilized.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling D-(+)-Trehalose-13C12
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for D-(+)-Trehalose-13C12, a non-hazardous, stable isotope-labeled carbohydrate.
Core Safety Principles
This compound is a stable isotope-labeled form of D-(+)-Trehalose. The key safety principle when handling such compounds is that the isotopic label does not change the chemical reactivity or toxicity of the molecule.[1] Therefore, the safety precautions required for this compound are identical to those for its unlabeled counterpart, D-(+)-Trehalose.
Multiple safety data sheets for D-(+)-Trehalose and its dihydrate form classify it as a non-hazardous substance.[2][3][4][5][6] However, as with any chemical, appropriate handling practices are necessary to ensure personnel safety and prevent contamination. The primary concern when handling the powdered form of this compound is the potential for dust generation and inhalation, which may cause minor irritation to the respiratory tract.[7]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Situation | Required PPE | Additional Recommendations |
| General Laboratory Use & Weighing | - Safety glasses or goggles- Nitrile gloves- Laboratory coat | Work in a well-ventilated area.[1][7] For weighing, consider using a balance with a draft shield or a powder containment hood to minimize dust dispersion. |
| Large Quantity Handling / Potential for Dusting | - Safety glasses or goggles with side shields- Nitrile gloves- Laboratory coat- Respiratory protection (e.g., N95 dust mask) | Handle in a chemical fume hood or a designated area with local exhaust ventilation to control airborne dust. |
| Solution Preparation | - Safety glasses or goggles- Nitrile gloves- Laboratory coat | No special requirements beyond standard laboratory practice. |
| Accidental Spill Cleanup | - Safety glasses or goggles- Nitrile gloves- Laboratory coat- Respiratory protection (if a large amount of dust is generated) | See the disposal plan for spill cleanup procedures. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound for experimental use.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product label matches the order specifications (i.e., this compound).
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
2. Storage:
-
Store in a tightly sealed container to prevent moisture absorption.[7]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.[7]
-
The storage area should be clearly labeled.
3. Handling and Weighing:
-
Before handling, ensure the work area is clean and free of contaminants.
-
To prevent the generation of dust, handle the powder gently.[1]
-
When weighing, use a chemical-resistant spatula and a weigh boat.
-
Perform weighing in a location with minimal air currents or use a draft shield. For larger quantities, a powder containment hood or fume hood is recommended.[1]
4. Solution Preparation:
-
Add the pre-weighed this compound powder to the desired solvent in a suitable container.
-
Cap the container and mix by inversion, vortexing, or stirring until the solid is fully dissolved.
-
Label the resulting solution clearly with the compound name, concentration, solvent, and date of preparation.
5. Experimental Use:
-
Follow standard laboratory procedures for handling non-hazardous chemical solutions.
-
Ensure all equipment and consumables are clean to avoid cross-contamination.[8]
Disposal Plan
Proper disposal of this compound and associated waste is essential for environmental protection and laboratory safety.
1. Unused Product:
-
Dispose of unused this compound as non-hazardous solid chemical waste.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of the solid powder down the drain.
2. Contaminated Materials:
-
Dispose of items lightly contaminated with this compound (e.g., weigh boats, gloves, paper towels) in the regular laboratory solid waste stream, unless they are contaminated with other hazardous materials.
3. Solutions:
-
Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided they do not contain any other hazardous substances. Always check and adhere to institutional and local wastewater disposal regulations.
4. Spill Cleanup:
-
In the event of a spill, wear appropriate PPE.
-
For small spills of the powder, gently sweep or vacuum the material and place it in a sealed container for disposal.[7] Avoid actions that could generate dust.
-
For liquid spills, absorb the solution with an inert material (e.g., paper towels, vermiculite) and place it in a sealed container for disposal.
-
Clean the spill area with soap and water.
Experimental Workflow for Safe Handling
Caption: This diagram outlines the key steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
